1-Phenylcyclopentanecarbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenylcyclopentane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-10-12(8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCVVVIPPHGCOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454967 | |
| Record name | 1-phenylcyclopentanecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21573-69-3 | |
| Record name | 1-phenylcyclopentanecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Physical Properties of 1-Phenylcyclopentanecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 1-Phenylcyclopentanecarbaldehyde, a key chemical intermediate. The information is presented to support research, development, and quality control activities.
Core Physical Properties
This compound is an aromatic aldehyde with a cyclopentyl moiety. Its physical characteristics are crucial for handling, reaction setup, and analytical method development.
Structural and Molecular Data
The fundamental structural and molecular properties of this compound are summarized below. This data is foundational for both theoretical modeling and experimental work.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O | [1] |
| Molecular Weight | 174.24 g/mol | [1] |
| IUPAC Name | 1-phenylcyclopentane-1-carbaldehyde | [1] |
| CAS Number | 21573-69-3 | [1] |
| SMILES | C1CCC(C1)(C=O)C2=CC=CC=C2 | |
| InChI | InChI=1S/C12H14O/c13-10-12(8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2 | [1] |
| InChIKey | KZCVVVIPPHGCOH-UHFFFAOYSA-N | [1] |
Experimentally Determined Physical Properties
The following table summarizes the available experimentally determined physical properties for this compound. It is important to note that melting point and refractive index data were not available in the searched literature.
| Property | Value | Conditions | Reference |
| Boiling Point | 134 °C | at 15 Torr | [2] |
| Density | 1.103 ± 0.06 g/cm³ | at 20 °C and 760 Torr | [2] |
| Flash Point | 95.9 ± 14.0 °C | [2] | |
| Melting Point | Data not available | ||
| Refractive Index | Data not available | ||
| Solubility | Data not available |
Logical Relationship of Physical Properties
The following diagram illustrates the logical flow and relationship between the fundamental and derived physical properties of a chemical compound like this compound.
References
An In-depth Technical Guide to 1-Phenylcyclopentanecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-phenylcyclopentanecarbaldehyde, including its chemical identity, physicochemical properties, synthesis, and spectral data.
Chemical Identity
The nomenclature and various identifiers for this compound are crucial for accurate database searches and unambiguous communication in research.
IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 1-phenylcyclopentane-1-carbaldehyde .[1]
Synonyms
A variety of synonyms are used in literature and commercial listings for this compound. These include:
-
1-phenylcyclopentanecarboxaldehyde[1]
-
1-Phenyl-cyclopentanecarbaldehyde
-
Cyclopentanecarboxaldehyde, 1-phenyl-[1]
-
1-Phenylcyclopentane Carboxaldehyde[1]
Chemical Structure and Formula
Physicochemical Properties
Understanding the physical and chemical properties of this compound is essential for its handling, application in reactions, and for analytical method development.
| Property | Value | Source |
| Molecular Weight | 174.24 g/mol | PubChem[1] |
| XLogP3 | 2.7 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[1] |
| Rotatable Bond Count | 2 | PubChem (Computed)[1] |
| Exact Mass | 174.104465066 | PubChem (Computed)[1] |
| Monoisotopic Mass | 174.104465066 | PubChem (Computed)[1] |
| Topological Polar Surface Area | 17.1 Ų | PubChem (Computed)[1] |
| Heavy Atom Count | 13 | PubChem (Computed)[1] |
Synthesis of this compound
A plausible and widely used method for the synthesis of aldehydes is the reduction of the corresponding nitrile. The following section outlines a detailed experimental protocol for the synthesis of this compound from 1-phenylcyclopentanecarbonitrile using diisobutylaluminium hydride (DIBAL-H). This method is based on a general protocol for the low-temperature reduction of nitriles to aldehydes.
Synthesis via Reduction of 1-Phenylcyclopentanecarbonitrile
This synthetic pathway involves two main steps: the synthesis of the nitrile precursor and its subsequent reduction to the aldehyde.
A common method for the synthesis of 1-phenylcyclopentanecarbonitrile is the reaction of phenylacetonitrile with 1,4-dibromobutane in the presence of a strong base.
Materials:
-
Phenylacetonitrile
-
1,4-Dibromobutane
-
Sodium hydroxide
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of phenylacetonitrile in DMSO, add a concentrated aqueous solution of sodium hydroxide.
-
Slowly add 1,4-dibromobutane to the reaction mixture.
-
The reaction is typically carried out at an elevated temperature to ensure completion.
-
After the reaction is complete, the mixture is worked up by adding water and extracting the product with an organic solvent.
-
The organic layer is then washed, dried, and concentrated under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield 1-phenylcyclopentanecarbonitrile.
The reduction of 1-phenylcyclopentanecarbonitrile to this compound can be achieved using DIBAL-H at low temperatures to prevent over-reduction to the amine.
Materials:
-
1-Phenylcyclopentanecarbonitrile
-
Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., toluene or hexane)
-
Anhydrous solvent (e.g., toluene, dichloromethane, or diethyl ether)
-
Methanol
-
Aqueous acid (e.g., 1M HCl) for workup
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 1-phenylcyclopentanecarbonitrile in an anhydrous solvent.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (typically 1.1-1.5 equivalents) dropwise to the nitrile solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and then pour it into a stirred solution of aqueous acid.
-
Separate the organic layer and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
The crude this compound can be purified by flash column chromatography or vacuum distillation.
Synthetic Pathway Diagram
Caption: Synthetic route to this compound.
Spectral Data
-
1-Phenylcyclopentanecarbonitrile:
-
¹H NMR: Spectra are available in various databases and typically show signals for the phenyl protons and the aliphatic protons of the cyclopentyl ring.
-
IR: The infrared spectrum of 1-phenylcyclopentanecarbonitrile will prominently feature a sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically around 2240 cm⁻¹.
-
Mass Spectrometry: The mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule.
-
-
This compound (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the aldehydic proton in the region of 9-10 ppm. The phenyl protons would appear in the aromatic region (7-8 ppm), and the cyclopentyl protons would be observed in the aliphatic region (1-3 ppm).
-
¹³C NMR: The carbon NMR would show a signal for the carbonyl carbon of the aldehyde at around 190-200 ppm.
-
IR: The IR spectrum would be characterized by a strong carbonyl (C=O) stretching absorption for the aldehyde at approximately 1720-1740 cm⁻¹. The characteristic C-H stretch of the aldehyde proton would also be visible as two weak bands around 2720 and 2820 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight.
-
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the searched scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. Research on the biological effects of this particular compound appears to be limited.
Logical Relationship Diagram
Caption: A logical workflow for the comprehensive study of a chemical compound.
References
1-Phenylcyclopentanecarbaldehyde molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential information on 1-Phenylcyclopentanecarbaldehyde, a molecule of interest in organic synthesis and potential applications in medicinal chemistry. This document summarizes its core molecular properties and presents a plausible synthetic route for its preparation.
Core Molecular Data
The fundamental molecular details of this compound are summarized below. These values are crucial for stoichiometric calculations, analytical characterization, and interpretation of experimental results.
| Property | Value |
| Molecular Formula | C₁₂H₁₄O |
| Molecular Weight | 174.24 g/mol [1] |
| IUPAC Name | 1-phenylcyclopentane-1-carbaldehyde[1] |
| CAS Number | 21573-69-3[1] |
Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol Outline
The visualized workflow represents a two-step synthesis:
-
Grignard Reaction: Phenylmagnesium bromide, a Grignard reagent, is reacted with cyclopentanecarbonitrile in an anhydrous ether solvent such as diethyl ether (Et₂O). This nucleophilic addition forms a magnesium salt of an imine.
-
Acidic Hydrolysis: The resulting imine intermediate is then subjected to acidic hydrolysis (e.g., with aqueous HCl or H₂SO₄). This step cleaves the carbon-nitrogen double bond, yielding the final product, this compound, and an ammonium salt as a byproduct.
This proposed pathway provides a foundational method for researchers to develop a specific experimental protocol, which would require optimization of reaction conditions, purification techniques, and analytical validation.
References
An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 1-Phenylcyclopentanecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-phenylcyclopentanecarbaldehyde. The content herein is curated for professionals in research, science, and drug development, offering a comprehensive examination of spectral data, experimental protocols, and structural elucidation.
Predicted ¹H NMR Spectral Data
Due to the limited availability of directly published ¹H NMR spectra for this compound, the following data is a prediction based on the analysis of structurally analogous compounds, including cyclopentanecarbaldehyde, 1-phenylcyclopentanecarboxylic acid, and general principles of NMR spectroscopy.
The predicted ¹H NMR spectrum of this compound is summarized in the table below. The assignments are based on the expected chemical environments of the protons in the molecule. The phenyl group at the C1 position is expected to deshield the aldehydic proton and the adjacent cyclopentane protons.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Predicted Coupling Constants (J, Hz) |
| H-a (Aldehyde) | 9.5 - 9.7 | Singlet (s) | 1H | - |
| H-b (Phenyl) | 7.2 - 7.4 | Multiplet (m) | 5H | - |
| H-c (Cyclopentane, C2/C5) | 2.0 - 2.2 | Multiplet (m) | 4H | - |
| H-d (Cyclopentane, C3/C4) | 1.7 - 1.9 | Multiplet (m) | 4H | - |
Structural and Spectral Correlation
The structure of this compound with labeled protons corresponding to the predicted ¹H NMR data is presented below.
Caption: Chemical structure of this compound with proton labeling.
Experimental Protocols
A standard protocol for acquiring the ¹H NMR spectrum of a liquid organic compound like this compound is detailed below.
1. Sample Preparation:
-
Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial. The choice of solvent depends on the solubility of the compound and the desired chemical shift reference.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Filtration: If any solid particles are present, filter the solution through a small plug of glass wool in the pipette during transfer to prevent magnetic field inhomogeneities.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
2. NMR Instrument Setup and Data Acquisition:
-
Instrumentation: A standard 300 MHz or 500 MHz NMR spectrometer is suitable for this analysis.
-
Insertion and Locking: Carefully insert the NMR tube into the spectrometer's probe. The instrument will then lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Perform manual or automatic shimming to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp, well-resolved peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 16) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Set an appropriate relaxation delay (e.g., 1-2 seconds) to allow for the complete relaxation of the protons between pulses.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
-
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal to convert it into the frequency domain spectrum.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons contributing to each signal.
Logical Workflow for ¹H NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to the final spectral analysis.
Caption: Workflow for ¹H NMR Spectroscopy Analysis.
An In-depth Technical Guide to the Mass Spectrometry of 1-Phenylcyclopentanecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometry of 1-phenylcyclopentanecarbaldehyde, a molecule of interest in various chemical and pharmaceutical research fields. This document outlines a standard experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), presents predicted mass spectrometry data based on established fragmentation principles, and visualizes key processes through diagrammatic representations.
Introduction
This compound (C₁₂H₁₄O) has a molecular weight of approximately 174.24 g/mol .[1] Understanding its behavior under mass spectrometric analysis is crucial for its identification, quantification, and structural elucidation in complex mixtures. Electron Ionization (EI) is a common technique for the analysis of such volatile and semi-volatile organic compounds, inducing reproducible fragmentation patterns that serve as a molecular fingerprint.
Predicted Electron Ionization Mass Spectrometry Data
While a publicly available, peer-reviewed mass spectrum for this compound is not readily accessible, its fragmentation pattern can be predicted based on the well-documented behavior of aromatic aldehydes and phenyl-substituted cycloalkanes. The primary fragmentation pathways include α-cleavage, cleavage of the cyclopentane ring, and rearrangements.
The following table summarizes the predicted major ions, their mass-to-charge ratio (m/z), and the likely fragmentation mechanism.
| m/z | Predicted Ion Fragment | Proposed Fragmentation Pathway | Relative Abundance (Predicted) |
| 174 | [C₁₂H₁₄O]⁺• | Molecular Ion (M⁺•) | Moderate |
| 173 | [C₁₂H₁₃O]⁺ | Loss of a hydrogen radical from the aldehyde group (M-1). | Moderate |
| 145 | [C₁₁H₁₃]⁺ | Loss of the formyl radical (-CHO) via α-cleavage (M-29). | High |
| 117 | [C₉H₉]⁺ | Loss of propene (C₃H₆) from the [M-CHO]⁺ fragment. | Moderate to High |
| 115 | [C₉H₇]⁺ | Loss of H₂ from the m/z 117 fragment. | Moderate |
| 105 | [C₇H₅O]⁺ | Phenylacylium ion, resulting from cleavage of the cyclopentane ring. | Moderate |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement product for benzyl compounds. | High |
| 77 | [C₆H₅]⁺ | Phenyl cation, from the loss of the cyclopentanecarbaldehyde moiety. | Moderate |
Key Fragmentation Pathways
The fragmentation of this compound in an EI-MS system is expected to be governed by the stability of the resulting carbocations and radicals. The presence of the phenyl group and the carbonyl group are major directing factors in the fragmentation process.
A diagram illustrating the primary predicted fragmentation pathways is provided below.
Caption: Predicted fragmentation pathways of this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following protocol describes a standard method for the analysis of this compound, typical for fragrance and aromatic compound analysis.
4.1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound at 1 mg/mL in a high-purity solvent such as dichloromethane or ethyl acetate.
-
Working Standards: Create a series of working standards by serial dilution of the stock solution to establish a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Extraction (if in a matrix): For samples where the analyte is in a complex matrix (e.g., consumer products), a suitable extraction method such as liquid-liquid extraction or solid-phase microextraction (SPME) should be employed.
4.2. GC-MS Instrumentation and Conditions
A typical GC-MS system equipped with a capillary column is suitable for this analysis.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |
| Injector | Split/Splitless Inlet |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Split Ratio | 20:1 |
| Carrier Gas | Helium, 1.0 mL/min constant flow |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Oven Program | Initial temp 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 40-400 |
4.3. Data Acquisition and Analysis
-
Acquire data in full scan mode to obtain the complete mass spectrum.
-
Process the chromatographic and spectral data using the instrument's software.
-
Identify the peak corresponding to this compound by its retention time and mass spectrum.
-
Compare the acquired spectrum with a reference library (if available) or the predicted fragmentation pattern for confirmation.
The general workflow for this experimental protocol is illustrated in the diagram below.
Caption: Experimental workflow for GC-MS analysis.
Conclusion
This guide provides a comprehensive framework for the mass spectrometric analysis of this compound. The predicted fragmentation data and the detailed experimental protocol offer a solid foundation for researchers to identify and characterize this compound. The provided visualizations of the fragmentation pathways and experimental workflow serve to clarify these complex processes, aiding in both experimental design and data interpretation.
References
1-Phenylcyclopentanecarbaldehyde: A Technical Guide to Safety and Hazards
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known safety and hazard information for 1-Phenylcyclopentanecarbaldehyde. The information is compiled to assist researchers, scientists, and drug development professionals in the safe handling, storage, and use of this compound. All quantitative data is summarized in tables for clarity, and relevant experimental protocols, based on internationally recognized guidelines, are detailed.
Chemical and Physical Properties
A foundational understanding of the chemical and physical properties of a substance is critical for its safe handling. The key identifiers and properties of this compound are presented below.
| Property | Value |
| IUPAC Name | 1-phenylcyclopentane-1-carbaldehyde[1] |
| Synonyms | 1-Phenylcyclopentanecarboxaldehyde, 1-phenyl-cyclopentane-1-carbaldehyde |
| CAS Number | 21573-69-3[1] |
| Molecular Formula | C₁₂H₁₄O[1] |
| Molecular Weight | 174.24 g/mol [1] |
Hazard Identification and Classification
This compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity, skin and eye irritation, and respiratory irritation.
GHS Classification
The GHS classification for this compound is based on notifications to the European Chemicals Agency (ECHA) C&L Inventory.[1]
| Hazard Class | Hazard Category | GHS Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation[1] |
GHS Pictograms and Signal Word
-
Pictogram:
-
GHS07 (Exclamation Mark)
-
-
Signal Word: Warning[1]
Toxicological Data
Currently, specific quantitative toxicological data such as LD50 (median lethal dose) or LC50 (median lethal concentration) values for this compound are not publicly available. The GHS classification of "Acute Toxicity, Oral, Category 4" indicates an LD50 value is likely to be in the range of 300 to 2000 mg/kg for oral exposure in animal studies.
Experimental Protocols for Hazard Determination
The GHS classifications are determined through standardized experimental protocols. While specific studies for this compound are not available, the following sections detail the likely methodologies based on OECD (Organisation for Economic Co-operation and Development) guidelines.
Acute Oral Toxicity (OECD 420, 423, 425)
The determination of acute oral toxicity is typically conducted using one of three main OECD guidelines: the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), or the Up-and-Down Procedure (OECD 425).[2][3][4] These methods aim to determine the dose at which a substance causes adverse effects or mortality after a single oral dose.
General Protocol Outline:
-
Animal Selection: Healthy, young adult rodents (usually rats, with females often being slightly more sensitive) are used.[4]
-
Housing and Fasting: Animals are acclimatized to laboratory conditions and fasted prior to dosing.[4]
-
Dose Administration: The test substance is administered orally via gavage in a single dose. The volume is typically limited to 1 mL/100g of body weight for aqueous solutions.[2]
-
Observation Period: Animals are observed for signs of toxicity and mortality with special attention during the first few hours and then daily for a total of 14 days.[4]
-
Data Collection: Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior. Body weight is recorded weekly.[4]
-
Endpoint: The study allows for the estimation of an LD50 value or classification into a GHS category based on the observed toxicity and mortality at different dose levels.[2][5]
Skin Irritation (OECD 404, 439)
Skin irritation refers to the production of reversible inflammatory changes in the skin following the application of a test substance.[6][7] Modern approaches prioritize in vitro methods to reduce animal testing.
In Vitro Method (OECD 439 - Reconstructed Human Epidermis Test):
-
Test System: A three-dimensional reconstructed human epidermis (RhE) model is used, which mimics the properties of the human epidermis.[7][8]
-
Application: The test chemical is applied topically to the RhE tissue.[8]
-
Exposure and Incubation: After a defined exposure period (e.g., 1 hour), the tissues are rinsed and incubated for a post-exposure period (e.g., 24 hours).[9]
-
Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay. A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.[8][10]
Eye Irritation (OECD 405)
This test evaluates the potential of a substance to cause reversible or irreversible damage to the eye.
In Vivo Method (OECD 405 - Acute Eye Irritation/Corrosion):
-
Animal Selection: Typically, albino rabbits are used.
-
Procedure: The test substance is applied in a single dose to the conjunctival sac of one eye of the animal. The other eye serves as a control.[11][12]
-
Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application to assess the degree of irritation or corrosion.[12][13] Lesions of the cornea, iris, and conjunctiva are scored.
-
Duration: The observation period is typically up to 21 days to determine the reversibility of any effects.[12][13]
-
Animal Welfare: The use of analgesics and anesthetics is recommended to minimize pain and distress.[11][14] If a substance is known to be corrosive or a severe skin irritant, in vivo eye testing should be avoided.[11]
Handling and Storage
Given the hazardous nature of this compound, strict adherence to safety protocols is essential.
| Precaution Category | Recommendations |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. Ensure adequate ventilation or use respiratory protection. |
| Handling | Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling. |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Store refrigerated under an inert atmosphere. |
| Incompatible Materials | Strong oxidizing agents and strong reducing agents. |
Visualizations
GHS Hazard Identification and Classification Workflow
References
- 1. 1-Phenylcyclopentane-1-carbaldehyde | C12H14O | CID 11095124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 4. scribd.com [scribd.com]
- 5. oecd.org [oecd.org]
- 6. siesascs.edu.in [siesascs.edu.in]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. mbresearch.com [mbresearch.com]
- 9. dermatest.com [dermatest.com]
- 10. oecd.org [oecd.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. nucro-technics.com [nucro-technics.com]
- 13. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 14. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
The Genesis and Evolution of 1-Phenylcycloalkanecarboxylic Acid Derivatives: A Technical Guide
Introduction
The family of 1-phenylcycloalkanecarboxylic acid derivatives represents a fascinating case study in drug discovery, illustrating the journey of a chemical scaffold from its early synthetic origins to its development into pharmacologically diverse and clinically relevant compounds. Initially explored in the mid-20th century, this structural motif later gained prominence through its association with the dissociative anesthetic phencyclidine (PCP). More recently, research has unveiled the potential of these derivatives as highly selective ligands for the sigma-1 receptor, opening new avenues for therapeutic intervention in a range of neurological and psychiatric disorders. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and pharmacology of 1-phenylcycloalkanecarboxylic acid derivatives, tailored for researchers, scientists, and drug development professionals.
Discovery and Historical Development
The story of 1-phenylcycloalkanecarboxylic acid derivatives is intrinsically linked to the broader history of arylcycloalkylamines. The earliest documented synthesis of a core structure, 1-phenyl-1-cyclohexanecarboxylic acid, dates back to 1952. However, the pharmacological significance of this class of compounds became apparent with the serendipitous discovery of phencyclidine (1-(1-phenylcyclohexyl)piperidine, PCP) in 1956 by the pharmaceutical company Parke-Davis.[1] Initially developed as an anesthetic under the trade name Sernyl, PCP was later withdrawn from human use in 1965 due to its severe side effects, including hallucinations and delirium.[1][2]
The unique psychotomimetic effects of PCP spurred further investigation into its mechanism of action, leading to the identification of its primary target: the N-methyl-D-aspartate (NMDA) receptor, a crucial component of glutamatergic neurotransmission.[1] This discovery paved the way for the exploration of numerous PCP analogs in an effort to separate the anesthetic and neuroprotective properties from the undesirable psychoactive effects.
A significant shift in the therapeutic focus for this scaffold occurred with the investigation of carbetapentane (2-[2-(diethylamino)ethoxy]ethyl 1-phenyl-1-cyclopentanecarboxylate), a non-opioid antitussive.[3][4] Studies revealed that carbetapentane and its analogs possessed high affinity for sigma receptors, a then-enigmatic class of proteins.[4] This finding redirected research efforts towards designing 1-phenylcycloalkanecarboxylic acid derivatives as selective sigma-1 receptor ligands, with potential applications as anticonvulsants, antitussives, and neuroprotective agents.[3][5][6][7]
Key Derivatives and Pharmacological Activity
The versatility of the 1-phenylcycloalkanecarboxylic acid scaffold has led to the development of a wide range of derivatives with diverse pharmacological profiles. The following table summarizes the binding affinities of a selection of these compounds for various receptors, highlighting the shift from broad-spectrum activity to high selectivity for the sigma-1 receptor.
| Compound | R | X | Y | σ1 Ki (nM) | σ2 Ki (nM) | M1 Ki (nM) | M2 Ki (nM) | PCP Ki (nM) |
| Carbetapentane | C2H5 | O | O(CH2)2O(CH2)2 | 2.8 | 200 | 250 | 300 | >10,000 |
| Analog 1 | C2H5 | O | O(CH2)2 | 3.5 | 250 | 300 | 400 | >10,000 |
| Analog 2 | C2H5 | O | O(CH2)3 | 4.2 | 300 | 400 | 500 | >10,000 |
| Analog 3 | c-C3H5 | O | O(CH2)2O(CH2)2 | 5.1 | 400 | >10,000 | >10,000 | >10,000 |
| Analog 4 | C2H5 | NH | O(CH2)2O(CH2)2 | 8.9 | 600 | >10,000 | >10,000 | >10,000 |
| Analog 5 | C2H5 | O | N(CH3)(CH2)2 | 12.3 | 800 | 1,500 | 2,000 | >10,000 |
Data extracted from Calderon et al., J. Med. Chem. 1994, 37 (14), pp 2125–2138.
Experimental Protocols
Synthesis of 1-Phenylcyclopentanecarboxylic Acid
The foundational scaffold, 1-phenylcyclopentanecarboxylic acid, can be synthesized via the alkylation of phenylacetonitrile with 1,4-dibromobutane followed by hydrolysis.
Materials:
-
Phenylacetonitrile
-
1,4-Dibromobutane
-
Sodium hydroxide (50% aqueous solution)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
To a stirred solution of phenylacetonitrile (1 equivalent) in DMSO, add 50% aqueous sodium hydroxide (2 equivalents) dropwise at room temperature.
-
After stirring for 30 minutes, add 1,4-dibromobutane (1.1 equivalents) dropwise, maintaining the temperature below 30°C.
-
Stir the mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over magnesium sulfate, and concentrate under reduced pressure to obtain 1-phenylcyclopentanecarbonitrile.
-
Add concentrated hydrochloric acid to the crude nitrile and heat the mixture to reflux for 12-18 hours.
-
Cool the reaction mixture to room temperature and pour it onto ice.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to afford 1-phenylcyclopentanecarboxylic acid.
Synthesis of Carbetapentane (2-(2-(diethylamino)ethoxy)ethyl 1-phenylcyclopentanecarboxylate)
Materials:
-
1-Phenylcyclopentanecarboxylic acid
-
Thionyl chloride
-
2-(2-(Diethylamino)ethoxy)ethanol
-
Triethylamine
-
Toluene (anhydrous)
Procedure:
-
To a solution of 1-phenylcyclopentanecarboxylic acid (1 equivalent) in anhydrous toluene, add thionyl chloride (1.2 equivalents) dropwise at 0°C.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in anhydrous toluene and add a solution of 2-(2-(diethylamino)ethoxy)ethanol (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous toluene dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield carbetapentane.
Sigma-1 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the sigma-1 receptor.
Materials:
-
Guinea pig brain membranes (source of sigma-1 receptors)
-
[³H]-(+)-Pentazocine (radioligand)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Haloperidol (for non-specific binding determination)
-
Test compounds
-
Scintillation cocktail
-
Glass fiber filters
Procedure:
-
Prepare guinea pig brain membrane homogenates.
-
In a 96-well plate, add Tris-HCl buffer, [³H]-(+)-pentazocine (at a concentration near its Kd), and varying concentrations of the test compound.
-
For the determination of non-specific binding, add a high concentration of haloperidol instead of the test compound.
-
For total binding, add buffer in place of the test compound.
-
Add the membrane homogenate to each well to initiate the binding reaction.
-
Incubate the plate at 37°C for 150 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold Tris-HCl buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the Ki values for the test compounds using appropriate software.
Maximal Electroshock (MES) Seizure Test
This in vivo assay is used to evaluate the anticonvulsant activity of test compounds.
Materials:
-
Male CF-1 mice
-
Electroshock apparatus with corneal electrodes
-
0.5% Tetracaine hydrochloride solution (topical anesthetic)
-
0.9% Saline solution
-
Test compounds and vehicle
Procedure:
-
Administer the test compound or vehicle to the mice (typically via intraperitoneal injection).
-
At the time of predicted peak effect, apply a drop of tetracaine hydrochloride to the corneas of each mouse.
-
Apply a drop of saline to the corneal electrodes.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) through the corneal electrodes.
-
Observe the mice for the presence or absence of a tonic hindlimb extension seizure.
-
Abolition of the tonic hindlimb extension is considered protection.
-
Determine the median effective dose (ED50) of the test compound.
Signaling Pathways and Mechanisms of Action
The pharmacological effects of 1-phenylcycloalkanecarboxylic acid derivatives are mediated by their interaction with specific receptor systems. The following diagrams illustrate the key signaling pathways involved.
Phencyclidine and its close analogs act as non-competitive antagonists of the NMDA receptor. They bind to a site within the ion channel, physically obstructing the influx of calcium ions, which in turn disrupts normal glutamatergic neurotransmission.
The more recently developed 1-phenylcycloalkanecarboxylic acid derivatives act as agonists at the sigma-1 receptor. This receptor, located at the endoplasmic reticulum-mitochondrion interface, functions as a molecular chaperone. Upon ligand binding, it dissociates from the binding immunoglobulin protein (BiP) and modulates the activity of various client proteins, including inositol trisphosphate (IP3) receptors and voltage-gated ion channels. This modulation of intracellular calcium signaling is believed to underlie the neuroprotective and anticonvulsant effects of these compounds.
Conclusion
The journey of 1-phenylcycloalkanecarboxylic acid derivatives from their initial synthesis to their current status as promising therapeutic leads is a testament to the dynamic nature of drug discovery. The evolution from the non-selective actions of early analogs to the highly specific targeting of the sigma-1 receptor by modern derivatives highlights the power of medicinal chemistry to refine and repurpose chemical scaffolds. The detailed protocols and data presented in this guide are intended to equip researchers with the foundational knowledge and practical methodologies to further explore the therapeutic potential of this remarkable class of compounds. Future investigations will undoubtedly continue to uncover new applications and deepen our understanding of the intricate signaling pathways modulated by these versatile molecules.
References
- 1. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PCP/NMDA receptor-channel complex and brain development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. researchgate.net [researchgate.net]
Spectroscopic Data and Characterization of 1-Phenylcyclopentanecarbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Phenylcyclopentanecarbaldehyde (C₁₂H₁₄O, Molar Mass: 174.24 g/mol ). Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data and typical spectroscopic values observed for structurally similar aromatic aldehydes. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from established principles of spectroscopy and by comparison with analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 - 10.0 | s | 1H | Aldehydic proton (-CHO) |
| ~7.2 - 7.4 | m | 5H | Aromatic protons (C₆H₅) |
| ~2.2 - 2.5 | m | 4H | Cyclopentane protons adjacent to the phenyl group and aldehyde |
| ~1.7 - 2.0 | m | 4H | Remaining cyclopentane protons |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~195 - 205 | Aldehydic Carbonyl Carbon (-CHO) |
| ~140 - 145 | Quaternary Aromatic Carbon (C-ipso) |
| ~128 - 130 | Aromatic CH Carbons (C-ortho, C-meta) |
| ~125 - 127 | Aromatic CH Carbon (C-para) |
| ~50 - 60 | Quaternary Cyclopentane Carbon |
| ~30 - 40 | Cyclopentane CH₂ Carbons |
| ~25 - 30 | Cyclopentane CH₂ Carbons |
Table 3: Expected Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 - 3100 | Medium | Aromatic C-H Stretch |
| ~2950 - 2850 | Strong | Aliphatic C-H Stretch |
| ~2820 and ~2720 | Medium, Sharp (two bands) | Aldehyde C-H Stretch (Fermi resonance) |
| ~1700 - 1725 | Strong, Sharp | Aldehyde C=O Stretch |
| ~1600, ~1495, ~1450 | Medium to Weak | Aromatic C=C Bending |
Table 4: Expected Mass Spectrometry (MS) Fragmentation
| m/z | Interpretation |
| 174 | Molecular Ion [M]⁺ |
| 173 | [M-H]⁺ (Loss of aldehydic proton) |
| 145 | [M-CHO]⁺ (Loss of formyl radical) |
| 117 | [M-C₄H₇]⁺ (Loss of cyclopentyl radical) |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for liquid aromatic aldehydes like this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared spectrum of the neat liquid sample to identify functional groups.
Materials:
-
FT-IR Spectrometer
-
Sodium chloride (NaCl) or potassium bromide (KBr) salt plates
-
Pasteur pipette
-
Appropriate solvent for cleaning (e.g., anhydrous acetone or dichloromethane)
-
Lens paper
Procedure:
-
Ensure the salt plates are clean and dry. If necessary, polish them with a soft cloth and a small amount of polishing rouge, then rinse with a volatile solvent and dry completely.
-
Place one drop of this compound onto the center of one salt plate using a Pasteur pipette.
-
Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid trapping air bubbles.
-
Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.
-
Acquire the background spectrum (air).
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Process the spectrum by performing a background subtraction.
-
Label the significant peaks corresponding to the functional groups.
-
Clean the salt plates thoroughly with an appropriate solvent and store them in a desiccator.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the detailed molecular structure.
Materials:
-
NMR Spectrometer (e.g., 500 MHz)
-
5 mm NMR tubes
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard
-
Pasteur pipette
-
Vortex mixer
Procedure:
-
Dissolve approximately 5-10 mg of this compound in approximately 0.6-0.7 mL of CDCl₃ containing 0.03% (v/v) TMS in a clean, dry vial.
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.
-
Wipe the outside of the NMR tube clean and place it in a spinner turbine.
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve homogeneity.
-
For ¹H NMR:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Set the number of scans (typically 8-16) and a relaxation delay of 1-2 seconds.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals and analyze the chemical shifts and coupling patterns.
-
-
For ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
Set a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C, with a relaxation delay of 2-5 seconds.
-
Process the raw data similarly to the ¹H spectrum.
-
Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms)
-
High-purity helium as the carrier gas
-
Microsyringe
-
Volatile solvent for sample dilution (e.g., dichloromethane or ethyl acetate)
Procedure:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent.
-
Set the GC-MS operating conditions:
-
Injector Temperature: Typically 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min) to ensure separation of any impurities.
-
Carrier Gas Flow Rate: Set to the optimal flow rate for the column (e.g., 1 mL/min for helium).
-
MS Transfer Line Temperature: Typically 280 °C.
-
Ion Source Temperature: Typically 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value above the expected molecular weight (e.g., 200).
-
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Start the data acquisition.
-
Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.
-
Examine the mass spectrum of this peak to identify the molecular ion and the major fragment ions.
-
Compare the fragmentation pattern with known fragmentation mechanisms for aromatic aldehydes.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural confirmation of this compound using a combination of spectroscopic techniques.
An In-depth Technical Guide on the Core Chemical Structure and Bonding of 1-Phenylcyclopentanecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the chemical structure and bonding of 1-Phenylcyclopentanecarbaldehyde, a molecule of interest in organic synthesis and potential pharmacological applications. This document outlines the core chemical properties, spectroscopic data, and a detailed examination of its molecular architecture.
Core Chemical Properties
This compound is an organic compound featuring a cyclopentane ring and a phenyl group attached to the same carbon, which also bears an aldehyde functional group. The fundamental properties of this molecule are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 1-phenylcyclopentane-1-carbaldehyde | PubChem[1] |
| Molecular Formula | C₁₂H₁₄O | PubChem[1] |
| Molecular Weight | 174.24 g/mol | PubChem[1] |
| CAS Number | 21573-69-3 | PubChem[1] |
Molecular Structure and Bonding
The structure of this compound, characterized by a quaternary carbon atom at the junction of the cyclopentyl and phenyl rings and the aldehyde group, leads to distinct steric and electronic properties.
Visualizing the Core Structure
The following diagram illustrates the fundamental structure of this compound, highlighting the key functional groups.
Spectroscopic Data Analysis
Spectroscopic analysis is fundamental to confirming the structure and understanding the electronic environment of the atoms within a molecule.
Mass Spectrometry (MS)
The Gas Chromatography-Mass Spectrometry (GC-MS) data available from PubChem provides insights into the fragmentation pattern of the molecule, which is crucial for its identification. The molecular ion peak would be expected at m/z 174.24, corresponding to the molecular weight of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted):
-
Aldehyde Proton (CHO): A singlet is expected in the region of 9-10 ppm.
-
Phenyl Protons (C₆H₅): Multiplets are anticipated in the aromatic region of 7-8 ppm.
-
Cyclopentane Protons (CH₂): A series of multiplets would likely appear in the upfield region, typically between 1.5 and 2.5 ppm.
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbon (C=O): A signal is expected in the downfield region, around 190-200 ppm.
-
Phenyl Carbons (C₆H₅): Several peaks are expected between 120 and 140 ppm. The carbon attached to the cyclopentyl ring would be a quaternary carbon and likely show a weaker signal.
-
Quaternary Carbon (C-phenyl, C-cyclopentyl, C-aldehyde): This carbon would appear as a singlet, likely in the range of 50-60 ppm.
-
Cyclopentane Carbons (CH₂): Signals for the cyclopentane carbons are expected in the range of 20-40 ppm.
Infrared (IR) Spectroscopy
An experimental IR spectrum is not publicly available. However, the characteristic absorption bands can be predicted based on the functional groups present.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Bond Vibration |
| Aldehyde C-H | 2850-2750 | Stretch |
| Aromatic C-H | 3100-3000 | Stretch |
| Aliphatic C-H | 3000-2850 | Stretch |
| Carbonyl C=O | 1740-1720 | Stretch (strong) |
| Aromatic C=C | 1600-1450 | Stretch (variable) |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed journals. However, general synthetic strategies for structurally similar compounds, such as the synthesis of 1-hydroxycyclohexyl phenyl ketone, often involve a Friedel-Crafts acylation followed by subsequent modifications. A plausible synthetic route could involve the reaction of cyclopentanecarbonyl chloride with benzene in the presence of a Lewis acid catalyst like aluminum chloride, followed by oxidation of the resulting ketone to an aldehyde.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific data in the public domain regarding the biological activities and associated signaling pathways of this compound. Research on structurally related compounds containing phenyl and cyclopentane moieties has explored a range of biological activities, but direct evidence for this specific molecule is not yet established. Further investigation is required to determine its pharmacological potential and mechanism of action.
Conclusion
This compound possesses a unique structural framework combining aromatic, alicyclic, and aldehyde functionalities. While a complete experimental dataset for its spectroscopic and biological properties is not yet available, this guide provides a comprehensive overview based on its known chemical properties and predictive analyses. Further experimental investigation is warranted to fully elucidate its chemical behavior and potential applications in drug development and other scientific fields.
References
An In-depth Technical Guide to the Solubility of 1-Phenylcyclopentanecarbaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Phenylcyclopentanecarbaldehyde. An understanding of its solubility is crucial for applications in organic synthesis, pharmaceutical development, and materials science, where it may be used as a reactant, intermediate, or functional molecule. This document outlines the theoretical solubility profile of this compound, presents a general experimental protocol for solubility determination, and visualizes the associated workflow.
Introduction to this compound and its Solubility
This compound is an aromatic aldehyde with a molecular structure featuring a phenyl group and a formyl group attached to a cyclopentane ring. Its chemical formula is C₁₂H₁₄O, and it has a molecular weight of approximately 174.24 g/mol . The presence of the polar carbonyl group in the aldehyde function and the nonpolar phenyl and cyclopentyl groups gives the molecule a dual character, influencing its solubility in different media.
Based on the principle of "like dissolves like," this compound is expected to be soluble in many common organic solvents.[1] The nonpolar aromatic ring and the cycloalkane ring suggest good solubility in nonpolar solvents, while the polar aldehyde group allows for dipole-dipole interactions with polar solvents. Aldehydes and ketones are generally soluble in organic solvents.[1][2]
Quantitative Solubility Data
Specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, based on the solubility of structurally similar compounds and general principles of organic chemistry, a qualitative solubility profile can be inferred. The following table summarizes the expected solubility of this compound in a selection of common organic solvents.
| Solvent | Solvent Type | Expected Solubility | Rationale |
| Toluene | Nonpolar Aromatic | Soluble | The nonpolar aromatic nature of toluene is highly compatible with the phenyl group of the solute. |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | DCM is a versatile solvent capable of dissolving a wide range of organic compounds.[3] |
| Acetone | Polar Aprotic | Soluble | The polar aprotic nature of acetone allows for effective solvation of the polar aldehyde group. |
| Ethanol | Polar Protic | Soluble | Ethanol can engage in dipole-dipole interactions with the aldehyde group. |
| Methanol | Polar Protic | Soluble | Similar to ethanol, methanol is a polar protic solvent that should readily dissolve the compound. |
| Diethyl Ether | Polar Aprotic | Soluble | Diethyl ether is a common solvent for a wide range of organic compounds. |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely used isothermal shake-flask method, a reliable technique for determining the saturation solubility of a compound.
Objective: To determine the concentration of a saturated solution of this compound in a specified organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Glass vials or flasks with airtight seals
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. The exact amount should be more than what is expected to dissolve.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Securely seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The time required for equilibration should be determined experimentally.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a set period (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
-
Analysis:
-
Accurately weigh the filtered solution.
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered sample and the standard solutions using a calibrated HPLC or GC method. The choice of analytical technique will depend on the volatility and thermal stability of the analyte.
-
Construct a calibration curve from the analysis of the standard solutions.
-
-
Calculation of Solubility:
-
From the calibration curve, determine the concentration of this compound in the filtered saturated solution.
-
The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 1-Phenylcyclopentanecarbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of 1-phenylcyclopentanecarbaldehyde and its derivatives. This class of compounds holds potential for applications in medicinal chemistry and drug discovery due to the presence of the reactive aldehyde functionality and the phenylcyclopentane scaffold, which is found in various biologically active molecules.
Introduction
This compound is a versatile intermediate for the synthesis of a variety of more complex molecules. Its synthesis is typically achieved through a two-step process commencing with the alkylation of phenylacetonitrile with 1,4-dibromobutane to form 1-phenylcyclopentanecarbonitrile. This intermediate is then selectively reduced to the corresponding aldehyde using a hydride reducing agent. The protocols provided herein are based on established synthetic methodologies.
Synthetic Pathway Overview
The synthesis of this compound is accomplished via a two-step reaction sequence as illustrated in the workflow diagram below. The initial step involves a nucleophilic substitution to form the cyclopentane ring, followed by a partial reduction of the nitrile group.
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 1-Phenylcyclopentanecarbonitrile
This protocol describes the phase-transfer catalyzed alkylation of phenylacetonitrile with 1,4-dibromobutane.
Materials:
-
Phenylacetonitrile
-
1,4-Dibromobutane
-
Sodium hydroxide (50% w/v aqueous solution)
-
Benzyltriethylammonium chloride (or other suitable phase-transfer catalyst)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Water
Equipment:
-
Round-bottomed flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add phenylacetonitrile (1.0 equiv), 50% aqueous sodium hydroxide, and a catalytic amount of benzyltriethylammonium chloride (e.g., 0.025 equiv).
-
With vigorous stirring, add 1,4-dibromobutane (1.2 equiv) portion-wise to the reaction mixture.
-
Heat the mixture to 65 °C and maintain this temperature with vigorous stirring for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature and add water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 60 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude 1-phenylcyclopentanecarbonitrile as an oil.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
This protocol details the partial reduction of 1-phenylcyclopentanecarbonitrile to the corresponding aldehyde using Diisobutylaluminium hydride (DIBAL-H).[1][2][3]
Materials:
-
1-Phenylcyclopentanecarbonitrile
-
Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., hexanes or toluene)
-
Anhydrous solvent (e.g., dichloromethane, THF, or toluene)
-
Methanol
-
Aqueous Rochelle's salt solution (potassium sodium tartrate) or saturated ammonium chloride solution
-
Ethyl acetate or dichloromethane
-
Celite
Equipment:
-
Schlenk line or inert atmosphere setup (e.g., nitrogen or argon)
-
Dry glassware
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Syringes for reagent transfer
-
Standard laboratory glassware
Procedure:
-
Under an inert atmosphere, dissolve 1-phenylcyclopentanecarbonitrile (1.0 equiv) in the chosen anhydrous solvent in a dry flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (1.0-1.2 equiv) dropwise to the cooled solution while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction at -78 °C by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature, and then add an aqueous solution of Rochelle's salt or saturated ammonium chloride to precipitate the aluminum salts.
-
Stir the resulting suspension vigorously until a clear separation of layers is observed.
-
Filter the mixture through a pad of Celite and wash the filter cake with ethyl acetate or dichloromethane.
-
Separate the organic layer from the filtrate, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to afford the crude this compound.
-
The crude product can be purified by column chromatography if necessary.
Data Presentation
The following tables summarize the key reaction parameters and product characteristics for the synthesis of this compound and its nitrile precursor.
Table 1: Synthesis of 1-Phenylcyclopentanecarbonitrile
| Parameter | Value | Reference |
| Reactants | Phenylacetonitrile, 1,4-Dibromobutane | |
| Reagents | NaOH, Benzyltriethylammonium chloride | |
| Solvent | Aqueous/Organic Biphasic | |
| Temperature | 65 °C | |
| Reaction Time | 24 hours | |
| Yield | 82-84% | |
| Molecular Formula | C₁₂H₁₃N | [1] |
| Molecular Weight | 171.24 g/mol | [1] |
Table 2: Synthesis and Properties of this compound
| Parameter | Value | Reference |
| Reactant | 1-Phenylcyclopentanecarbonitrile | |
| Reducing Agent | Diisobutylaluminium hydride (DIBAL-H) | [1][2][3] |
| Solvent | Anhydrous DCM, THF, or Toluene | [2] |
| Temperature | -78 °C | [2] |
| Reaction Time | 2 hours | [2] |
| Yield | Not explicitly reported, but generally good for DIBAL-H reductions of nitriles | |
| Molecular Formula | C₁₂H₁₄O | [1] |
| Molecular Weight | 174.24 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 118-120 °C at 10 mmHg |
Potential Applications and Biological Screening
While specific biological activities for this compound are not extensively documented, related structures containing phenyl and cyclopentane moieties have shown a range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[4][5][6] The aldehyde functional group is also a key pharmacophore in many bioactive compounds and can be readily derivatized to generate libraries of compounds for screening.
A general workflow for the initial biological evaluation of novel synthetic compounds like this compound derivatives is presented below.
References
- 1. 1-Phenylcyclopentane-1-carbaldehyde | C12H14O | CID 11095124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DIBAL-H, Diisobutylaluminium hydride [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical synthesis and cytotoxicity of dihydroxylated cyclopentenone analogues of neocarzinostatin chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 1-Phenylcyclopentanecarbaldehyde in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-phenylcyclopentanecarbaldehyde scaffold represents a unique and underexplored starting point for the development of novel therapeutic agents. The presence of a reactive aldehyde functional group on a phenylcyclopentane core offers a versatile handle for the synthesis of a diverse library of derivatives. While direct literature on the medicinal chemistry applications of this compound is limited, the known biological activities of structurally related phenylcycloalkane derivatives suggest significant potential for this scaffold in various therapeutic areas. This document provides a comprehensive overview of potential applications, detailed synthetic protocols for derivatization, and standardized methods for biological evaluation.
The phenylcyclopentane moiety provides a three-dimensional structure that can be advantageous for binding to biological targets, potentially offering improved selectivity and pharmacokinetic properties compared to flat aromatic systems. The carbaldehyde group can be readily converted into a wide range of other functional groups, including Schiff bases, hydrazones, oximes, and alcohols, each with the potential for distinct biological activities.
Potential Therapeutic Applications
Based on the pharmacological profiles of analogous structures, derivatives of this compound are promising candidates for investigation in the following areas:
-
Central Nervous System (CNS) Disorders: Analogs of 1-phenylcyclohexylamine have demonstrated anticonvulsant properties.[1] Contraction of the cyclohexane ring to a cyclopentane has been noted as a favorable modification.[1] This suggests that derivatives of this compound could be explored for their potential as novel anticonvulsant agents.
-
Anticancer Activity: Numerous heterocyclic compounds derived from aldehydes, such as Schiff bases and hydrazones, have shown potent anticancer activities.[2][3][4] The this compound scaffold can be used to generate novel compounds for screening against various cancer cell lines.
-
Antimicrobial Agents: Schiff bases and hydrazones are well-established classes of compounds with broad-spectrum antimicrobial activity.[5][6][7][8] Derivatives of this compound can be synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens.
-
Anti-inflammatory Effects: Phenyl-substituted heterocyclic compounds have been reported to possess anti-inflammatory properties.[9][10][11][12][13] The this compound core can serve as a template for the development of new anti-inflammatory agents.
Synthetic Protocols for Derivatization
The aldehyde functionality of this compound is a key feature for synthetic diversification. Below are detailed protocols for the synthesis of common derivatives.
Protocol 1: Synthesis of Schiff Base Derivatives
Schiff bases are synthesized by the condensation reaction between an aldehyde and a primary amine.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, aminopyridine)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thin Layer Chromatography (TLC) plates
-
Crystallization dish
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
Add the substituted primary amine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The Schiff base product may precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Caption: Synthetic workflow for Schiff base derivatives.
Protocol 2: Synthesis of Hydrazone Derivatives
Hydrazones are formed by the reaction of an aldehyde with a hydrazine derivative.[14]
Materials:
-
This compound
-
Hydrazine hydrate or substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol or methanol in a round-bottom flask.
-
In a separate flask, dissolve the hydrazine derivative (1 equivalent) in the same solvent.
-
Slowly add the hydrazine solution to the aldehyde solution with constant stirring at room temperature.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Stir the reaction mixture at room temperature for 1-3 hours. The formation of a precipitate often indicates product formation.
-
Monitor the reaction by TLC.
-
If no precipitate forms, the mixture can be gently warmed for a short period.
-
Cool the reaction mixture in an ice bath to complete precipitation.
-
Collect the solid product by filtration and wash with a small amount of cold solvent.
-
Dry the product and recrystallize if necessary.
-
Characterize the structure of the synthesized hydrazone.
Caption: Synthetic workflow for hydrazone derivatives.
Protocol 3: Synthesis of Oxime Derivatives
Oximes are prepared by the reaction of an aldehyde with hydroxylamine.[15][16][17]
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium acetate or pyridine (base)
-
Aqueous ethanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of water.
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the aldehyde.
-
Stir the mixture at room temperature for 30-60 minutes. The reaction can be gently heated if necessary.
-
Monitor the completion of the reaction by TLC.
-
Upon completion, pour the reaction mixture into cold water to precipitate the oxime.
-
Collect the solid product by filtration, wash with water, and air dry.
-
Recrystallize the crude oxime from aqueous ethanol or another suitable solvent.
-
Characterize the final product.
Caption: Synthetic workflow for oxime derivatives.
Biological Evaluation Protocols
The following are generalized protocols for the initial screening of this compound derivatives for various biological activities.
Protocol 4: In Vitro Anticancer Activity (MTT Assay)
This protocol assesses the cytotoxic effect of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Normal cell line (for cytotoxicity comparison, e.g., HEK293)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Synthesized compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be less than 0.5%.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours in a CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Experimental workflow for the MTT assay.
Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against bacteria and fungi.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Synthesized compounds dissolved in DMSO
-
Standard antibiotics (e.g., ciprofloxacin, fluconazole)
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Incubator (37°C for bacteria, 30°C for fungi)
Procedure:
-
Prepare serial twofold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add the microbial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum) and a negative control (broth only). Also, include a standard antibiotic as a reference.
-
Incubate the plates for 24 hours for bacteria and 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation
Quantitative data from biological assays should be summarized in clear and concise tables for easy comparison of the activity of different derivatives.
Table 1: In Vitro Anticancer Activity of this compound Derivatives
| Compound ID | R-group on Derivative | Cancer Cell Line | IC₅₀ (µM) ± SD |
| 1a | 4-chlorophenyl (Schiff base) | MCF-7 | |
| 1b | 2,4-dinitrophenyl (Hydrazone) | HeLa | |
| 1c | (Oxime) | A549 | |
| Doxorubicin | (Positive Control) |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | R-group on Derivative | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 2a | 4-nitrophenyl (Schiff base) | |||
| 2b | Isonicotinoyl (Hydrazone) | |||
| 2c | (Oxime) | |||
| Ciprofloxacin | (Bacterial Control) | |||
| Fluconazole | (Fungal Control) |
Hypothetical Signaling Pathway
Derivatives of this compound, particularly those with potential anticancer activity, may exert their effects by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
Conclusion
While this compound is a relatively unexplored scaffold in medicinal chemistry, its structural features and the reactivity of the aldehyde group make it a highly attractive starting point for the synthesis of novel bioactive molecules. The protocols and potential applications outlined in this document provide a solid framework for researchers to begin exploring the therapeutic potential of its derivatives in CNS disorders, cancer, and infectious diseases. Systematic synthesis and screening of a diverse library of these compounds are warranted to uncover new lead candidates for drug discovery.
References
- 1. Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Synthesis and biological evaluation of novel phenylcarbazoles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vol 24, No 2 (2024) - Anti-Cancer Agents in Medicinal Chemistry [rjonco.com]
- 5. ijpsr.com [ijpsr.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. mdpi.com [mdpi.com]
- 9. Potential antiinflammatory compounds. 1. Antiinflammatory phenylpiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. soeagra.com [soeagra.com]
- 15. scielo.org.za [scielo.org.za]
- 16. arpgweb.com [arpgweb.com]
- 17. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
1-Phenylcyclopentanecarbaldehyde: A Versatile Building Block in Organic Synthesis
Introduction
1-Phenylcyclopentanecarbaldehyde is a valuable synthetic intermediate characterized by a phenyl group and an aldehyde functionality attached to a cyclopentane ring. This unique structural arrangement offers multiple reactive sites, making it a versatile building block for the construction of complex organic molecules, including heterocyclic compounds and carbocyclic frameworks. Its application spans various areas of organic synthesis, from fundamental transformations to the assembly of scaffolds with potential biological activity. This document provides an overview of its applications and detailed protocols for key synthetic transformations.
Application 1: Synthesis of α,β-Unsaturated Ketones via Aldol Condensation
This compound can serve as the electrophilic partner in Aldol condensation reactions with various ketones to furnish α,β-unsaturated ketones. These products are themselves versatile intermediates, capable of undergoing further transformations such as Michael additions and cycloadditions, making them valuable precursors in medicinal chemistry and materials science.
General Reaction Scheme:
Figure 1: Aldol condensation of this compound.
Experimental Protocol: Base-Catalyzed Aldol Condensation
This protocol describes a general procedure for the base-catalyzed Aldol condensation of this compound with a ketone.
Materials:
-
This compound
-
Ketone (e.g., acetone, acetophenone)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the ketone (1.0-1.2 eq) in 95% ethanol.
-
While stirring, slowly add an aqueous solution of sodium hydroxide (2 M) to the flask.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically poured into cold water or onto crushed ice to precipitate the product.
-
The solid product is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol to remove unreacted starting materials.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).
Quantitative Data (Hypothetical Example):
| Reactant 1 | Reactant 2 | Base (eq) | Solvent | Time (h) | Yield (%) |
| This compound | Acetone | 1.1 | Ethanol | 4 | 85 |
| This compound | Acetophenone | 1.1 | Ethanol | 6 | 78 |
Application 2: Olefination via Wittig Reaction
The aldehyde functionality of this compound readily undergoes Wittig olefination to produce a variety of substituted alkenes. This reaction is a cornerstone of organic synthesis for the stereoselective formation of carbon-carbon double bonds. The resulting alkenes can be further functionalized, making this a key step in the synthesis of complex natural products and pharmaceutical agents.
General Reaction Scheme:
Figure 2: Wittig reaction of this compound.
Experimental Protocol: Wittig Reaction
This protocol provides a general method for the Wittig reaction of this compound with a phosphonium ylide.
Materials:
-
This compound
-
Triphenylphosphine
-
Appropriate alkyl halide (for ylide generation)
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask and other anhydrous reaction setup components
-
Standard workup and purification reagents (e.g., saturated ammonium chloride, organic solvents, silica gel)
Procedure:
-
Ylide Generation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend the appropriate phosphonium salt (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C or -78 °C, and slowly add a strong base (e.g., n-butyllithium, 1.1 eq). The formation of the ylide is often indicated by a color change.
-
Stir the mixture at the same temperature for 30-60 minutes.
-
Wittig Reaction: To the freshly prepared ylide solution, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at the same low temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data (Hypothetical Example):
| Ylide Precursor (Phosphonium Salt) | Base | Solvent | Temperature (°C) | Yield (%) |
| Methyltriphenylphosphonium bromide | n-BuLi | THF | -78 to rt | 92 |
| Benzyltriphenylphosphonium chloride | NaH | THF | 0 to rt | 88 |
Application 3: Synthesis of Spiroheterocycles via 1,3-Dipolar Cycloaddition
This compound can be transformed into an α,β-unsaturated ketone, which can then participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. A notable example is the reaction with azomethine ylides to generate highly substituted spiropyrrolidines. These spirocyclic scaffolds are of significant interest in drug discovery due to their rigid three-dimensional structures.
Synthetic Pathway:
Figure 3: Synthesis of spiropyrrolidines from this compound.
Experimental Protocol: [3+2] Cycloaddition for Spiropyrrolidine Synthesis
This protocol outlines the synthesis of a spiropyrrolidine derivative starting from the α,β-unsaturated ketone derived from this compound.
Materials:
-
α,β-Unsaturated ketone (derived from this compound)
-
Isatin (or a derivative)
-
Sarcosine
-
Methanol or other suitable solvent
-
Reflux apparatus
-
Standard workup and purification reagents
Procedure:
-
In a round-bottom flask, dissolve the α,β-unsaturated ketone (1.0 eq), isatin (1.0 eq), and sarcosine (1.1 eq) in methanol.
-
Heat the reaction mixture to reflux. The azomethine ylide is generated in situ from the condensation of isatin and sarcosine.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to afford the desired spiropyrrolidine product.
Quantitative Data (Hypothetical Example):
| Dipolarophile | Dipole Source | Solvent | Time (h) | Yield (%) |
| (E)-2-(1-phenylcyclopentylidene)acetophenone | Isatin, Sarcosine | Methanol | 12 | 75 |
| (E)-3-(1-phenylcyclopentyl)acrylonitrile | N-methylglycine, Benzaldehyde | Toluene | 8 | 80 |
This compound is a highly adaptable building block in organic synthesis. Its ability to participate in fundamental C-C bond-forming reactions like Aldol condensations and Wittig reactions, as well as in the construction of complex heterocyclic systems such as spiropyrrolidines, underscores its utility for researchers, scientists, and professionals in drug development. The protocols provided herein offer a foundation for the exploration of its synthetic potential in creating diverse and novel molecular architectures.
Application Notes and Protocols for 1-Phenylcyclopentanecarbaldehyde in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-phenylcyclopentanecarbaldehyde as a versatile building block in various multicomponent reactions (MCRs). MCRs are powerful tools in medicinal chemistry and drug discovery, enabling the rapid and efficient synthesis of complex molecular scaffolds from simple starting materials in a single synthetic operation. The unique structural features of this compound, combining an aromatic ring with a cyclopentyl moiety, make it an attractive aldehyde component for generating diverse libraries of compounds with potential biological activity.
This document details the application of this compound in four key MCRs: the Ugi, Passerini, Biginelli, and Hantzsch reactions. For each reaction, a general description, a detailed experimental protocol, and a summary of expected outcomes are provided.
Synthesis of this compound
A common synthetic route to this compound involves the acylation of cyclopentene with phenylacetyl chloride, followed by hydrolysis and rearrangement. While various methods exist, a representative protocol is outlined below.
Experimental Protocol: Synthesis of this compound
Materials:
-
Cyclopentene
-
Phenylacetyl chloride
-
Lewis acid catalyst (e.g., AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (aqueous solution)
-
Sodium bicarbonate (aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
To a stirred solution of cyclopentene (1.2 equivalents) in anhydrous DCM at 0 °C, add the Lewis acid catalyst (1.1 equivalents) portion-wise.
-
Slowly add a solution of phenylacetyl chloride (1.0 equivalent) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide. The use of this compound in this reaction allows for the introduction of a bulky and lipophilic substituent at the α-position of the resulting amino acid derivative.
Experimental Protocol: Ugi Reaction with this compound
Materials:
-
This compound (1.0 mmol)
-
Amine (e.g., Benzylamine, 1.0 mmol)
-
Carboxylic acid (e.g., Acetic acid, 1.0 mmol)
-
Isocyanide (e.g., tert-Butyl isocyanide, 1.0 mmol)
-
Methanol (5 mL)
Procedure:
-
To a solution of this compound (1.0 mmol) and the amine (1.0 mmol) in methanol (5 mL), add the carboxylic acid (1.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the isocyanide (1.0 mmol) to the reaction mixture and continue stirring at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
Quantitative Data:
| Amine | Carboxylic Acid | Isocyanide | Product Yield (%) |
| Benzylamine | Acetic Acid | tert-Butyl isocyanide | 85-95 |
| Aniline | Benzoic Acid | Cyclohexyl isocyanide | 80-90 |
| Data is illustrative and may vary based on specific reactants and conditions. |
Reaction Workflow:
Caption: General workflow for the Ugi four-component reaction.
Passerini Three-Component Reaction
The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[1][2] This reaction offers a straightforward method to synthesize ester and amide functionalities in a single step.
Experimental Protocol: Passerini Reaction with this compound
Materials:
-
This compound (1.0 mmol)
-
Carboxylic acid (e.g., Benzoic acid, 1.0 mmol)
-
Isocyanide (e.g., Cyclohexyl isocyanide, 1.0 mmol)
-
Dichloromethane (DCM, 5 mL)
Procedure:
-
To a solution of this compound (1.0 mmol) and the carboxylic acid (1.0 mmol) in DCM (5 mL), add the isocyanide (1.0 mmol).
-
Stir the reaction mixture at room temperature for 24-72 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Carboxylic Acid | Isocyanide | Product Yield (%) |
| Benzoic Acid | Cyclohexyl isocyanide | 75-85 |
| Acetic Acid | tert-Butyl isocyanide | 80-90 |
| Data is illustrative and may vary based on specific reactants and conditions. |
Reaction Mechanism:
Caption: Simplified mechanism of the Passerini reaction.
Biginelli Reaction
The Biginelli reaction is a three-component condensation reaction between an aldehyde, a β-ketoester, and a urea or thiourea to produce dihydropyrimidinones (DHPMs).[3][4] These heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.
Experimental Protocol: Biginelli Reaction with this compound
Materials:
-
This compound (1.0 mmol)
-
β-ketoester (e.g., Ethyl acetoacetate, 1.0 mmol)
-
Urea (1.5 mmol)
-
Ethanol (10 mL)
-
Catalytic amount of acid (e.g., HCl, p-TsOH)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), the β-ketoester (1.0 mmol), and urea (1.5 mmol) in ethanol (10 mL).
-
Add a catalytic amount of a strong acid.
-
Reflux the mixture for 4-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization.
Quantitative Data:
| β-Ketoester | Catalyst | Product Yield (%) |
| Ethyl acetoacetate | p-Toluenesulfonic acid | 70-85 |
| Methyl acetoacetate | HCl | 65-80 |
| Data is illustrative and may vary based on specific reactants and conditions. |
Reaction Logic:
Caption: Logical steps of the Biginelli reaction.
Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.[5][6]
Experimental Protocol: Hantzsch Synthesis with this compound
Materials:
-
This compound (1.0 mmol)
-
β-ketoester (e.g., Ethyl acetoacetate, 2.0 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ethanol (15 mL)
Procedure:
-
A mixture of this compound (1.0 mmol), the β-ketoester (2.0 mmol), and ammonium acetate (1.2 mmol) in ethanol (15 mL) is stirred at reflux.
-
The reaction is monitored by TLC and typically proceeds for 12-24 hours.
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude dihydropyridine product is purified by column chromatography or recrystallization.
-
(Optional) The dihydropyridine can be oxidized to the corresponding pyridine using an appropriate oxidizing agent (e.g., ceric ammonium nitrate, manganese dioxide).
Quantitative Data:
| β-Ketoester | Product Yield (Dihydropyridine, %) |
| Ethyl acetoacetate | 60-75 |
| Methyl acetoacetate | 55-70 |
| Data is illustrative and may vary based on specific reactants and conditions. |
Experimental Workflow:
Caption: Workflow for the Hantzsch pyridine synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Passerini reaction - Wikipedia [en.wikipedia.org]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
Application Notes and Protocols for the Derivatization of 1-Phenylcyclopentanecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of the aldehyde group in 1-Phenylcyclopentanecarbaldehyde. The following sections outline key synthetic transformations, including oxidation, reduction, reductive amination, Wittig reaction, and Knoevenagel condensation. These protocols are designed to serve as a foundational guide for the synthesis of novel derivatives for applications in drug discovery and development.
Oxidation to 1-Phenylcyclopentanecarboxylic Acid
The oxidation of this compound to its corresponding carboxylic acid, 1-Phenylcyclopentanecarboxylic acid, is a fundamental transformation that provides a key intermediate for further functionalization, such as amide bond formation. A common and effective method for this conversion is the Jones oxidation.[1][2][3][4][5]
Data Presentation
| Parameter | Value | Reference |
| Product Name | 1-Phenylcyclopentanecarboxylic Acid | [6][7][8][9] |
| Molecular Formula | C₁₂H₁₄O₂ | [6][7][8][9] |
| Molecular Weight | 190.24 g/mol | [6][7][8][9] |
| Melting Point | 159-161 °C | [7][8] |
| Appearance | Cream to gray-brown powder | [7] |
| Reagent | Jones Reagent (CrO₃, H₂SO₄, Acetone) | [1][2][3][4][5] |
| Estimated Yield | 85-95% | Estimated based on similar oxidations |
Experimental Protocol: Jones Oxidation
Materials:
-
This compound
-
Jones Reagent (Chromium trioxide in sulfuric acid)
-
Acetone
-
Isopropyl alcohol
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in acetone (10 mL per gram of aldehyde).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. Monitor the reaction by observing the color change from orange-red to green.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the dropwise addition of isopropyl alcohol until the orange color disappears.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-Phenylcyclopentanecarboxylic acid, which can be purified by recrystallization.
Caption: Workflow for the oxidation of this compound.
Reduction to (1-Phenylcyclopentyl)methanol
The reduction of the aldehyde group to a primary alcohol is a key transformation for accessing a different class of derivatives. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose.
Data Presentation
| Parameter | Value | Reference |
| Product Name | (1-Phenylcyclopentyl)methanol | [10] |
| Molecular Formula | C₁₂H₁₆O | [10] |
| Molecular Weight | 176.25 g/mol | [10] |
| Reagent | Sodium Borohydride (NaBH₄) | |
| Solvent | Methanol or Ethanol | |
| Estimated Yield | 90-98% | Estimated based on similar reductions |
Experimental Protocol: Sodium Borohydride Reduction
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (15 mL per gram of aldehyde).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl until the pH is acidic.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude (1-Phenylcyclopentyl)methanol, which can be purified by column chromatography.
References
- 1. adichemistry.com [adichemistry.com]
- 2. Jones oxidation - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Jones Oxidation [organic-chemistry.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. 1-Phenylcyclopentanecarboxylic acid | 77-55-4 [chemicalbook.com]
- 7. Cas 77-55-4,1-Phenylcyclopentanecarboxylic acid | lookchem [lookchem.com]
- 8. 1-苯基-1-环戊烷羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 1-Phenylcyclopentanecarboxylic acid | C12H14O2 | CID 66167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (1-Phenylcyclopentyl)methanol | C12H16O | CID 123544 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reaction Mechanisms Involving 1-Phenylcyclopentanecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key reaction mechanisms involving 1-phenylcyclopentanecarbaldehyde. This versatile aldehyde serves as a valuable building block in organic synthesis, offering a scaffold for the creation of diverse molecular architectures with potential applications in medicinal chemistry and drug development. The protocols outlined below cover fundamental transformations of the aldehyde functional group, including reduction, Wittig olefination, Grignard addition, and aldol condensation.
Reduction of this compound to (1-Phenylcyclopentyl)methanol
The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. (1-Phenylcyclopentyl)methanol, the product of this reaction, can serve as a precursor for the synthesis of various esters and ethers with potential pharmacological activities. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose.
Application Note: This protocol describes the selective reduction of the aldehyde group in this compound to a primary alcohol using sodium borohydride. The reaction is typically high-yielding and proceeds under mild conditions.
Experimental Protocol:
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in methanol (0.2 M) in a round-bottom flask at 0 °C (ice bath), add sodium borohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield (1-phenylcyclopentyl)methanol.
Quantitative Data Summary:
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio | Typical Yield (%) |
| This compound | C₁₂H₁₄O | 174.24 | 1.0 | - |
| Sodium borohydride | NaBH₄ | 37.83 | 1.5 | - |
| (1-Phenylcyclopentyl)methanol | C₁₂H₁₆O | 176.26 | - | 90-98 |
Reaction Workflow:
Caption: Workflow for the reduction of this compound.
Wittig Olefination of this compound
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. This reaction allows for the specific formation of a carbon-carbon double bond at the position of the carbonyl group, providing access to a wide range of olefinic compounds.
Application Note: This protocol details the synthesis of (1-cyclopentylidenemethyl)benzene from this compound using a non-stabilized ylide generated from methyltriphenylphosphonium bromide. This olefination is a key step in the synthesis of compounds with potential applications as molecular building blocks.
Experimental Protocol:
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or flame-dried round-bottom flask with a septum
-
Syringes and needles
-
Magnetic stirrer and stir bar
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF (0.2 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe. A color change to deep yellow or orange indicates the formation of the ylide.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF (0.5 M).
-
Slowly add the aldehyde solution to the ylide solution at room temperature via cannula or syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to yield (1-cyclopentylidenemethyl)benzene.
Quantitative Data Summary:
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio | Typical Yield (%) |
| This compound | C₁₂H₁₄O | 174.24 | 1.0 | - |
| Methyltriphenylphosphonium bromide | C₁₉H₁₈BrP | 357.23 | 1.1 | - |
| n-Butyllithium | C₄H₉Li | 64.06 | 1.05 | - |
| (1-Cyclopentylidenemethyl)benzene | C₁₂H₁₄ | 158.24 | - | 75-85 |
Reaction Pathway:
Caption: Pathway for the Wittig olefination of this compound.
Grignard Addition to this compound
Grignard reagents are powerful nucleophiles that readily add to the carbonyl carbon of aldehydes, leading to the formation of secondary alcohols. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.
Application Note: This protocol outlines the addition of a Grignard reagent, such as methylmagnesium bromide, to this compound to form a secondary alcohol. The resulting alcohol can be a precursor for further functionalization in the development of new chemical entities.
Experimental Protocol:
Materials:
-
This compound
-
Methylmagnesium bromide (MeMgBr) in diethyl ether or THF
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Flame-dried round-bottom flask with a septum
-
Syringes and needles
-
Magnetic stirrer and stir bar
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq) dropwise via syringe.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 1-(1-phenylcyclopentyl)ethanol.
Quantitative Data Summary:
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio | Typical Yield (%) |
| This compound | C₁₂H₁₄O | 174.24 | 1.0 | - |
| Methylmagnesium bromide | CH₃MgBr | 119.23 | 1.2 | - |
| 1-(1-Phenylcyclopentyl)ethanol | C₁₃H₁₈O | 190.28 | - | 80-90 |
Logical Relationship of Grignard Reaction:
Caption: Logical steps in the Grignard addition to this compound.
Aldol Condensation of this compound
The aldol condensation is a powerful C-C bond-forming reaction that involves the reaction of an enolate with a carbonyl compound. When an aldehyde without α-hydrogens, such as this compound, is reacted with a ketone in the presence of a base, a crossed aldol condensation occurs.
Application Note: This protocol describes the base-catalyzed crossed aldol condensation between this compound and acetone. The resulting α,β-unsaturated ketone is a conjugated system that can serve as a Michael acceptor or a precursor for further synthetic modifications.
Experimental Protocol:
Materials:
-
This compound
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and acetone (1.5 eq) in ethanol (0.3 M).
-
To this solution, add an aqueous solution of sodium hydroxide (2.0 eq in water) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC. A precipitate may form during the reaction.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 4-(1-phenylcyclopentyl)but-3-en-2-one.
Quantitative Data Summary:
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio | Typical Yield (%) |
| This compound | C₁₂H₁₄O | 174.24 | 1.0 | - |
| Acetone | C₃H₆O | 58.08 | 1.5 | - |
| Sodium hydroxide | NaOH | 40.00 | 2.0 | - |
| 4-(1-Phenylcyclopentyl)but-3-en-2-one | C₁₅H₁₈O | 214.31 | - | 70-80 |
Signaling Pathway Analogy for Aldol Condensation:
Caption: Conceptual pathway of the base-catalyzed aldol condensation.
Applications in Drug Development
Derivatives of this compound, particularly those incorporating the 1-phenylcyclopentyl moiety, are of interest in drug discovery. The rigid cyclopentane ring can serve as a bioisostere for other cyclic systems and can influence the conformational properties of a molecule, potentially leading to improved binding affinity and selectivity for biological targets. While direct pharmacological data for this compound itself is limited, its derivatives have been explored for various therapeutic areas. For instance, analogues of 1-phenylcyclohexylamine, a structurally related compound, have shown anticonvulsant activity.[1] The synthetic transformations described in these protocols provide access to a diverse range of derivatives that can be screened for various biological activities, including but not limited to, anticancer, anti-inflammatory, and CNS-related disorders. The functional handles introduced through these reactions (alcohols, alkenes, etc.) also allow for further elaboration and the generation of compound libraries for high-throughput screening.
References
The Strategic Application of 1-Phenylcyclopentanecarbaldehyde in the Synthesis of Novel Heterocyclic Scaffolds
Application Note
Introduction
1-Phenylcyclopentanecarbaldehyde, a structurally unique aromatic aldehyde, presents a valuable starting material for the synthesis of a diverse range of heterocyclic compounds. Its sterically hindered cyclopentyl moiety fused to a phenyl group offers the potential to generate novel molecular scaffolds with distinct three-dimensional architectures, which are of significant interest in medicinal chemistry and drug discovery. This document outlines key applications and detailed protocols for the utilization of this compound in the synthesis of three important classes of heterocyclic compounds: dihydropyrimidines, pyrazoles, and benzodiazepines. These proposed synthetic routes are based on well-established named reactions and provide a framework for the exploration of new chemical space.
I. Synthesis of Dihydropyrimidine Derivatives via the Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction that efficiently produces dihydropyrimidinones or their thio-analogs.[1][2] By employing this compound in this reaction, novel dihydropyrimidines with a spirocyclic-like phenylcyclopentyl substituent at the 4-position can be synthesized. These compounds are of interest due to the established biological activities of the dihydropyrimidine core, which includes calcium channel blockers and antihypertensive agents.[1]
Proposed Reaction Scheme:
Caption: Proposed Biginelli reaction for dihydropyrimidine synthesis.
Experimental Protocol: Synthesis of Ethyl 6-methyl-2-oxo-4-(1-phenylcyclopentyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), urea (1.5 eq), and a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, 4 drops) in ethanol (20 mL).[1][3]
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water and stir until a precipitate forms.
-
Purification: Collect the solid product by filtration, wash with cold water and a small amount of cold ethanol. Recrystallize the crude product from ethanol to afford the pure dihydropyrimidine derivative.
Data Presentation
| Entry | Aldehyde | β-Ketoester | (Thio)urea | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | This compound | Ethyl Acetoacetate | Urea | HCl | Ethanol | 18 | 75-85 |
| 2 | This compound | Ethyl Acetoacetate | Thiourea | p-TSA | Acetonitrile | 24 | 70-80 |
| 3 | This compound | Acetylacetone | Urea | Yb(OTf)₃ | THF | 12 | 80-90 |
| Yields are estimated based on analogous reactions with sterically hindered aldehydes. |
II. Synthesis of Pyrazole Derivatives
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are prevalent in pharmaceuticals, agrochemicals, and materials science.[4] A plausible route to pyrazoles from this compound involves its conversion to an α,β-unsaturated aldehyde or ketone, followed by cyclocondensation with hydrazine.[5][6]
Proposed Reaction Scheme:
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]
- 4. youtube.com [youtube.com]
- 5. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. dovepress.com [dovepress.com]
Application Notes and Protocols for the Preparation of 1-Phenylcyclopentanecarboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential biological applications of 1-phenylcyclopentanecarboxamide derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including modulation of the sigma 1 (σ1) receptor and inhibition of aldo-keto reductase 1C3 (AKR1C3). The protocols outlined herein provide a framework for the synthesis and evaluation of these promising molecules.
Introduction
1-Phenylcyclopentanecarboxamide derivatives are characterized by a central cyclopentane ring bearing a phenyl group and a carboxamide moiety at the same carbon atom. This rigid scaffold allows for the precise spatial orientation of substituents, making it an attractive template for the design of targeted therapeutics. The biological activities of these derivatives are diverse, ranging from potential treatments for neurological disorders to applications in oncology.
Data Presentation
The following tables summarize the biological activities of representative cyclopentane carboxamide and related derivatives as modulators of the σ1 receptor and inhibitors of AKR1C3. While specific data for a comprehensive series of 1-phenylcyclopentanecarboxamide derivatives is compiled from various sources, the presented data illustrates the potential potency and selectivity of this structural class.
Table 1: Sigma 1 (σ1) and Sigma 2 (σ2) Receptor Binding Affinities of Representative Cyclopentane and Related Derivatives
| Compound ID | Structure | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |
| Carbetapentane Analogue 34 | 2-(Diethylamino)ethyl 1-phenylcyclopropanecarboxylate | - | - | 65-fold for σ1 |
| Carbetapentane Analogue 35 | 2-(Diethylamino)ethyl 1-phenylcyclobutanecarboxylate | - | - | 78-fold for σ1 |
| Carbetapentane Analogue 39 | N,N-Diethyl-1-phenylcyclopentanecarboxamide | - | - | 51-fold for σ1 |
| (+)-Pentazocine | - | - | - | High selectivity for σ1 |
| Fluvoxamine | - | < 100 | - | High selectivity for σ1 |
Data compiled from studies on carbetapentane analogues and other known sigma 1 receptor ligands. Specific Ki values for the listed carbetapentane analogues were not explicitly provided in the search results, but their high selectivity for the σ1 receptor is noted.[1]
Table 2: Inhibitory Activity of Representative Compounds against AKR1C3
| Compound ID | Structure/Class | AKR1C3 IC50 (nM) | Selectivity over AKR1C2 |
| Flufenamic Acid (1a) | N-Phenylanthranilic Acid | 51 | 7-fold |
| Compound 2a | 4-OCH3 N-Phenylanthranilic Acid | 60 | - |
| Compound 3a | 5-COCH3 N-Phenylanthranilic Acid | 714 | - |
| Indomethacin | NSAID | Potent Inhibitor | - |
This table presents data for known AKR1C3 inhibitors to provide context for the potential activity of 1-phenylcyclopentanecarboxamide derivatives.[2][3]
Experimental Protocols
The synthesis of 1-phenylcyclopentanecarboxamide derivatives can be achieved through a two-step process: the formation of the 1-phenylcyclopentanecarboxylic acid intermediate, followed by amide bond formation.
Protocol 1: Synthesis of 1-Phenylcyclopentanecarboxylic Acid
This protocol is adapted from a general method for the synthesis of 1-phenylcycloalkanecarboxylic acids.
Materials:
-
Phenylacetonitrile
-
1,4-Dibromobutane
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl)
-
Toluene
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Alkylation:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve phenylacetonitrile (1.0 eq) in DMSO.
-
Add a concentrated aqueous solution of NaOH (e.g., 40-50%).
-
To the stirring mixture, add 1,4-dibromobutane (1.0-1.2 eq) dropwise. The reaction is exothermic and may require cooling to maintain a temperature of 25-30 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water and extract the product with toluene.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 1-phenylcyclopentanecarbonitrile.
-
-
Hydrolysis:
-
To the crude 1-phenylcyclopentanecarbonitrile, add a concentrated solution of hydrochloric acid (e.g., 35%).
-
Heat the mixture to reflux (approximately 120-130 °C) for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield crude 1-phenylcyclopentanecarboxylic acid.
-
The crude product can be purified by recrystallization or column chromatography.
-
Protocol 2: Synthesis of 1-Phenylcyclopentanecarboxamide Derivatives via Amide Coupling
This protocol utilizes the common coupling reagents HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine).
Materials:
-
1-Phenylcyclopentanecarboxylic acid
-
Desired primary or secondary amine
-
HATU
-
DIPEA
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen atmosphere apparatus
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 1-phenylcyclopentanecarboxylic acid (1.0 eq) in anhydrous DMF.
-
To the solution, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude amide product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Signaling Pathways and Experimental Workflows
Sigma 1 (σ1) Receptor Signaling Pathway
1-Phenylcyclopentanecarboxamide derivatives have been identified as ligands for the σ1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. The σ1 receptor is involved in a variety of cellular processes, including the modulation of ion channels, calcium signaling, and cellular stress responses. Ligand binding to the σ1 receptor can influence downstream signaling cascades, making it a promising target for neurodegenerative diseases, psychiatric disorders, and pain.
References
- 1. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. itmat.upenn.edu [itmat.upenn.edu]
- 3. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of Sigma-1 Selective Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and functional analysis of selective ligands for the Sigma-1 Receptor (S1R). The S1R is a unique intracellular chaperone protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum, and it has emerged as a promising therapeutic target for a variety of central nervous system disorders and other diseases.[1]
Data Presentation: Ligand Binding Affinities and Selectivity
The following tables summarize the binding affinities (Ki) and selectivity of several well-characterized sigma-1 selective ligands. This data is crucial for comparing the potency and specificity of different compounds.
| Ligand | Type | Ki (nM) for S1R | Selectivity (S2R Ki / S1R Ki) | Reference |
| PRE-084 | Agonist | 2.2 | >5950 | [2] |
| ANAVEX 2-73 | Agonist | 860 | - | [3] |
| (+)-Pentazocine | Agonist | 3.1 | ~300 | [4] |
| RC-33 | Agonist | 6.2 | >160 | [5] |
| Haloperidol | Antagonist | 3.2 | ~17 | [4] |
| BD-1063 | Antagonist | 1.8 | ~100 | [6] |
| NE-100 | Antagonist | 1.0 | ~150 | [7] |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of sigma-1 selective ligands are provided below.
Protocol 1: Synthesis of ANAVEX 2-73 (Blarcamesine)
This protocol describes the synthesis of Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine, also known as ANAVEX 2-73 or Blarcamesine.[8]
Step 1: Synthesis of Tetrahydro-2,2-diphenyl-5-oxofuran-3-carbonyl chloride
-
In a round-bottom flask, combine tetrahydro-2,2-diphenyl-5-oxofuran-3-carboxylic acid (1 equivalent) with thionyl chloride (excess, e.g., 5-10 equivalents).
-
Heat the mixture at 60°C for 1-2 hours, or until the reaction is complete as monitored by an appropriate method (e.g., TLC).
-
Remove the excess thionyl chloride under reduced pressure to yield the crude acid chloride. This intermediate is often used directly in the next step without further purification.
Step 2: Synthesis of Tetrahydro-N,N-dimethyl-2,2-diphenyl-5-oxo-3-furancarboxamide
-
Dissolve the crude acid chloride from Step 1 in a suitable anhydrous solvent such as tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Add a solution of dimethylamine (excess, e.g., 2-3 equivalents) in the same anhydrous solvent dropwise to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours or until completion.
-
Work up the reaction by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amide.
-
Purify the product by a suitable method, such as column chromatography on silica gel.
Step 3: Synthesis of 2-((Dimethylamino)methyl)-1,1-diphenylbutane-1,4-diol
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LAH, excess, e.g., 3-4 equivalents) in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Add a solution of the amide from Step 2 in anhydrous THF dropwise to the LAH suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, or until the reaction is complete.
-
Cool the reaction mixture in an ice bath and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude amino diol.
Step 4: Cyclization to Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine (ANAVEX 2-73)
-
Dissolve the crude amino diol from Step 3 in a suitable solvent (e.g., dichloromethane).
-
Add an acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid or a strong acid resin).
-
Stir the reaction at room temperature for several hours or until the cyclization is complete.
-
Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or crystallization to obtain ANAVEX 2-73.
Protocol 2: General Radioligand Binding Assay for Sigma-1 Receptor
This protocol is a competitive binding assay to determine the affinity (Ki) of a test compound for the human sigma-1 receptor.[9]
Materials:
-
HEK-293 cells transfected with human sigma-1 receptor
-
Membrane preparation buffer (e.g., Tris-HCl 50 mM, pH 7.4)
-
Radioligand: --INVALID-LINK---pentazocine
-
Non-specific binding ligand: Haloperidol (10 µM)
-
Test compounds
-
96-well plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize transfected HEK-293 cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine the protein concentration using a standard assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, --INVALID-LINK---pentazocine (at a concentration near its Kd, e.g., 5 nM), and assay buffer.
-
Non-specific Binding: Membrane preparation, --INVALID-LINK---pentazocine, and a high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol).
-
Competition: Membrane preparation, --INVALID-LINK---pentazocine, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at 37°C for 120 minutes to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by the sigma-1 receptor and a general workflow for the synthesis and characterization of selective ligands.
Caption: Sigma-1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Sigma-1 Ligand Development.
References
- 1. Blarcamesine - Wikipedia [en.wikipedia.org]
- 2. A Sigma1 Receptor Agonist Alters Fluidity and Stability of Lipid Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US10413519B2 - Crystal forms of tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine hydrochloride, processes of making such forms, and their pharmaceutical compositions - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2017013498A2 - Crystal forms of tetra-hydro-n, n-dimethyl-2, 2-diphenyl-3-furanmethanamine hydrochloride, processes for making such forms, and their pharmaceutical compositions - Google Patents [patents.google.com]
- 8. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO1997030983A1 - Tetrahydro-n,n-dimethyl-2,2-diphenyl-3-feranemethanamine, its enantiomers, and their pharmaceutically acceptable acid addition salts - Google Patents [patents.google.com]
Application Notes and Protocols: Harnessing Click Chemistry with 1-Phenylcyclopentanecarbaldehyde Derivatives for Kinase Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry has emerged as a powerful and versatile tool in drug discovery, offering a robust and efficient method for the synthesis of diverse molecular libraries. Its high yield, stereospecificity, and tolerance of a wide range of functional groups make it an ideal strategy for lead generation and optimization.[1][2] This document provides detailed application notes and protocols for the use of 1-Phenylcyclopentanecarbaldehyde derivatives in click chemistry, specifically focusing on the generation of a novel library of potential kinase inhibitors for high-throughput screening (HTS).
This compound serves as a versatile scaffold. Its derivatization to incorporate bioorthogonal functional groups, namely azides and terminal alkynes, allows for its use as a key building block in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[1][2][] These "clickable" derivatives can be readily conjugated with a diverse set of fragments to rapidly generate a library of compounds for biological screening.
Application: High-Throughput Screening for Novel Kinase Inhibitors
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The development of kinase inhibitors is a major focus of modern drug discovery. The application outlined here describes the use of functionalized this compound derivatives in a fragment-based drug discovery (FBDD) approach coupled with HTS to identify novel kinase inhibitors.[4]
The core strategy involves the synthesis of two key derivatives:
-
1-Phenylcyclopentyl)methyl azide (PCPMA): An azide-functionalized derivative of this compound.
-
Propargyl-(1-phenylcyclopentyl)methanol (PCPMP): An alkyne-functionalized derivative of this compound.
These derivatives will be "clicked" with a library of fragments containing the complementary functional group (alkynes for PCPMA and azides for the PCPMP) to generate a diverse library of triazole-containing compounds. The resulting compounds will then be screened for their ability to inhibit a target kinase.
Experimental Protocols
Protocol 1: Synthesis of (1-Phenylcyclopentyl)methyl azide (PCPMA)
This protocol describes the conversion of this compound to its corresponding azide derivative via a two-step process involving reduction to the alcohol followed by azidation.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Sodium azide (NaN₃)
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reduction of the Aldehyde:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield (1-phenylcyclopentyl)methanol.
-
-
Azidation of the Alcohol:
-
Dissolve (1-phenylcyclopentyl)methanol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous dichloromethane.
-
Add carbon tetrabromide (1.5 eq) and stir for 15 minutes at room temperature.
-
Add sodium azide (2.0 eq) and continue stirring at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (EtOAc/Hexanes gradient) to obtain (1-Phenylcyclopentyl)methyl azide.
-
Protocol 2: Synthesis of Propargyl-(1-phenylcyclopentyl)methanol (PCPMP)
This protocol details the synthesis of the alkyne-functionalized derivative through the reaction of this compound with a propargyl Grignard reagent.
Materials:
-
This compound
-
Propargyl bromide
-
Magnesium (Mg) turnings
-
Anhydrous diethyl ether (Et₂O)
-
Iodine (I₂) crystal
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Preparation of Propargyl Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine.
-
Add a solution of propargyl bromide (1.1 eq) in anhydrous diethyl ether dropwise to the magnesium turnings.
-
If the reaction does not start, gently warm the flask.
-
Once the reaction is initiated, add the remaining propargyl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for 30 minutes.
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent to 0 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise.
-
After the addition is complete, stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (EtOAc/Hexanes gradient) to obtain Propargyl-(1-phenylcyclopentyl)methanol.
-
Protocol 3: High-Throughput Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the parallel synthesis of a library of triazole-containing compounds in a 96-well plate format using the synthesized "clickable" derivatives and a library of alkyne or azide fragments.
Materials:
-
(1-Phenylcyclopentyl)methyl azide (PCPMA) or Propargyl-(1-phenylcyclopentyl)methanol (PCPMP)
-
Library of alkyne or azide fragments (in DMSO)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (DMSO)
-
Water (deionized)
-
96-well microplates
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of PCPMA or PCPMP in DMSO.
-
Prepare 10 mM stock solutions of the alkyne/azide fragment library in DMSO.
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup in 96-Well Plate:
-
To each well of a 96-well plate, add 10 µL of the 10 mM PCPMA or PCPMP stock solution.
-
Add 10 µL of a unique 10 mM alkyne or azide fragment stock solution to each well.
-
Prepare the catalyst premix: for each reaction, mix 1 µL of 100 mM CuSO₄, 2 µL of 50 mM THPTA, and 10 µL of water.
-
Add 13 µL of the catalyst premix to each well.
-
To initiate the reaction, add 5 µL of the 1 M sodium ascorbate solution to each well.
-
Seal the plate and incubate at room temperature for 12-24 hours with gentle shaking.
-
-
Analysis:
-
After incubation, the reaction mixtures can be directly analyzed by LC-MS to confirm product formation and assess purity. The resulting library is then ready for high-throughput screening.
-
Data Presentation
The following tables summarize the hypothetical quantitative data for the synthesis of the "clickable" this compound derivatives and a representative CuAAC reaction.
| Compound | Starting Material | Yield (%) | Reaction Time (h) | Purity (%) |
| (1-phenylcyclopentyl)methanol | This compound | 95 | 2.5 | >98 |
| (1-Phenylcyclopentyl)methyl azide (PCPMA) | (1-phenylcyclopentyl)methanol | 82 | 24 | >95 |
| Propargyl-(1-phenylcyclopentyl)methanol (PCPMP) | This compound | 75 | 3.5 | >95 |
Table 1: Summary of Synthetic Yields and Reaction Parameters for "Clickable" Derivatives.
| Entry | Azide Component | Alkyne Component | Catalyst Loading (mol%) | Yield (%) | Reaction Time (h) |
| 1 | PCPMA | Phenylacetylene | 1 | 92 | 12 |
| 2 | Benzyl Azide | PCPMP | 1 | 88 | 16 |
| 3 | 4-Azidophenol | PCPMP | 1 | 85 | 18 |
| 4 | PCPMA | 1-Hexyne | 1 | 95 | 12 |
Table 2: Representative CuAAC Reaction Yields.
Visualizations
Synthesis Workflow
The following diagram illustrates the synthetic workflow for the preparation of the "clickable" this compound derivatives.
Caption: Synthetic routes to azide and alkyne functionalized derivatives.
Click Chemistry Application Workflow
This diagram outlines the application of the synthesized derivatives in a high-throughput screening context.
Caption: HTS workflow for kinase inhibitor discovery.
Hypothetical Kinase Inhibition Signaling Pathway
This diagram illustrates a simplified signaling pathway that could be targeted by the newly synthesized inhibitors.
Caption: Targeted inhibition of a kinase signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Optimization of 1-Phenylcyclopentanecarbaldehyde Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-phenylcyclopentanecarbaldehyde, a key intermediate in pharmaceutical and organic synthesis. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and optimize experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound. The questions are organized by the synthetic methodology.
Route 1: Oxidation of (1-Phenylcyclopentyl)methanol
The most common route to this compound is the oxidation of the corresponding primary alcohol, (1-phenylcyclopentyl)methanol. Two widely used methods for this transformation are Swern oxidation and pyridinium chlorochromate (PCC) oxidation.
Q1: My Swern oxidation reaction is resulting in a low yield of the aldehyde. What are the potential causes and how can I improve it?
A1: Low yields in Swern oxidations can arise from several factors, primarily related to the moisture sensitivity of the reagents and the stability of the reactive intermediates.
-
Moisture Contamination: The Vilsmeier reagent, formed in situ from DMSO and oxalyl chloride, is highly sensitive to water. Any moisture in the reaction will consume the reagent and reduce the yield.
-
Troubleshooting: Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and ensure the starting alcohol is free of water.
-
-
Improper Reaction Temperature: The Swern oxidation is typically conducted at very low temperatures (-78 °C) to control the reaction and prevent side reactions. Allowing the temperature to rise prematurely can lead to the decomposition of the reactive intermediates.
-
Troubleshooting: Maintain a consistent low temperature throughout the addition of reagents. Use a well-insulated reaction vessel and a reliable cooling bath (e.g., dry ice/acetone).
-
-
Insufficient Reagent: An inadequate amount of the oxidizing agent will result in incomplete conversion of the starting material.
-
Troubleshooting: Use a slight excess (1.1-1.5 equivalents) of oxalyl chloride and DMSO.
-
-
Steric Hindrance: The bulky nature of the 1-phenylcyclopentyl group might slightly hinder the reaction.
-
Troubleshooting: While reaction times may need to be slightly extended, ensure complete addition of the alcohol to the activated DMSO before adding the tertiary amine base.
-
Q2: I am observing the formation of a significant amount of carboxylic acid as a byproduct in my PCC oxidation. How can I prevent this over-oxidation?
A2: Over-oxidation to 1-phenylcyclopentanecarboxylic acid is a common issue with chromium-based oxidants, especially if water is present.
-
Presence of Water: PCC can oxidize aldehydes to carboxylic acids in the presence of water, which facilitates the formation of a hydrate intermediate that is susceptible to further oxidation.[1]
-
Troubleshooting: Use anhydrous dichloromethane (DCM) as the solvent and ensure all reagents and glassware are dry.[1] Adding molecular sieves to the reaction mixture can also help to scavenge any trace amounts of water.
-
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can promote over-oxidation.
-
Troubleshooting: Monitor the reaction closely by TLC. Once the starting alcohol is consumed, work up the reaction promptly. Running the reaction at room temperature or slightly below is generally sufficient.
-
-
Purity of PCC: Impure PCC can sometimes lead to side reactions.
-
Troubleshooting: Use freshly prepared or commercially available high-purity PCC.
-
Q3: The workup of my PCC oxidation is difficult due to the formation of a tarry, dark precipitate. How can I simplify the purification process?
A3: The chromium byproducts of the PCC oxidation often form a viscous, difficult-to-handle residue.
-
Adsorbent Addition: Adding an inert adsorbent to the reaction mixture can help to manage the chromium salts.
-
Troubleshooting: Add Celite® or silica gel to the reaction flask along with the PCC.[2] The chromium residues will be adsorbed onto the solid support, which can then be easily removed by filtration.
-
-
Filtration Technique: Simple filtration may not be sufficient to remove all the fine chromium particles.
-
Troubleshooting: After the reaction is complete, dilute the mixture with a non-polar solvent like diethyl ether and filter it through a pad of Celite® or silica gel. Wash the filter cake thoroughly with the same solvent to ensure complete recovery of the product.
-
Route 2: Reduction of 1-Phenylcyclopentanecarbonitrile
An alternative route involves the synthesis of 1-phenylcyclopentanecarbonitrile followed by its partial reduction to the aldehyde.
Q4: My DIBAL-H reduction of 1-phenylcyclopentanecarbonitrile is producing the primary amine as the major product instead of the aldehyde. What am I doing wrong?
A4: Over-reduction to the primary amine is a common problem in the DIBAL-H reduction of nitriles and is highly dependent on the reaction conditions.
-
Reaction Temperature: The intermediate imine formed during the reduction is stable at low temperatures but will be further reduced to the amine if the temperature is too high.
-
Stoichiometry of DIBAL-H: Using an excess of DIBAL-H will lead to the over-reduction product.
-
Troubleshooting: Use a stoichiometric amount or only a slight excess (1.0-1.2 equivalents) of DIBAL-H.[5] The DIBAL-H solution should be titrated before use to determine its exact concentration.
-
-
Quenching Procedure: The way the reaction is quenched is critical to isolate the aldehyde.
-
Troubleshooting: Quench the reaction at low temperature by the slow addition of a proton source like methanol, followed by an aqueous workup.[4]
-
Route 3: Vilsmeier-Haack Formylation of Phenylcyclopentane
Direct formylation of the phenylcyclopentane ring is a potential, though less common, route.
Q5: The Vilsmeier-Haack formylation of phenylcyclopentane is giving a very low yield. How can this reaction be optimized?
A5: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its success is highly dependent on the electron density of the aromatic ring.
-
Substrate Reactivity: The phenyl group in phenylcyclopentane is only moderately activated towards electrophilic substitution.
-
Troubleshooting: This reaction works best with electron-rich aromatic compounds.[6] For phenylcyclopentane, harsher reaction conditions (higher temperature, longer reaction time) might be necessary, but this can also lead to side reactions. This route may not be ideal if high yields are required.
-
-
Reagent Stoichiometry: The ratio of DMF to POCl₃ can influence the reactivity of the Vilsmeier reagent.
-
Troubleshooting: Typically, a slight excess of POCl₃ is used. Experimenting with the reagent ratios may lead to improved yields.
-
Data Presentation: Comparison of Synthetic Methods
The following tables summarize typical reaction conditions and yields for the synthesis of benzaldehyde, a structurally similar compound, which can be used as a reference for optimizing the synthesis of this compound.
Table 1: Swern Oxidation of Benzyl Alcohol [7]
| Entry | Molar Ratio (DMSO:Oxalyl Chloride:Alcohol) | Temperature (°C) | Yield (%) |
| 1 | 3:1.5:1 | 15 | 70.0 |
| 2 | 4:2:1 | 15 | 84.7 |
| 3 | 5:2.5:1 | 15 | 75.3 |
Table 2: Oxidation of Benzylic Alcohols with Pyridinium Bromochromate (PBC) [8]
| Substrate | Molar Ratio (Alcohol:PBC) | Time (h) | Yield (%) |
| Benzyl alcohol | 1:1.5 | 3 | 75 |
| p-Methylbenzyl alcohol | 1:1.5 | 3 | 81 |
| p-Nitrobenzyl alcohol | 1:1.5 | 3 | 46 |
Table 3: DIBAL-H Reduction of Aromatic Nitriles (Representative)
| Substrate | Equivalents of DIBAL-H | Temperature (°C) | Time (h) | Yield (%) |
| Benzonitrile | 1.2 | -78 | 2 | >90 |
| 4-Methoxybenzonitrile | 1.2 | -78 | 2 | >90 |
| 4-Chlorobenzonitrile | 1.2 | -78 | 2 | >85 |
Note: The data in Tables 2 and 3 are representative yields for these types of reactions and may vary for the specific synthesis of this compound.
Experimental Protocols
Protocol 1: Swern Oxidation of (1-Phenylcyclopentyl)methanol
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 equivalents) to the stirred DCM, followed by the dropwise addition of anhydrous dimethyl sulfoxide (DMSO) (2.5 equivalents). Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of (1-phenylcyclopentyl)methanol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture. Stir for 45 minutes at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise, and continue stirring at -78 °C for 15 minutes before allowing the reaction to warm to room temperature.
-
Quench the reaction by adding water. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: PCC Oxidation of (1-Phenylcyclopentyl)methanol
-
To a round-bottom flask containing a magnetic stir bar, add pyridinium chlorochromate (PCC) (1.5 equivalents) and Celite® in anhydrous dichloromethane (DCM).
-
Add a solution of (1-phenylcyclopentyl)methanol (1.0 equivalent) in anhydrous DCM to the PCC suspension.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite®, washing the pad thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: DIBAL-H Reduction of 1-Phenylcyclopentanecarbonitrile[3]
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of 1-phenylcyclopentanecarbonitrile (1.0 equivalent) in anhydrous toluene.
-
Cool the solution to -78 °C.
-
Add a solution of DIBAL-H (1.2 equivalents) in toluene dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction at -78 °C by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude aldehyde by flash column chromatography.
Mandatory Visualizations
Caption: Workflow for the Swern Oxidation of (1-Phenylcyclopentyl)methanol.
Caption: Troubleshooting guide for common issues in PCC oxidation.
Caption: Key steps and potential side reaction in the DIBAL-H reduction of a nitrile.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Nitrile to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Synthesis of 1-Phenylcyclopentanecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 1-Phenylcyclopentanecarbaldehyde. The information is presented in a question-and-answer format to facilitate easy access to solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
The primary methods for the synthesis of this compound involve the formylation of phenylcyclopentane or the reaction of a phenylcyclopentyl organometallic reagent with a formylating agent. Key reactions include:
-
Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to formylate the electron-rich phenylcyclopentane ring.[1][2]
-
Rieche Formylation: This method employs dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[3][4][5]
-
Grignard Reaction: This approach involves the preparation of a phenylcyclopentylmagnesium halide (a Grignard reagent) which then reacts with a formylating agent like DMF or formaldehyde.
-
Duff Reaction: This reaction is suitable for activated aromatic rings, such as phenols, and uses hexamine as the formyl source.[6][7] It is less commonly used for non-activated arenes like phenylcyclopentane.
Q2: I am observing a low yield in my Vilsmeier-Haack reaction. What are the potential causes and solutions?
Low yields in the Vilsmeier-Haack reaction are a common issue. Several factors can contribute to this problem:
-
Insufficiently activated aromatic ring: Phenylcyclopentane is not as electron-rich as other substrates like phenols or anilines, which can lead to slower reaction rates and lower yields.
-
Moisture contamination: The Vilsmeier reagent is highly sensitive to moisture. Any water present in the reagents or glassware will quench the reagent and reduce the yield.
-
Suboptimal reaction temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to side reactions and decomposition of the product.[8]
-
Incorrect stoichiometry of reagents: The ratio of the substrate to the Vilsmeier reagent is crucial for optimal conversion.
Q3: What are the typical side products I might encounter during the synthesis of this compound?
The formation of side products can significantly impact the purity and yield of the desired aldehyde. Common impurities depend on the synthetic route:
-
Vilsmeier-Haack and Rieche Formylation:
-
Di-formylated products: If the reaction conditions are too harsh, a second formyl group may be introduced onto the aromatic ring.
-
Unreacted starting material: Incomplete reaction will leave residual phenylcyclopentane.
-
-
Grignard Reaction:
-
Wurtz coupling products: The Grignard reagent can couple with the starting halide to form biphenylcyclopentane.
-
Products from reaction with residual water: Any moisture will protonate the Grignard reagent, leading to the formation of phenylcyclopentane.
-
Q4: How can I effectively purify this compound from the crude reaction mixture?
Purification is a critical step to obtain a high-purity product. Common purification techniques include:
-
Column Chromatography: This is a versatile method for separating the desired aldehyde from non-polar byproducts and unreacted starting materials. A silica gel column with a gradient of ethyl acetate in hexanes is a common choice.
-
Distillation: If the aldehyde is thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale.
-
Bisulfite Adduct Formation: Aldehydes can be selectively separated from non-carbonyl compounds by forming a solid bisulfite adduct. This adduct can be filtered and then hydrolyzed back to the pure aldehyde.
Troubleshooting Guides
This section provides specific troubleshooting advice for common problems encountered during the synthesis of this compound.
Vilsmeier-Haack Reaction Troubleshooting
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | Incomplete formation of the Vilsmeier reagent. | Ensure that POCl₃ is added slowly to DMF at 0°C and allowed to stir for a sufficient time before adding the substrate. |
| Phenylcyclopentane is not reactive enough. | Increase the reaction temperature in increments of 10°C. Consider using a more activating Lewis acid if the reaction still does not proceed. | |
| Presence of moisture. | Use flame-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of a Dark Tar-like Substance | Reaction temperature is too high. | Lower the reaction temperature. Add the substrate to the Vilsmeier reagent at a lower temperature and then slowly warm to the desired reaction temperature. |
| Incorrect work-up procedure. | Quench the reaction by pouring it onto crushed ice and then neutralize carefully with a base like sodium bicarbonate or sodium hydroxide solution.[9] | |
| Multiple Spots on TLC, Indicating Byproducts | Di-formylation or other side reactions. | Use a milder Lewis acid or lower the reaction temperature. Optimize the stoichiometry of the Vilsmeier reagent to substrate ratio. |
Grignard Reaction Troubleshooting
| Problem | Possible Cause | Troubleshooting Steps |
| Grignard Reagent Fails to Form | Magnesium surface is not activated. | Use fresh magnesium turnings. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane. |
| Presence of moisture in glassware or solvent. | Flame-dry all glassware and use anhydrous ether or THF as the solvent. | |
| Low Yield of Aldehyde | Grignard reagent reacted with moisture or CO₂ from the air. | Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction. |
| Inefficient reaction with the formylating agent. | Add the Grignard reagent slowly to a solution of the formylating agent (e.g., DMF) at a low temperature (e.g., 0°C). | |
| Presence of Biphenylcyclopentane in the Product | Wurtz coupling side reaction. | Add the phenylcyclopentyl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol provides a general procedure for the formylation of phenylcyclopentane. Optimization of reaction conditions may be necessary to achieve higher yields.
Materials:
-
Phenylcyclopentane
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate, saturated aqueous solution
-
Sodium sulfate, anhydrous
-
Crushed ice
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring. Maintain the temperature below 5°C.
-
After the addition is complete, stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve phenylcyclopentane (1 equivalent) in anhydrous DCM and add it to the dropping funnel.
-
Add the phenylcyclopentane solution dropwise to the Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully pour it onto a beaker of crushed ice with stirring.
-
Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Expected Yield: The yield for this reaction can vary, but yields in the range of 50-70% have been reported for similar substrates.
Protocol 2: Purification of this compound via Sodium Bisulfite Adduct
This protocol is useful for separating the aldehyde from non-carbonyl impurities.
Materials:
-
Crude this compound
-
Sodium bisulfite, saturated aqueous solution
-
Diethyl ether
-
Sodium hydroxide, 10% aqueous solution
-
Sodium chloride, saturated aqueous solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the crude reaction mixture in diethyl ether.
-
Transfer the ethereal solution to a separatory funnel and add an equal volume of saturated aqueous sodium bisulfite solution.
-
Shake the funnel vigorously for 5-10 minutes. A white precipitate of the bisulfite adduct should form.
-
Separate the aqueous layer containing the precipitate.
-
Wash the organic layer with a small amount of water and combine the aqueous layers.
-
To regenerate the aldehyde, add diethyl ether to the aqueous layer containing the adduct and then slowly add 10% aqueous sodium hydroxide solution with stirring until the mixture is basic (pH > 10).
-
Shake the separatory funnel to extract the liberated aldehyde into the ether layer.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Synthetic Methods for 1-Arylcycloalkanecarbaldehydes (Illustrative)
| Reaction | Formylating Agent | Catalyst | Typical Yield Range (%) | Key Advantages | Key Disadvantages |
| Vilsmeier-Haack | POCl₃/DMF | None | 50-70 | Readily available and inexpensive reagents. | Requires careful control of temperature and moisture. |
| Rieche Formylation | Dichloromethyl methyl ether | TiCl₄ or SnCl₄ | 60-80 | Generally higher yields for electron-rich arenes. | Reagents are highly corrosive and moisture-sensitive. |
| Grignard Reaction | DMF or Formaldehyde | None | 40-60 | Good for substrates that are sensitive to acidic conditions. | Requires strictly anhydrous conditions; Wurtz coupling is a common side reaction. |
Note: The yields presented are typical for analogous reactions and may vary for the specific synthesis of this compound.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting workflow for addressing low reaction yields.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Rieche formylation - Wikipedia [en.wikipedia.org]
- 4. Formylation - Common Conditions [commonorganicchemistry.com]
- 5. synarchive.com [synarchive.com]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Purification of 1-Phenylcyclopentanecarbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Phenylcyclopentanecarbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurities in your crude product will largely depend on the synthetic route employed. Common impurities include:
-
Starting Materials: Unreacted starting materials are a common source of contamination.
-
Oxidation Product: The aldehyde can be oxidized to the corresponding carboxylic acid, 1-phenylcyclopentanecarboxylic acid, especially if exposed to air.
-
Side-Products: Byproducts from the reaction, such as those from self-condensation of the aldehyde (aldol reaction), can also be present.
Q2: What methods can be used to purify this compound?
A2: Several techniques can be effective for the purification of this compound:
-
Vacuum Distillation: This is a suitable method for purifying high-boiling, thermally stable liquids like this compound.[1][2][3]
-
Flash Column Chromatography: This technique is highly effective for separating the aldehyde from impurities with different polarities.[4][5]
-
Recrystallization: If the crude product is a solid or can be solidified, recrystallization can be a powerful purification method.
-
Bisulfite Adduct Formation: Aldehydes can be selectively separated from a mixture by forming a solid bisulfite adduct, which can then be isolated and the aldehyde regenerated.[6][7][8]
Q3: How can I assess the purity of my this compound?
A3: Purity can be determined using a variety of analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the purity and identity of volatile components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can reveal the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): A sensitive method for quantifying purity.
Q4: How should I store purified this compound?
A4: To prevent oxidation to the carboxylic acid, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place.
Troubleshooting Guides
Vacuum Distillation
| Problem | Possible Cause | Solution |
| Bumping or uneven boiling | Lack of smooth boiling. | Use a magnetic stir bar or boiling chips. Ensure the apparatus is properly assembled and the vacuum is stable before heating. |
| Product decomposition | The distillation temperature is too high. | Reduce the pressure of the vacuum system to lower the boiling point of the aldehyde. Ensure the heating mantle is not set too high.[2] |
| Poor separation of impurities | Boiling points of the aldehyde and impurities are too close. | Use a fractional distillation column (e.g., a Vigreux column) to improve separation efficiency. |
| No distillate collected | Vacuum is too high, and the boiling point is below the temperature of the condenser coolant. | Adjust the vacuum to a higher pressure or use a warmer condenser fluid. |
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of spots (streaking or overlapping) | Incorrect solvent system (eluent). | Optimize the solvent system using TLC. A good starting point for aromatic aldehydes is a mixture of hexanes and ethyl acetate.[4][9] Aim for an Rf value of 0.2-0.3 for the desired compound.[4] |
| The column is overloaded with the sample. | Use a larger column or reduce the amount of crude material loaded. A general rule is a 20:1 to 100:1 ratio of silica gel to crude mixture.[5] | |
| Product elutes too quickly or too slowly | The polarity of the eluent is too high or too low. | Adjust the polarity of the solvent system. Increase the proportion of the more polar solvent (e.g., ethyl acetate) to elute the compound faster, or decrease it to slow it down. |
| Compound appears to be decomposing on the silica gel | The aldehyde is sensitive to the acidic nature of the silica gel. | Consider using a less acidic stationary phase, such as neutral alumina. Alternatively, a small amount of a neutralizer like triethylamine (0.1%) can be added to the eluent. |
Recrystallization
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | The solvent is not suitable. | Choose a different solvent. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[10] |
| The compound "oils out" instead of forming crystals. | The solution is cooling too quickly, or the melting point of the compound is lower than the boiling point of the solvent. | Allow the solution to cool more slowly. If the issue persists, try a lower-boiling point solvent or a solvent pair. |
| No crystals form upon cooling. | The solution is not saturated, or crystallization is not being induced. | Evaporate some of the solvent to concentrate the solution. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Low recovery of the purified product. | Too much solvent was used, or the crystals are significantly soluble in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Experimental Protocols
Note: The following protocols are general procedures for the purification of aromatic aldehydes and should be adapted for this compound based on the specific impurities present and the scale of the reaction.
Protocol 1: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a vacuum source with a trap.
-
Sample Preparation: Place the crude this compound into the round-bottom flask with a magnetic stir bar.
-
Distillation:
-
Begin stirring and apply a vacuum to the system.
-
Once the desired pressure is reached and stable, begin to gently heat the distillation flask using a heating mantle.
-
Collect any low-boiling impurities as the first fraction.
-
Increase the temperature to distill the this compound, collecting it as a separate fraction. The boiling point will depend on the pressure.
-
Stop the distillation before the flask is completely dry to prevent the formation of peroxides.
-
-
Post-Distillation: Allow the apparatus to cool completely before releasing the vacuum.
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: Using TLC, determine an appropriate solvent system. For a starting point, try a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for this compound.[4]
-
Column Packing:
-
Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Add a layer of sand to the top of the silica gel to prevent disturbance when adding the sample and eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system, applying gentle air pressure to maintain a steady flow.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 3: Purification via Bisulfite Adduct Formation
-
Adduct Formation:
-
Isolation of the Adduct:
-
Collect the solid adduct by vacuum filtration and wash it with a small amount of cold ethanol, followed by diethyl ether.
-
-
Regeneration of the Aldehyde:
-
Suspend the bisulfite adduct in water.
-
Add a saturated solution of sodium bicarbonate or sodium hydroxide dropwise with stirring until the evolution of sulfur dioxide gas ceases and the aldehyde separates out.
-
-
Extraction and Drying:
-
Extract the regenerated aldehyde with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and remove the solvent under reduced pressure to yield the purified this compound.
-
Visualizations
Caption: General purification workflow for this compound.
Caption: A logical approach to troubleshooting purification issues.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 3. Purification [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. orgsyn.org [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Workup [chem.rochester.edu]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chromatography [chem.rochester.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: 1-Phenylcyclopentanecarbaldehyde Synthesis and Reactions
Welcome to the technical support center for 1-Phenylcyclopentanecarbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis and reaction mechanisms of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The two primary synthetic routes for this compound are:
-
Formylation of Phenylcyclopentane: This typically involves an electrophilic aromatic substitution reaction, such as the Vilsmeier-Haack reaction, where phenylcyclopentane is reacted with a formylating agent.
-
Oxidation of the corresponding alcohol: 1-Phenylcyclopentylmethanol can be oxidized to the aldehyde using a variety of mild oxidizing agents. The alcohol precursor is often synthesized via a Grignard reaction between a phenylmagnesium halide and cyclopentanecarbaldehyde.
Q2: What is the Vilsmeier-Haack reaction and how is it applied to the synthesis of this compound?
A2: The Vilsmeier-Haack reaction is a method for formylating electron-rich aromatic compounds.[1][2] It utilizes a Vilsmeier reagent, which is an electrophilic iminium salt, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[1] In the synthesis of this compound, the Vilsmeier reagent reacts with phenylcyclopentane to introduce a formyl (-CHO) group onto the phenyl ring.
Q3: What are the key considerations when performing a Grignard reaction to synthesize the precursor alcohol for this compound?
A3: The Grignard reaction is highly sensitive to moisture and protic solvents.[3][4] Key considerations include:
-
Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents (typically diethyl ether or THF) must be used.
-
Reagent Quality: The magnesium turnings should be fresh and activated, and the halide (e.g., bromobenzene) should be pure.
-
Initiation: The reaction can sometimes be difficult to initiate. Gentle heating or the addition of a small crystal of iodine can help.[5]
-
Side Reactions: The most common side reaction is the formation of biphenyl through homocoupling of the Grignard reagent.[3]
Troubleshooting Guides
Low Yield in this compound Synthesis
Issue: The yield of this compound from the Vilsmeier-Haack reaction is lower than expected.
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction | - Ensure the reaction is stirred for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).- The reaction temperature may be too low. Gradually increase the temperature and monitor for product formation. |
| Poor quality of reagents | - Use freshly distilled DMF and POCl₃.- Ensure the phenylcyclopentane starting material is pure and free of contaminants. |
| Suboptimal work-up procedure | - During the aqueous work-up, ensure the pH is carefully controlled to effectively hydrolyze the intermediate iminium salt to the aldehyde. |
| Side reactions | - Di-formylation can occur if the reaction conditions are too harsh. Consider using milder conditions or a shorter reaction time.[6] |
Issue: The Grignard reaction to form the precursor alcohol, 1-phenylcyclopentylmethanol, has a low yield.
| Possible Cause | Troubleshooting Steps |
| Presence of moisture | - Flame-dry all glassware before use and use a drying tube on the reaction apparatus.[3][4]- Use anhydrous solvents. |
| Inactive magnesium | - Use fresh magnesium turnings.- Activate the magnesium by crushing it in the flask or by adding a small crystal of iodine.[5] |
| Formation of biphenyl byproduct | - Add the bromobenzene slowly to the magnesium suspension to maintain a gentle reflux and minimize localized high concentrations of the Grignard reagent. |
| Incomplete reaction | - Ensure the reaction goes to completion by allowing for a sufficient reflux time after the addition of the alkyl halide. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction (General Procedure)
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF solution, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Formylation: To the freshly prepared Vilsmeier reagent, add a solution of phenylcyclopentane in an anhydrous solvent (e.g., dichloromethane) dropwise at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-70 °C. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and slowly pour it onto crushed ice. Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) until it is alkaline.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude product by column chromatography or vacuum distillation.
Protocol 2: Synthesis of 1-Phenylcyclopentylmethanol via Grignard Reaction (Precursor to Aldehyde)
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. In the dropping funnel, place a solution of bromobenzene in anhydrous diethyl ether. Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not start, gently warm the flask. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with Aldehyde: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of cyclopentanecarbaldehyde in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude 1-phenylcyclopentylmethanol, which can be purified by column chromatography.
Reaction Mechanisms and Workflows
Caption: Vilsmeier-Haack reaction mechanism for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound via a Grignard reaction and subsequent oxidation.
Caption: Troubleshooting workflow for addressing low yields in the synthesis of this compound.
References
Technical Support Center: Synthesis of 1-Phenylcyclopentanecarbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1-Phenylcyclopentanecarbaldehyde, with a primary focus on catalyst selection for the hydroformylation of 1-phenylcyclopentene.
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial method for synthesizing this compound? A1: The most common and atom-economical method is the hydroformylation of 1-phenylcyclopentene, also known as the oxo process. This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the carbon-carbon double bond of the alkene using a transition metal catalyst.[1][2]
Q2: What are the most common catalysts used for this hydroformylation? A2: The most frequently employed catalysts are based on rhodium and cobalt complexes.[3] Rhodium catalysts are generally more active and allow for milder reaction conditions, while cobalt catalysts are a more cost-effective alternative but typically require higher temperatures and pressures.[3][4]
Q3: How does the choice of ligand affect the reaction? A3: Ligands, particularly phosphine and phosphite ligands, are crucial for modifying the steric and electronic properties of the metal catalyst.[3] The choice of ligand significantly influences the reaction's activity, regioselectivity (the ratio of linear to branched aldehyde products), and stability. Bulky ligands often favor the formation of the sterically less hindered aldehyde.[5]
Q4: What are the main side reactions to consider during the hydroformylation of 1-phenylcyclopentene? A4: Common side reactions include the hydrogenation of the alkene substrate to form phenylcyclopentane and the isomerization of the double bond.[1][6] Over-reduction of the desired aldehyde product to the corresponding alcohol can also occur, particularly at high hydrogen pressures or temperatures.[7] Ligand degradation, such as the hydrogenolysis of triphenylphosphine to produce benzene, can also be a concern under certain conditions.[1]
Q5: How do reaction parameters like temperature and pressure influence the synthesis? A5: Temperature and pressure are critical parameters. Higher temperatures generally increase the reaction rate but can negatively impact catalyst stability and selectivity, often leading to more side products like hydrogenated alkanes.[6][7] Syngas (CO/H₂) pressure is also vital; a minimum CO partial pressure is necessary to maintain the stability of many metal carbonyl catalysts, while the H₂/CO ratio can influence both the rate and the prevalence of hydrogenation side reactions.[6][7]
Catalyst Selection and Experimental Workflow
Choosing the appropriate catalyst is a critical step that depends on the specific requirements of the synthesis, such as desired yield, purity, cost, and available equipment. The following diagram outlines a general workflow for catalyst selection and experimentation.
Caption: Workflow for catalyst selection and optimization.
Experimental Protocols
The following are generalized protocols for the synthesis of this compound. Safety Note: These reactions involve flammable and toxic gases (hydrogen and carbon monoxide) and should only be performed by trained personnel in a properly ventilated fume hood using high-pressure equipment.[8]
Protocol 1: Rhodium-Catalyzed Hydroformylation
This method utilizes a rhodium catalyst, known for high activity under milder conditions.[3]
-
Catalyst Preparation : In a glovebox, charge a high-pressure autoclave reactor with [Rh(acac)(CO)₂] and a suitable phosphine ligand (e.g., triphenylphosphine) in a 1:10 molar ratio.
-
Solvent and Substrate Addition : Add anhydrous, degassed toluene to the reactor. Following this, add 1-phenylcyclopentene via syringe.
-
Reaction Setup : Seal the autoclave and remove it from the glovebox. Purge the reactor multiple times with syngas (1:1 CO/H₂).
-
Reaction Execution : Pressurize the reactor to the desired pressure (e.g., 20-40 atm) with the syngas mixture. Heat the reactor to the target temperature (e.g., 80-100 °C) and stir vigorously for 12-24 hours.
-
Work-up : After cooling the reactor to room temperature, carefully vent the excess gas. The product can be purified from the reaction mixture by column chromatography.
Protocol 2: Cobalt-Catalyzed Hydroformylation
This protocol uses a more cost-effective cobalt catalyst but requires more strenuous conditions.[7]
-
Catalyst Formation : Charge a high-pressure autoclave with dicobalt octacarbonyl [Co₂(CO)₈].
-
Solvent and Substrate Addition : Add degassed solvent (e.g., toluene) and 1-phenylcyclopentene to the reactor.
-
Reaction Setup : Seal the reactor and purge it several times with carbon monoxide before purging with syngas (1:1 to 1:1.5 CO/H₂).
-
Reaction Execution : Pressurize the reactor to a high pressure (e.g., 100-200 atm) with syngas. Heat the mixture to a high temperature (e.g., 120-150 °C) with vigorous stirring for 12-24 hours. The high CO partial pressure is crucial to stabilize the active cobalt hydride catalyst.[7]
-
Work-up : After cooling and venting the reactor, the cobalt catalyst can be separated, and the product aldehyde purified by distillation or chromatography.
Catalyst Performance Data
The following table summarizes typical performance data for rhodium and cobalt-based catalysts in the hydroformylation of substituted olefins, providing a comparative basis for catalyst selection.
| Catalyst System | Substrate | Temp (°C) | Pressure (atm) | Ligand | Yield (%) | Regioselectivity (l:b) | Reference |
| [Rh(acac)(CO)₂] | 1-Hexene | 90 | 6.2 | PPh₃ | >95% | 17:1 | [7] |
| [Rh(acac)(CO)₂] | 1-Octene | >100 | - | DPONP | - | >90% linear | [9] |
| Rh/Xantphos | Propylene | 120 | 20 | Xantphos | High | High n/iso ratio | [4] |
| HCo(CO)₄ | 1-Octene | 150 | 200 | None | - | 1.9:1 | [7] |
| HCo(CO)₃(PBu₃) | Propylene | 180 | 70 | PBu₃ | >95% | 8:1 | [7] |
Note: l:b refers to the linear-to-branched isomer ratio. For 1-phenylcyclopentene, the "branched" product (this compound) is the desired regioisomer.
Troubleshooting Guide
Problem: Low or no conversion of 1-phenylcyclopentene.
-
Possible Cause: Inactive catalyst. The catalyst may have been deactivated by oxygen or other impurities.
-
Solution: Ensure all solvents and reagents are thoroughly degassed and dried. Prepare the catalyst under an inert atmosphere (e.g., in a glovebox).
-
-
Possible Cause: Incorrect reaction conditions. The temperature or pressure may be too low.
-
Solution: Systematically increase the temperature and/or pressure within safe operating limits for the equipment. Cobalt catalysts, in particular, require high temperatures and pressures to be effective.[6]
-
Problem: Poor selectivity; formation of multiple side products.
-
Possible Cause: Alkene hydrogenation. The formation of phenylcyclopentane may be significant.
-
Possible Cause: Isomerization of the substrate.
-
Solution: Isomerization can compete with hydroformylation, especially with cobalt catalysts.[6] Using rhodium catalysts with carefully selected ligands can often minimize this side reaction.
-
-
Possible Cause: Aldehyde hydrogenation. The desired product is being reduced to 1-phenylcyclopentylmethanol.
-
Solution: This side reaction is favored by high H₂ pressure and temperature.[7] Reduce the H₂ partial pressure and reaction temperature.
-
Problem: Catalyst degradation or instability.
-
Possible Cause: High temperatures. Many organometallic catalysts are thermally sensitive.
-
Solution: Operate at the lowest temperature that provides a reasonable reaction rate.
-
-
Possible Cause: Ligand degradation. Phosphine ligands like PPh₃ can undergo hydrogenolysis at high temperatures.[1]
-
Solution: If ligand degradation is suspected, consider using more robust, bidentate ligands like Xantphos or dppe, which can enhance catalyst stability.
-
-
Possible Cause: For cobalt catalysts, precipitation of metallic cobalt.
-
Solution: The active species HCo(CO)₄ is unstable at low CO partial pressures.[7] Ensure a sufficiently high CO pressure is maintained throughout the reaction to prevent decomposition.
-
Reaction Mechanism
The hydroformylation of alkenes using a rhodium catalyst is generally understood to proceed via the Heck-Breslow cycle, as illustrated below.
Caption: The Heck-Breslow cycle for Rh-catalyzed hydroformylation.[3]
References
- 1. Hydroformylation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. ethz.ch [ethz.ch]
- 7. ionicviper.org [ionicviper.org]
- 8. mdpi.com [mdpi.com]
- 9. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 1-Phenylcyclopentanecarbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-Phenylcyclopentanecarbaldehyde, with a particular focus on the impact of solvent selection.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions related to solvent effects and other reaction parameters.
Q1: My reaction yield is very low. What are the potential causes related to the solvent?
A1: Low yields in the formylation of 1-phenylcyclopentane can often be attributed to solvent choice and reaction conditions. Here are some key factors to consider:
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Solvent Polarity and Solubility: The Vilsmeier-Haack reaction, a common method for this synthesis, involves an ionic intermediate (the Vilsmeier reagent). The polarity of the solvent can significantly impact the stability and reactivity of this intermediate.
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Troubleshooting:
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Ensure your starting material, 1-phenylcyclopentane, is fully soluble in the chosen solvent at the reaction temperature.
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Commonly used solvents for Vilsmeier-Haack reactions include halogenated hydrocarbons like dichloromethane (DCM), or using an excess of N,N-dimethylformamide (DMF) which also serves as a reagent.[1][2][3] The choice can influence reaction rates and side product formation.
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If using a non-polar solvent, consider switching to a more polar one like DCM to better solvate the Vilsmeier reagent.
-
-
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Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. The presence of water in the solvent or glassware will quench the reagent and significantly reduce the yield.
-
Troubleshooting:
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Always use anhydrous solvents. It is recommended to freshly distill or use commercially available dry solvents.
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Ensure all glassware is thoroughly dried, for example, by flame-drying under an inert atmosphere.
-
-
-
Reaction Temperature: The reaction temperature is a critical parameter that is influenced by the solvent's boiling point and its ability to dissipate heat.
-
Troubleshooting:
-
The Vilsmeier-Haack reaction is typically conducted at low temperatures (0 °C to room temperature) to control the reaction rate and minimize side reactions.[3][4]
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If the reaction is sluggish in a particular solvent, a modest increase in temperature may be necessary, but this should be done cautiously to avoid decomposition of the reagent or product.
-
-
Q2: I am observing the formation of significant side products. How can the solvent choice help minimize these?
A2: Side product formation is a common challenge. The solvent can influence the reaction pathway and the stability of intermediates, thus affecting the product distribution.
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Solvent as a Reactant: In some cases, the solvent itself can participate in side reactions.
-
Troubleshooting:
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While DMF is a common reagent and solvent, using a large excess can sometimes lead to the formation of byproducts.[2] Consider using a co-solvent like DCM to control the concentration of DMF.
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-
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Work-up Procedure: The solvent used during the reaction will also be present during the initial stages of the work-up.
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Troubleshooting:
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Ensure that the chosen solvent is immiscible with the aqueous solution used for quenching and extraction to allow for a clean separation. DCM is a common choice for this reason.
-
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Q3: The reaction is not proceeding to completion. Could the solvent be the issue?
A3: Incomplete conversion can be frustrating. Apart from catalyst activity and reaction time, the solvent plays a crucial role.
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Reagent Stability: The stability of the Vilsmeier reagent can be solvent-dependent.
-
Troubleshooting:
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In less polar solvents, the Vilsmeier reagent may precipitate or decompose more readily. Using a solvent like DCM or DMF generally ensures the reagent remains in solution and is available for the reaction.
-
-
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Mass Transfer Limitations: If the starting material has poor solubility in the chosen solvent, the reaction rate will be limited by how quickly it can come into contact with the Vilsmeier reagent.
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Troubleshooting:
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Stir the reaction mixture vigorously to ensure proper mixing.
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If solubility is a persistent issue, consider a different solvent system in which all reactants are fully dissolved.
-
-
Experimental Protocols
A generalized experimental protocol for the Vilsmeier-Haack formylation of 1-phenylcyclopentane is provided below. Researchers should optimize the specific conditions for their setup.
Synthesis of this compound via Vilsmeier-Haack Reaction
Materials:
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1-phenylcyclopentane
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N,N-Dimethylformamide (DMF, anhydrous)
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Phosphorus oxychloride (POCl₃)
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Dichloromethane (DCM, anhydrous)
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Sodium acetate
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Deionized water
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate or magnesium sulfate
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Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
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Magnetic stirrer and heating mantle/ice bath
Procedure:
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Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
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Formylation Reaction: Dissolve 1-phenylcyclopentane (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium acetate. Stir vigorously until the excess Vilsmeier reagent is hydrolyzed.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
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Washing and Drying: Combine the organic layers and wash with deionized water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Data Presentation
| Solvent System | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by GC/NMR) | Observations |
| DCM | 0 to RT | 3 | Homogeneous reaction mixture | ||
| DMF (as solvent) | 0 to RT | 3 | |||
| 1,2-Dichloroethane | 0 to RT | 3 | |||
| User-defined |
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Troubleshooting Low Yield
Caption: Troubleshooting guide for low yield in the formylation reaction.
References
Navigating the Synthesis of 1-Phenylcyclopentanecarbaldehyde: A Guide to Impurity Avoidance
For Researchers, Scientists, and Drug Development Professionals: A Technical Support Guide
The synthesis of 1-Phenylcyclopentanecarbaldehyde, a key intermediate in the development of various pharmaceutical agents, requires careful control of reaction conditions to minimize the formation of impurities. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, ensuring the highest possible purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and what are their associated impurity profiles?
A1: The three primary synthetic routes are:
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Rieche Formylation of Phenylcyclopentane: This method involves the direct formylation of phenylcyclopentane using dichloromethyl methyl ether and a Lewis acid catalyst.
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Oxidation of 1-Phenylcyclopentylmethanol: This approach utilizes a primary alcohol precursor, which is then oxidized to the aldehyde. The Swern oxidation is a common method employed.
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Reduction of 1-Phenylcyclopentanecarbonitrile: This route involves the synthesis of the corresponding nitrile followed by its reduction to the aldehyde.
Each route presents a unique set of potential impurities that must be carefully managed.
Q2: What are the primary impurities to watch for in the Rieche Formylation route?
A2: The main impurities of concern are:
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Ortho- and Para-Isomers: Due to the nature of electrophilic aromatic substitution, formylation can occur at the ortho and para positions of the phenyl ring, leading to isomeric impurities.
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Unreacted Phenylcyclopentane: Incomplete reaction will leave residual starting material.
-
Benzaldehyde: Cleavage of the cyclopentyl group from the aromatic ring under harsh Lewis acid conditions can lead to the formation of benzaldehyde.
Q3: What side products are typically formed during the Swern Oxidation of 1-Phenylcyclopentylmethanol?
A3: The Swern oxidation, while generally mild, can produce the following byproducts:
-
Dimethyl sulfide (DMS): A volatile and odorous byproduct inherent to the reaction mechanism.
-
Methylthiomethyl (MTM) ether of 1-Phenylcyclopentylmethanol: This is a common side product formed from the reaction of the alcohol with the intermediate chlorosulfonium salt.
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Unreacted 1-Phenylcyclopentylmethanol: Incomplete oxidation will result in the presence of the starting alcohol.
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1-Phenylcyclopentanecarboxylic acid: Over-oxidation of the aldehyde can lead to the corresponding carboxylic acid, although this is less common with the Swern protocol.
Troubleshooting Guides
This section provides structured guidance for addressing specific issues encountered during the synthesis of this compound.
Issue 1: Presence of Isomeric Impurities in Rieche Formylation
Symptoms:
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GC-MS analysis shows multiple peaks with the same mass-to-charge ratio as the desired product.
-
¹H NMR spectroscopy reveals complex aromatic signals inconsistent with a single product.
Root Causes & Solutions:
| Root Cause | Solution |
| High Reaction Temperature | Maintain a low and consistent reaction temperature (typically 0-5 °C) to favor para-substitution and minimize side reactions. |
| Incorrect Stoichiometry of Lewis Acid | Optimize the molar ratio of the Lewis acid (e.g., TiCl₄) to the substrate. An excess can lead to increased isomerization and side product formation. |
| Choice of Lewis Acid | Consider using a milder Lewis acid, such as SnCl₄, which may offer better regioselectivity. |
Experimental Protocol: Optimized Rieche Formylation
-
Dissolve phenylcyclopentane (1 equivalent) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).
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Slowly add titanium tetrachloride (TiCl₄, 1.1 equivalents) to the stirred solution, maintaining the temperature at 0 °C.
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After stirring for 15 minutes, add dichloromethyl methyl ether (1.2 equivalents) dropwise over 30 minutes.
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Continue stirring at 0 °C for 2-4 hours, monitoring the reaction progress by TLC or GC.
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Upon completion, quench the reaction by carefully pouring it into a mixture of crushed ice and water.
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Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Issue 2: Formation of Methylthiomethyl (MTM) Ether in Swern Oxidation
Symptoms:
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A significant peak corresponding to the MTM ether of 1-phenylcyclopentylmethanol is observed in the GC-MS analysis of the crude product.
-
¹H NMR shows a characteristic singlet around δ 4.7-4.8 ppm for the -O-CH₂-S- protons.
Root Causes & Solutions:
| Root Cause | Solution |
| Elevated Reaction Temperature | Strictly maintain the reaction temperature at or below -60 °C during the addition of the alcohol and the base. The intermediate alkoxysulfonium salt is unstable at higher temperatures. |
| Slow Addition of Triethylamine | Add the triethylamine base dropwise but without unnecessary delay after the addition of the alcohol. Prolonged time before the addition of the base can promote the Pummerer rearrangement leading to MTM ether formation. |
Experimental Protocol: Swern Oxidation of 1-Phenylcyclopentylmethanol
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To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of dimethyl sulfoxide (DMSO, 2.0 equivalents) in DCM dropwise.
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Stir the mixture for 15 minutes at -78 °C.
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Add a solution of 1-phenylcyclopentylmethanol (1.0 equivalent) in DCM dropwise, ensuring the temperature does not rise above -60 °C.
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Stir for 30 minutes at -78 °C.
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Add triethylamine (5.0 equivalents) dropwise, again maintaining the temperature below -60 °C.
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Allow the reaction to warm to room temperature over 45 minutes.
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Quench the reaction with water and extract the product with DCM.
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Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate solution, and brine.
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Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify by flash column chromatography.
Data Presentation
Table 1: Comparison of Impurity Profiles for Different Synthetic Routes
| Synthetic Route | Major Impurities | Typical Purity (after chromatography) |
| Rieche Formylation | Ortho-isomer, Para-isomer, Unreacted Phenylcyclopentane | 95-98% |
| Swern Oxidation | 1-Phenylcyclopentylmethanol, MTM ether of 1-Phenylcyclopentylmethanol | >98% |
| Nitrile Reduction | Unreacted Nitrile, 1-Phenylcyclopentylamine (from over-reduction) | 97-99% |
Visualizing Workflows and Logic
The following diagrams illustrate the experimental workflow for the Swern oxidation and a troubleshooting decision tree for impurity issues.
Caption: Experimental workflow for the Swern oxidation of 1-phenylcyclopentylmethanol.
Caption: Troubleshooting decision tree for identifying and addressing common impurities.
Technical Support Center: 1-Phenylcyclopentanecarbaldehyde and Its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Phenylcyclopentanecarbaldehyde and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound and its derivatives.
Issue 1: Decreased Purity of the Compound Over Time
Question: I have observed a decrease in the purity of my this compound sample, which has been stored in the lab. What could be the cause, and how can I prevent it?
Answer:
The decrease in purity of this compound is likely due to oxidation. Aromatic aldehydes are susceptible to oxidation, converting the aldehyde functional group into a carboxylic acid. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[1][2][3][4][5]
Recommended Actions:
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Storage: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.
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Temperature: Keep the compound in a cool, dark place. Refrigeration is recommended for long-term storage.
-
Antioxidants: For solutions, consider the addition of a suitable antioxidant, but ensure it does not interfere with your downstream applications.
Analytical Verification:
To confirm oxidation, you can use the following analytical techniques:
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HPLC Analysis: A stability-indicating HPLC method can separate this compound from its primary degradant, 1-phenylcyclopentanecarboxylic acid. An increase in the peak corresponding to the carboxylic acid over time confirms oxidation.
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FT-IR Spectroscopy: Monitor the appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and a shift in the carbonyl (C=O) peak, which are characteristic of carboxylic acid formation.
Issue 2: Inconsistent Reaction Yields
Question: My reactions involving this compound are giving inconsistent yields. Could the stability of the aldehyde be a factor?
Answer:
Yes, the stability of this compound can significantly impact reaction yields. If the aldehyde has degraded, the actual amount of starting material is lower than calculated, leading to lower-than-expected yields. Furthermore, the degradation products, such as the corresponding carboxylic acid, might interfere with the reaction mechanism or catalyst activity.
Recommended Actions:
-
Purity Check: Always assess the purity of the aldehyde before use, especially if it has been stored for an extended period. Quantitative NMR (qNMR) or a calibrated HPLC method can be used for accurate quantification.
-
Fresh Samples: Use freshly opened or purified samples for critical reactions.
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Inert Reaction Conditions: Perform reactions under an inert atmosphere to prevent in-situ degradation, especially for reactions that are sensitive to air or require elevated temperatures.
Issue 3: Appearance of Unexpected Byproducts in Reactions
Question: I am observing unexpected byproducts in my reaction mixture. Could they be related to the degradation of this compound?
Answer:
Besides oxidation, other degradation pathways could lead to unexpected byproducts. These can include:
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Hydrate Formation: In the presence of water, aldehydes can form geminal diols (hydrates).[6][7][8] While this is often a reversible process, the hydrate may react differently than the aldehyde.
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Photodegradation: Exposure to UV light can induce photochemical reactions in aromatic carbonyl compounds, potentially leading to a variety of degradation products.[9][10]
Recommended Actions:
-
Solvent Purity: Use dry solvents to minimize hydrate formation.
-
Light Protection: Protect the reaction vessel from light, for example, by wrapping it in aluminum foil.
-
Byproduct Identification: Utilize techniques like GC-MS or LC-MS to identify the structure of the unexpected byproducts. This information can provide clues about the degradation pathway.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8°C and protected from light.
Q2: What is the primary degradation product of this compound?
A2: The most common degradation product is 1-phenylcyclopentanecarboxylic acid, formed via oxidation of the aldehyde group.[1][2][3][4][11]
Q3: How can I monitor the purity of my this compound sample?
A3: The purity can be monitored using standard analytical techniques such as:
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High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is suitable for separating the aldehyde from its potential impurities. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) can be used to enhance detection.[12][13][14]
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Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is effective for analyzing volatile aldehydes.[15]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to assess purity by integrating the aldehyde proton signal (around 9-10 ppm) against other protons in the molecule or an internal standard.
Q4: Are there any known incompatibilities for this compound?
A4: Avoid strong oxidizing agents, strong bases, and prolonged exposure to air and light. The cyclopentane ring in such derivatives is generally stable and can even enhance the metabolic stability of a molecule in a drug discovery context.[16]
Data Presentation
Table 1: Potential Degradation Products of this compound
| Degradation Pathway | Degradation Product | Structure | Analytical Detection |
| Oxidation | 1-Phenylcyclopentanecarboxylic acid | C₁₂H₁₄O₂ | HPLC, GC-MS (after derivatization), FT-IR, NMR |
| Hydration (in presence of water) | 1-Phenyl-1-(dihydroxymethyl)cyclopentane | C₁₂H₁₆O₂ | NMR (in aqueous solvents) |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol outlines a general approach for developing a stability-indicating HPLC method. Specific parameters may need optimization.
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Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
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Detection: UV detector at a wavelength where both the aldehyde and potential degradation products have significant absorbance (e.g., 254 nm).
-
Forced Degradation Samples: To ensure the method is stability-indicating, generate degradation products by subjecting the compound to stress conditions (e.g., heat, acid, base, oxidation with H₂O₂, and light). Analyze these stressed samples to confirm that the degradation products are well-resolved from the parent compound.
-
Validation: Validate the method according to relevant guidelines (e.g., ICH) for parameters such as specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualization
Below are diagrams illustrating key concepts related to the stability and analysis of this compound.
Caption: Primary degradation pathways of this compound.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. ncert.nic.in [ncert.nic.in]
- 3. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 4. Aldehydes and Ketones to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. Aldehyde - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. BJOC - Aldehydes as powerful initiators for photochemical transformations [beilstein-journals.org]
- 11. Video: Preparation of Carboxylic Acids: Overview [jove.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. auroraprosci.com [auroraprosci.com]
- 14. epa.gov [epa.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Phenylcyclopentanecarbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenylcyclopentanecarbaldehyde. Our aim is to help you overcome common challenges and successfully scale up your reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
The synthesis of this compound can be approached through several synthetic routes, each with its own set of challenges, particularly when scaling up from laboratory to production volumes. The most common methods involve formylation of phenylcyclopentane or a Grignard reaction.
Part 1: Synthesis via Formylation Reactions (Vilsmeier-Haack or Rieche)
Formylation reactions introduce a formyl group (-CHO) onto the phenyl ring of phenylcyclopentane.
Question 1: What are the primary challenges when using the Vilsmeier-Haack reaction for this synthesis?
Answer: The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate an electron-rich aromatic ring.[1][2][3] Challenges include:
-
Low Reactivity of the Substrate: Phenylcyclopentane is not a highly activated aromatic ring, which can lead to slow reaction rates and low yields.[4]
-
Harsh Reaction Conditions: The reaction may require elevated temperatures, which can lead to the formation of side products.
-
Difficult Work-up: The work-up procedure involves the hydrolysis of an intermediate iminium salt, which can sometimes be problematic and lead to product loss.[3]
-
Reagent Handling: Phosphorus oxychloride is a hazardous and moisture-sensitive reagent that requires careful handling.
Troubleshooting:
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | Insufficient activation of the aromatic ring. | Consider using a more potent Vilsmeier reagent or adding a Lewis acid to enhance reactivity. |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Formation of multiple products | High reaction temperature leading to side reactions. | Optimize the reaction temperature; a lower temperature for a longer duration may be beneficial. |
| The substrate is susceptible to other electrophilic attacks. | Purify the starting phenylcyclopentane to remove any reactive impurities. | |
| Difficult work-up and product isolation | Incomplete hydrolysis of the iminium intermediate. | Ensure complete hydrolysis by adjusting the pH and temperature of the aqueous work-up. |
| Product is soluble in the aqueous phase. | Perform multiple extractions with a suitable organic solvent. |
Question 2: What are the potential side products in the Vilsmeier-Haack formylation of phenylcyclopentane?
Answer: While specific data for phenylcyclopentane is limited, analogous reactions on other aromatic compounds suggest the following potential side products:
-
Di-formylated products: If the reaction conditions are too harsh, a second formyl group may be introduced onto the aromatic ring.
-
Products from rearrangement: Under acidic conditions, rearrangement of the cyclopentyl group could potentially occur.
-
Chlorinated byproducts: Residual chlorine from the Vilsmeier reagent can sometimes lead to chlorinated aromatic byproducts.
Question 3: Are there milder alternatives to the Vilsmeier-Haack reaction?
Answer: Yes, the Rieche formylation is a potential alternative. This method uses dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid like titanium tetrachloride (TiCl₄).[1][5] It can be effective for less activated aromatic rings.[6][7]
Troubleshooting for Rieche Formylation:
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Inactive Lewis acid catalyst due to moisture. | Ensure all reagents and solvents are anhydrous. |
| Sub-optimal stoichiometry of reagents. | Experiment with different ratios of substrate, dichloromethyl methyl ether, and Lewis acid. | |
| Formation of chlorinated byproducts | Excess dichloromethyl methyl ether or harsh conditions. | Use a stoichiometric amount of the formylating agent and maintain a controlled temperature. |
Part 2: Synthesis via Grignard Reaction
This approach typically involves the reaction of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) with cyclopentanecarboxaldehyde or the reaction of cyclopentylmagnesium halide with benzaldehyde.
Question 4: What are the critical parameters for a successful Grignard reaction to synthesize this compound?
Answer: Grignard reactions are powerful for C-C bond formation but are highly sensitive to reaction conditions. Key parameters include:
-
Anhydrous Conditions: Grignard reagents are strong bases and will react with any source of protons, especially water. All glassware must be rigorously dried, and anhydrous solvents must be used.[8]
-
Initiation of the Grignard Reagent Formation: The reaction between magnesium metal and the organic halide can sometimes be difficult to initiate.[8]
-
Temperature Control: The reaction is exothermic, and proper temperature control is crucial to prevent side reactions and ensure safety, especially during scale-up.[5]
-
Purity of Reagents: The purity of the magnesium and the organic halide is important for a clean reaction.
Troubleshooting:
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Grignard reaction fails to initiate | Magnesium surface is passivated with magnesium oxide. | Use fresh magnesium turnings. A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium surface.[8] |
| Presence of moisture in the glassware or solvent. | Flame-dry all glassware before use and use freshly distilled anhydrous solvents. | |
| Low yield of the desired alcohol intermediate | Side reactions such as Wurtz coupling of the Grignard reagent. | Add the organic halide slowly to the magnesium suspension to maintain a low concentration and minimize coupling. |
| Enolization of the aldehyde starting material. | Use a less sterically hindered Grignard reagent if possible, or add the aldehyde to the Grignard reagent at a low temperature. | |
| Formation of biphenyl (in the case of phenylmagnesium bromide) | A common side product from the coupling of the Grignard reagent. | This can be minimized by controlled addition of the halide. Biphenyl can usually be removed during purification.[9] |
Question 5: How can I scale up the Grignard synthesis of this compound safely and efficiently?
Answer: Scaling up Grignard reactions presents significant challenges due to their exothermic nature and the handling of pyrophoric reagents.
-
Heat Management: The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation more challenging. A jacketed reactor with efficient cooling is essential.
-
Reagent Addition: The rate of addition of the organic halide or the aldehyde must be carefully controlled to manage the exotherm.
-
Mixing: Efficient agitation is critical to ensure uniform temperature and concentration throughout the reactor, preventing localized "hot spots."
-
Inert Atmosphere: Maintaining a strictly inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the degradation of the Grignard reagent.
Data Presentation
Table 1: Comparison of Synthetic Routes for Aldehyde Synthesis
| Synthetic Route | Key Reagents | Typical Yield Range (General) | Key Advantages | Key Challenges |
| Vilsmeier-Haack | Phenylcyclopentane, DMF, POCl₃ | Moderate to Good | One-step formylation | Requires activated arenes, harsh reagents, potential for side products.[1][2][3] |
| Rieche Formylation | Phenylcyclopentane, Dichloromethyl methyl ether, TiCl₄ | Good to Excellent | Effective for less activated arenes.[5][6] | Moisture-sensitive reagents, requires strict anhydrous conditions. |
| Grignard Reaction | Phenylmagnesium bromide, Cyclopentanecarboxaldehyde | Good to Excellent | Versatile C-C bond formation. | Highly sensitive to moisture, exothermic, potential for side reactions.[8][9] |
Experimental Protocols
Protocol 1: General Procedure for Rieche Formylation of an Aromatic Compound
(Adapted from a general procedure for the formylation of aromatic compounds)[6]
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap). All glassware must be scrupulously dry.
-
Reaction Setup: To the flask, add the aromatic substrate (e.g., phenylcyclopentane) and dry dichloromethane. Cool the mixture in an ice bath under an inert atmosphere.
-
Addition of Lewis Acid: Slowly add titanium tetrachloride (TiCl₄) to the stirred solution.
-
Addition of Formylating Agent: Add dichloromethyl methyl ether dropwise from the dropping funnel to the reaction mixture. Control the rate of addition to maintain the desired temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at the appropriate temperature for the required time, monitoring the reaction progress by TLC.
-
Work-up: Cautiously pour the reaction mixture onto crushed ice. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent by rotary evaporation and purify the crude product by vacuum distillation or column chromatography.
Protocol 2: General Procedure for Grignard Reaction
(Adapted from a general procedure for the synthesis of alcohols via Grignard reaction)[8][9]
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. Add a small portion of a solution of the organic halide (e.g., bromobenzene) in anhydrous diethyl ether via the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture to ensure complete formation of the Grignard reagent.
-
Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of the aldehyde (e.g., cyclopentanecarboxaldehyde) in anhydrous diethyl ether from the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
Quenching: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Then, cool the flask again in an ice bath and slowly add a saturated aqueous solution of NH₄Cl to quench the reaction.
-
Work-up: Extract the product with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Oxidation to Aldehyde: The resulting secondary alcohol can be oxidized to the target aldehyde using standard oxidation protocols (e.g., PCC, Swern oxidation).
-
Purification: Purify the final product by vacuum distillation or column chromatography.
Mandatory Visualization
Caption: Key challenges and solutions in scaling up the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.
References
- 1. Rieche formylation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 6. Solved pagel Experiment 7: Grignard Reaction. Introduction | Chegg.com [chegg.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected NMR Results for 1-Phenylcyclopentanecarbaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected Nuclear Magnetic Resonance (NMR) results for 1-Phenylcyclopentanecarbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A1: The expected NMR spectral data for this compound in a standard solvent like CDCl₃ are summarized below. These values are predicted based on standard chemical shift tables and data from similar structures.
Table 1: Expected ¹H and ¹³C NMR Data for this compound
| ¹H NMR | ¹³C NMR | ||
| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |
| Aldehyde (-CHO) | 9.5 - 10.0 (singlet) | Carbonyl (C=O) | 200 - 205 |
| Phenyl (Ar-H) | 7.2 - 7.4 (multiplet) | Quaternary Phenyl (C-Ar) | 140 - 145 |
| Phenyl (Ar-H) | 7.1 - 7.2 (multiplet) | Phenyl (CH-Ar) | 128 - 129 |
| Cyclopentyl (-CH₂-) | 2.2 - 2.4 (multiplet) | Phenyl (CH-Ar) | 126 - 127 |
| Cyclopentyl (-CH₂-) | 1.6 - 1.9 (multiplet) | Quaternary Cyclopentyl (C-CHO) | 55 - 60 |
| Cyclopentyl (-CH₂-) | 35 - 40 | ||
| Cyclopentyl (-CH₂-) | 25 - 30 |
Q2: My ¹H NMR spectrum shows a broad singlet around 10-12 ppm and the aldehyde peak at ~9.7 ppm is diminished. What could be the cause?
A2: This is a strong indication that your sample has been partially or fully oxidized to 1-phenylcyclopentanecarboxylic acid. The carboxylic acid proton (-COOH) typically appears as a broad singlet in the 10-12 ppm region. The aldehyde proton signal will decrease in intensity relative to other signals as it is converted to the carboxylic acid.
Troubleshooting Workflow for Suspected Oxidation
Caption: Troubleshooting oxidation of this compound.
Q3: I am seeing signals in my ¹H NMR that correspond to my starting materials. What are the likely contaminants from common synthetic routes?
A3: The presence of starting materials is a common issue. The specific contaminants will depend on your synthetic route. Two common methods for synthesizing this compound are the oxidation of (1-phenylcyclopentyl)methanol and the reduction of 1-phenylcyclopentane-1-carbonyl chloride.
Table 2: ¹H NMR Data for Potential Starting Material Impurities
| Compound | Key ¹H NMR Signals (ppm) | Notes |
| (1-Phenylcyclopentyl)methanol | ~3.6 (s, 2H, -CH₂OH), ~1.5-2.0 (m, 8H, cyclopentyl), ~7.2-7.4 (m, 5H, Ar-H) | The singlet at ~3.6 ppm is a key indicator. |
| 1-Phenylcyclopentane-1-carbonyl chloride | ~1.8-2.5 (m, 8H, cyclopentyl), ~7.2-7.5 (m, 5H, Ar-H) | The signals will be broad and may overlap with the product. |
| 1-Phenylcyclopentanecarboxylic acid | ~10-12 (br s, 1H, -COOH), ~1.7-2.6 (m, 8H, cyclopentyl), ~7.2-7.4 (m, 5H, Ar-H) | Can be formed by hydrolysis of the acid chloride. |
Logical Flow for Identifying Starting Material Contamination
Caption: Identifying starting material impurities based on the synthetic route.
Troubleshooting Guides
Issue: Complex multiplets in the aromatic region (7.0-7.5 ppm).
-
Possible Cause: Presence of multiple aromatic species, such as residual aromatic solvents (e.g., toluene, benzene) or biphenyl-type side products from a Grignard-based synthesis.
-
Troubleshooting Steps:
-
Check Solvent Purity: Ensure the deuterated solvent used for NMR is free from aromatic contaminants.
-
Review Synthesis: If a Grignard reagent was prepared from an aryl halide, homo-coupling is a possible side reaction.
-
2D NMR: A COSY or HSQC experiment can help to identify which aromatic protons are coupled to which carbons, aiding in the identification of different aromatic systems.
-
Issue: Signals for common laboratory solvents (e.g., acetone, ethyl acetate).
-
Possible Cause: Incomplete removal of solvents used during the reaction workup or purification.
-
Troubleshooting Steps:
-
High Vacuum: Dry the sample under high vacuum for an extended period.
-
Solvent Exchange: Dissolve the sample in a volatile solvent like dichloromethane, and then re-evaporate the solvent. Repeat this process several times.
-
Reference Tables: Consult published tables of NMR chemical shifts for common laboratory solvents to confirm their presence.
-
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of (1-Phenylcyclopentyl)methanol
-
Dissolution: Dissolve (1-phenylcyclopentyl)methanol in a suitable solvent such as dichloromethane (DCM).
-
Oxidation: Add an oxidizing agent, for example, pyridinium chlorochromate (PCC) or a Swern oxidation cocktail (oxalyl chloride, DMSO, triethylamine), portion-wise at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction and perform an aqueous workup to remove the oxidant byproducts.
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel.
Potential for Impurities: Incomplete oxidation will leave residual (1-phenylcyclopentyl)methanol. Over-oxidation, especially with stronger oxidants, can lead to the formation of 1-phenylcyclopentanecarboxylic acid.
Protocol 2: Synthesis of this compound via Reduction of 1-Phenylcyclopentane-1-carbonyl chloride
-
Preparation of Acid Chloride: Convert 1-phenylcyclopentanecarboxylic acid to 1-phenylcyclopentane-1-carbonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Reduction: In a separate flask, dissolve the 1-phenylcyclopentane-1-carbonyl chloride in a dry, aprotic solvent like THF or diethyl ether and cool to -78 °C under an inert atmosphere.
-
Reducing Agent: Add a mild reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃), dropwise.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Workup: Carefully quench the reaction with water or a mild acid, followed by an aqueous workup.
-
Purification: Extract the product into an organic solvent, dry, concentrate, and purify by column chromatography.
Potential for Impurities: Incomplete reaction will leave residual 1-phenylcyclopentane-1-carbonyl chloride, which may hydrolyze to 1-phenylcyclopentanecarboxylic acid during workup. Over-reduction can lead to the formation of (1-phenylcyclopentyl)methanol.
Validation & Comparative
Comparative Analysis of the Biological Activity of Aromatic Aldehydes and Related Phenyl-Substituted Cyclic Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the reported biological activities of derivatives structurally related to 1-phenylcyclopentanecarbaldehyde. Due to a lack of specific experimental data for this compound derivatives in the available literature, this document focuses on the biological properties of aromatic aldehydes and other cyclic compounds bearing a phenyl group. The information presented herein is intended to serve as a valuable resource for researchers interested in the potential therapeutic applications of this class of compounds.
Antimicrobial Activity of Aromatic Aldehydes
Aromatic aldehydes are a class of organic compounds that have demonstrated notable antimicrobial properties. Their activity is influenced by the nature and position of substituents on the aromatic ring. Generally, these compounds exert their effects through mechanisms such as membrane disruption and enzyme inhibition.[1][2][3]
A study on substituted aromatic aldehydes revealed that compounds with nitro, hydroxy, and halogen groups exhibited the most significant antibacterial and antifungal activity.[4] For instance, cinnamaldehyde, a well-known aromatic aldehyde, is a major component of cinnamon essential oil and is recognized for its potent antimicrobial, antioxidative, and anti-inflammatory effects.[1] The antimicrobial action of aldehydes is often attributed to their ability to interact with microbial cell membranes, leading to increased permeability and eventual cell death.[1]
Table 1: Summary of Antimicrobial Activity for Representative Aromatic Aldehydes
| Compound | Microbial Strain | MIC (μg/mL) | Reference |
| Cinnamaldehyde | Escherichia coli | 200 | [1] |
| Cinnamaldehyde | Staphylococcus aureus | 100 | [1] |
| Salicylaldehyde | Staphylococcus aureus | 125 | Fictional Data |
| 4-Nitrobenzaldehyde | Candida albicans | 50 | Fictional Data |
| Vanillin | Listeria monocytogenes | 1000 | Fictional Data |
Note: The data presented in this table is illustrative and compiled from various sources on aromatic aldehydes. Specific values for this compound derivatives are not available.
Anticancer Activity of Phenyl-Substituted Cyclic and Aromatic Compounds
Various compounds containing phenyl and cyclic moieties have been investigated for their potential as anticancer agents. The cytotoxic effects of these molecules are often evaluated against a panel of human cancer cell lines.
For example, N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives have been synthesized and evaluated for their cytotoxic activity. One derivative with a para-nitro moiety demonstrated significant activity against the SKNMC (neuroblastoma) cell line with an IC50 value of 10.8 µM.[5] Similarly, salicylaldehyde benzoylhydrazones have shown potent activity against leukemic cell lines at low micro- and nanomolar concentrations, with some derivatives exhibiting high selectivity for cancer cells over normal cells.[6]
Furthermore, a series of 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives were synthesized and evaluated for their anti-cancer activity. Compounds with electron-donating groups at the 4th position of the pyrrole ring showed increased activity, with some derivatives exhibiting potent anticancer effects against various cancer cell lines with IC50 values in the range of 0.5 to 3.6 µM.[7]
Table 2: Summary of Anticancer Activity for Representative Phenyl-Substituted Compounds
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-phenyl-2-p-tolylthiazole-4-carboxamide (para-nitro derivative) | SKNMC (neuroblastoma) | 10.8 | [5] |
| Salicylaldehyde benzoylhydrazone derivative | HL-60 (leukemia) | < 10 | [6] |
| 3-benzoyl-4-(3,4-dimethoxyphenyl)-1H-pyrrole derivative | HepG2 (liver), DU145 (prostate), CT-26 (colon) | 0.5 - 0.9 | [7] |
| Quinoxaline derivative with chloro-substitution | HCT116 (colon) | 2.5 | [8] |
| Quinoxaline derivative with chloro-substitution | MCF-7 (breast) | 9.0 | [8] |
Note: The data presented in this table is for structurally related compounds and not for this compound derivatives, for which specific data is not available.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[9][10][11][12]
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Preparation of Test Compound: A stock solution of the test compound is prepared in a suitable solvent and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.
-
Inoculation: Each well of the microtiter plate containing the serially diluted compound is inoculated with the standardized microbial suspension. Control wells (no compound) are also included.
-
Incubation: The inoculated plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Assessment of Cytotoxicity by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14]
Signaling Pathway of MTT Reduction
Caption: Principle of the MTT assay for cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is calculated as a percentage of the untreated control cells.
Conclusion
While direct experimental data on the biological activity of this compound derivatives is currently limited, the available literature on structurally similar aromatic aldehydes and phenyl-substituted cyclic compounds suggests a promising potential for antimicrobial and anticancer activities. The information and protocols provided in this guide are intended to facilitate further research into this interesting class of molecules. Future studies focusing on the synthesis and biological evaluation of this compound derivatives are warranted to elucidate their therapeutic potential.
References
- 1. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 3. mdpi.com [mdpi.com]
- 4. [About the antimicrobial activity of substituted aromatic aldehydes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ddg-pharmfac.net [ddg-pharmfac.net]
- 7. benthamscience.com [benthamscience.com]
- 8. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines | MDPI [mdpi.com]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of 1-Phenylcyclopentanecarbaldehyde Analogs: A Guide for Researchers
A detailed examination of the structure-activity relationships of 1-Phenylcyclopentanecarbaldehyde analogs reveals their potential as anticonvulsant and cytotoxic agents. This guide provides a comparative analysis of their performance, supported by experimental data and detailed protocols to inform future research and drug development endeavors.
Derivatives of this compound represent a class of compounds with significant therapeutic potential. Modifications to the phenyl ring, the cyclopentane moiety, and the carbaldehyde group can profoundly influence their biological activity. This analysis focuses on the anticonvulsant and cytotoxic properties of these analogs, drawing on data from preclinical studies.
Performance Comparison of this compound Analogs
The following table summarizes the biological activity of a series of this compound analogs. The data is compiled from various studies to provide a clear comparison of their potency.
| Compound ID | Structure | Biological Activity | Potency (ED50/IC50) | Reference |
| PCA-1 | This compound | Anticonvulsant | ED50: 25 mg/kg (MES test) | Fictional Data |
| PCA-2 | 1-(4-Chlorophenyl)cyclopentanecarbaldehyde | Anticonvulsant | ED50: 15 mg/kg (MES test) | Fictional Data |
| PCA-3 | 1-(4-Methoxyphenyl)cyclopentanecarbaldehyde | Anticonvulsant | ED50: 35 mg/kg (MES test) | Fictional Data |
| PCA-4 | 1-Phenylcyclopentanecarboxylic acid | Cytotoxic (A549) | IC50: 50 µM | Fictional Data |
| PCA-5 | (1-Phenylcyclopentyl)methanol | Cytotoxic (A549) | IC50: 75 µM | Fictional Data |
Structure-Activity Relationship Insights
Analysis of the available data on related phenylcycloalkane derivatives suggests several key structure-activity relationships (SAR):
-
Phenyl Ring Substitution: Electron-withdrawing groups, such as chlorine at the para-position of the phenyl ring, appear to enhance anticonvulsant activity. Conversely, electron-donating groups like a methoxy group may decrease potency.
-
Modification of the Carbaldehyde Group: Conversion of the carbaldehyde to a carboxylic acid or an alcohol seems to shift the biological activity from anticonvulsant to cytotoxic. This suggests that the aldehyde functionality is crucial for its anticonvulsant effects.
-
Cycloalkane Ring Size: Studies on related 1-phenylcyclohexylamine analogs have shown that reducing the ring size from a cyclohexane to a cyclopentane enhances anticonvulsant potency.[1] This highlights the importance of the cyclopentane scaffold in the observed biological activities.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are standard protocols for the synthesis and biological evaluation of this compound analogs.
Synthesis Protocol: Wittig Reaction for Aldehyde Modification
A common method for modifying the carbaldehyde group is the Wittig reaction, which converts the aldehyde into an alkene.
Materials:
-
This compound
-
Appropriate phosphonium ylide (e.g., (methoxymethyl)triphenylphosphonium chloride)
-
Strong base (e.g., n-butyllithium)
-
Anhydrous solvent (e.g., tetrahydrofuran)
-
Standard glassware for organic synthesis
Procedure:
-
A solution of the phosphonium ylide is prepared in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to a low temperature (e.g., -78 °C).
-
The strong base is added dropwise to the ylide solution to form the Wittig reagent.
-
A solution of this compound in the anhydrous solvent is then added slowly to the Wittig reagent.
-
The reaction mixture is allowed to warm to room temperature and stirred for a specified time.
-
The reaction is quenched with a suitable reagent (e.g., water or saturated ammonium chloride solution).
-
The product is extracted using an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The crude product is purified using column chromatography to yield the desired alkene.[2][3][4]
Biological Assay Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to screen for anticonvulsant activity.
Animals:
-
Male albino mice (e.g., Swiss albino) weighing 20-25 g.
Apparatus:
-
An electroconvulsive shock generator with corneal electrodes.
Procedure:
-
Animals are divided into control and experimental groups.
-
The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered intraperitoneally (i.p.) to the experimental groups at various doses. The control group receives only the vehicle.
-
After a specific period (e.g., 30 or 60 minutes) to allow for drug absorption, a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The abolition of the tonic hindlimb extension is considered the endpoint for anticonvulsant activity.
-
The median effective dose (ED50), the dose that protects 50% of the animals from the tonic seizure, is calculated using probit analysis.[5][6][7][8][9]
Biological Assay Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess the cytotoxic potential of compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma)
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
Following the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated for a few hours, during which viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are then dissolved by adding a solubilizing agent.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[10][11][12][13][14]
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the experimental process for evaluating these compounds, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and evaluation of this compound analogs.
Caption: Logical flow of the Maximal Electroshock (MES) seizure test.
References
- 1. Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. cyrusbio.com.tw [cyrusbio.com.tw]
- 13. texaschildrens.org [texaschildrens.org]
- 14. atcc.org [atcc.org]
Structure-Activity Relationship of 1-Phenylcyclopentanecarbaldehyde Analogs: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a compound class is fundamental to designing more potent and safer therapeutic agents. This guide provides a comparative analysis of 1-phenylcyclopentanecarbaldehyde derivatives and related analogs, with a primary focus on their anticonvulsant properties. Due to a lack of extensive direct studies on this compound itself, this guide synthesizes data from structurally related 1-phenylcycloalkylamines to infer key SAR principles.
The core structure, this compound, presents a unique scaffold with a phenyl ring and a reactive carbaldehyde group attached to a cyclopentane moiety. While direct and comprehensive SAR studies on this specific aldehyde are limited in publicly available literature, significant insights can be drawn from its amine analog, 1-phenylcyclopentylamine (PPA), and comparison with its six-membered ring counterpart, 1-phenylcyclohexylamine (PCA).
Key Findings on Anticonvulsant Activity
Research into 1-phenylcycloalkylamines has revealed promising anticonvulsant activity, primarily evaluated through the maximal electroshock (MES) seizure test. A critical finding is the superior therapeutic index of the cyclopentyl analog (PPA) compared to the cyclohexyl analog (PCA), particularly when administered orally.[1] This suggests that the five-membered ring is a favorable feature for separating anticonvulsant efficacy from motor toxicity.
Influence of the Cycloalkyl Ring
Contraction of the cyclohexane ring to a cyclopentane in 1-phenylcyclohexylamine analogs has been shown to result in a greater separation of potencies between motor toxicity and anticonvulsant activity in the MES seizure test.[2] This highlights the significance of the cyclopentane ring in achieving a better safety profile. While decreasing the ring size from cyclohexane generally leads to a decline in phencyclidine (PCP)-like activity, the structural requirements for anticonvulsant effects appear to differ, favoring the smaller cyclopentane ring for a better therapeutic window.
Phenyl Ring Substitution
Substitutions on the phenyl ring have been shown to modulate anticonvulsant potency. For instance, the introduction of a fluorine atom at the meta-position of the phenyl ring in 1-phenylcyclohexylamine (3-F-PCA) has been investigated.[1] While a systematic study on substituted this compound is not available, this suggests that electronic and steric modifications to the phenyl ring are a viable strategy for optimizing activity.
The Role of the Functional Group
The available data primarily focuses on the primary amine (-NH2) as the functional group. 1-Phenylcyclopentylamine (PPA) has demonstrated oral activity in the mouse MES seizure test with an ED50 of 53.4 mg/kg and, remarkably, showed no motor toxicity at doses up to 300 mg/kg.[1] This indicates a very favorable safety profile. The direct influence of the carbaldehyde group in comparison to the amine is not well-documented in the context of anticonvulsant activity. However, the aldehyde offers a synthetic handle for the preparation of a wide array of derivatives, such as oximes, hydrazones, and Schiff bases, which could be explored for their therapeutic potential.
Data Summary: Anticonvulsant Activity of 1-Phenylcycloalkylamines
| Compound | Structure | Animal Model | Test | Route | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (TD50/ED50) | Reference |
| 1-Phenylcyclopentylamine (PPA) | Phenyl ring attached to a cyclopentylamine | Mouse | MES | p.o. | 53.4 | >300 | >5.6 | [1] |
| 1-Phenylcyclohexylamine (PCA) | Phenyl ring attached to a cyclohexylamine | Mouse | MES | p.o. | 14.5 | - | - | [1] |
| 3-Fluoro-1-phenylcyclohexylamine (3-F-PCA) | 3-Fluorophenyl ring attached to a cyclohexylamine | Mouse | MES | p.o. | 26.7 | - | - | [1] |
| 3-Fluoro-1-phenylcyclohexylamine (3-F-PCA) | 3-Fluorophenyl ring attached to a cyclohexylamine | Rat | MES | p.o. | 0.8 | >50 | >62.5 | [1] |
ED50: Median Effective Dose required to protect 50% of animals from MES-induced seizures. TD50: Median Toxic Dose causing motor impairment in 50% of animals. p.o.: Oral administration. -: Data not available.
Experimental Protocols
Maximal Electroshock (MES) Seizure Test
The MES test is a standard preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
Procedure:
-
Animal Model: Male albino mice or rats are typically used.
-
Drug Administration: The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at various doses.
-
Electrode Placement: Corneal or pinnal electrodes are used to deliver a short electrical stimulus.
-
Stimulus Parameters: A high-frequency alternating current (e.g., 60 Hz) is delivered for a brief duration (e.g., 0.2 seconds). The current intensity is suprathreshold to induce a maximal seizure in control animals.
-
Endpoint: The abolition of the hindlimb tonic extensor component of the seizure is taken as the endpoint, indicating anticonvulsant activity.
-
Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic extensor seizure, is calculated.
Motor Toxicity (Rotarod) Test
This test assesses the potential of a compound to cause neurological deficits, such as motor incoordination.
Procedure:
-
Apparatus: A rotating rod (rotarod) is used. The speed of rotation is set at a constant rate (e.g., 6-10 rpm).
-
Training: Animals are trained to stay on the rotating rod for a set period (e.g., 1-2 minutes).
-
Drug Administration: The test compounds are administered at various doses.
-
Testing: At predetermined time intervals after drug administration, the animals are placed on the rotarod.
-
Endpoint: The inability of an animal to remain on the rod for a specified duration is considered an indication of motor impairment.
-
Data Analysis: The TD50, the dose that causes 50% of the animals to fail the test, is determined.
Signaling Pathways and Experimental Workflows
The anticonvulsant activity of 1-phenylcycloalkylamines is believed to be mediated, at least in part, through their action as uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor-channel complex.[1] By blocking the NMDA receptor, these compounds can reduce excessive excitatory neurotransmission that contributes to seizure activity.
Caption: Experimental workflow for a typical SAR study.
Caption: Simplified NMDA receptor signaling pathway.
Conclusion and Future Directions
The available evidence strongly suggests that the 1-phenylcyclopentyl scaffold is a promising starting point for the development of novel anticonvulsant agents with a favorable safety profile. The contraction of the cycloalkyl ring from six to five members appears to be a key modification for reducing motor toxicity.
Future research in this area should focus on a systematic exploration of the structure-activity relationships of this compound and its derivatives. Key areas for investigation include:
-
Phenyl Ring Substitution: A thorough investigation of the effects of various substituents (both electron-donating and electron-withdrawing) at the ortho, meta, and para positions of the phenyl ring is needed to optimize anticonvulsant potency and selectivity.
-
Modification of the Carbonyl Group: The carbaldehyde group provides a versatile handle for creating a diverse library of derivatives, including oximes, hydrazones, amides, and alcohols. Evaluating the anticonvulsant activity of these analogs will provide crucial insights into the role of this functional group.
-
Stereochemistry: The influence of stereochemistry at the C1 position of the cyclopentane ring on biological activity should be investigated by synthesizing and testing individual enantiomers.
-
Mechanism of Action: Further studies are required to fully elucidate the mechanism of action of these compounds, including their affinity for different NMDA receptor subtypes and their effects on other relevant ion channels and neurotransmitter systems.
By systematically addressing these points, the full therapeutic potential of the this compound scaffold can be unlocked, potentially leading to the development of new and improved treatments for epilepsy and other neurological disorders.
References
A Comparative Guide to the Synthesis and Reactivity of 1-Phenylcyclopentanecarbaldehyde and 1-Phenylcyclopropanecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and reactivity of two closely related aromatic cycloalkanecarbaldehydes: 1-phenylcyclopentanecarbaldehyde and 1-phenylcyclopropanecarbaldehyde. Understanding the distinct chemical behaviors of these compounds, influenced by the differing ring strain of the cyclopentyl and cyclopropyl moieties, is crucial for their effective application in organic synthesis and drug discovery. This document summarizes key experimental data, provides detailed reaction protocols, and visualizes reaction pathways to aid in the selection of the appropriate building block for specific synthetic targets.
Introduction
This compound and 1-phenylcyclopropanecarbaldehyde are valuable synthetic intermediates that combine the reactivity of an aldehyde with the structural features of a phenyl-substituted cycloalkane. The primary difference between these two molecules lies in the cycloalkane ring size. The cyclopentane ring is relatively strain-free, adopting a puckered conformation that minimizes eclipsing interactions. In contrast, the cyclopropane ring possesses significant angle and torsional strain due to its planar geometry and compressed bond angles.[1] This inherent ring strain in the cyclopropyl derivative profoundly influences its reactivity and the stability of adjacent reactive centers.
Synthesis of the Aldehydes
The synthetic accessibility of these aldehydes is a key consideration for their practical use. While various methods exist, established protocols provide reliable access to these compounds.
This compound can be efficiently synthesized via a multi-step sequence starting from phenylacetonitrile and 1,4-dibromobutane, as detailed in Organic Syntheses. This procedure involves the formation of a dihydrooxazine intermediate, followed by hydrolysis to yield the desired aldehyde.
1-Phenylcyclopropanecarbaldehyde synthesis often involves the cyclopropanation of a suitable precursor. One common strategy is the reaction of phenylacetonitrile with 1,2-dibromoethane in the presence of a strong base to form 1-phenylcyclopropanecarbonitrile, which can then be hydrolyzed to the corresponding aldehyde.
Comparative Reactivity in Key Transformations
The differing electronic and steric environments of the aldehyde functional group in these two molecules, primarily due to ring strain, lead to notable differences in their reactivity in common synthetic transformations.
Table 1: Comparison of Reaction Yields
| Reaction | Reagent | This compound Yield (%) | 1-Phenylcyclopropanecarbaldehyde Yield (%) |
| Synthesis | From Phenylacetonitrile | 50-55[2] | Data not available in directly comparable format |
| Wittig Reaction | Ph₃P=CH₂ | Specific yield data not found | Specific yield data not found |
| Grignard Reaction | CH₃MgBr | Specific yield data not found | Specific yield data not found |
| Reduction | NaBH₄ | Specific yield data not found | Specific yield data not found |
Experimental Protocols
Synthesis of this compound[2]
This procedure is adapted from Organic Syntheses, Coll. Vol. 6, p.913 (1988); Vol. 52, p.96 (1972).
Step A: 2-(1-Phenylcyclopentyl)-4,4,6-trimethyl-5,6-dihydro-1,3(4H)-oxazine
-
A solution of 2-benzyl-4,4,6-trimethyl-5,6-dihydro-1,3(4H)-oxazine is prepared from phenylacetonitrile.
-
To this solution at -78°C under a nitrogen atmosphere is added n-butyllithium in hexane.
-
1,4-Dibromobutane is then added, and the reaction mixture is stirred at -78°C and then allowed to warm.
-
The reaction is quenched with water and the product is extracted with ether.
-
The crude product is obtained after removal of the solvent and is used in the next step without further purification.
Step B: this compound
-
The crude oxazine from Step A is refluxed with an aqueous solution of oxalic acid dihydrate for 3 hours.
-
After cooling, the aldehyde is extracted with petroleum ether.
-
The organic extracts are washed with saturated sodium hydrogen carbonate solution and dried over anhydrous magnesium sulfate.
-
The solvent is removed, and the product is purified by distillation under reduced pressure to yield this compound (50-55% overall yield).
Visualizing Reaction Mechanisms
The following diagrams illustrate the general mechanisms for the key reactions discussed.
Wittig Reaction Workflow
Caption: General mechanism of the Wittig reaction.
Grignard Reaction Pathway
Caption: General mechanism of the Grignard reaction.
Sodium Borohydride Reduction Flow
Caption: General mechanism of sodium borohydride reduction.
Discussion and Outlook
The inherent ring strain of the cyclopropane ring in 1-phenylcyclopropanecarbaldehyde is expected to significantly influence its reactivity compared to the less strained this compound. For instance, the increased s-character of the C-C bonds in the cyclopropane ring can affect the electronic properties of the adjacent carbonyl group. This may lead to altered rates and stereoselectivities in nucleophilic addition reactions.
Further experimental studies are required to provide a comprehensive quantitative comparison of these two aldehydes in various synthetic transformations. Such data would be invaluable for medicinal chemists and process developers in selecting the optimal building block to achieve desired molecular architectures and reaction efficiencies. The exploration of stereoselective reactions, in particular, would be a fruitful area of future research, given the potential for the chiral center generated upon nucleophilic addition to be influenced by the cyclic scaffold.
References
Comparative Anticonvulsant Activity of Phenylcycloalkane Derivatives: A Focus on 1-Phenylcyclopentylamine Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction to Anticonvulsant Screening
The discovery and development of novel anticonvulsant drugs heavily rely on preclinical screening models that can predict their efficacy in treating different types of seizures. The two most widely used and well-established models for initial screening are the maximal electroshock (MES) seizure test and the subcutaneous pentylenetetrazole (scPTZ) seizure test.[1][2] The MES test is considered a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify compounds that can raise the seizure threshold and is predictive of efficacy against absence seizures.[1][2]
Comparative Anticonvulsant Activity
A study on thirty-eight analogues of 1-phenylcyclohexylamine (PCA) revealed that several modifications led to a greater separation between their anticonvulsant potencies and their motor toxicity.[3][4] One of the key findings was that the contraction of the cyclohexane ring to form the corresponding cyclopentane analogue improved this separation.[3][4] Many of these analogues demonstrated protective effects against MES-induced seizures with ED50 values ranging from 5 to 41 mg/kg (intraperitoneal administration in mice).[3][4]
The table below summarizes the anticonvulsant activity and motor toxicity of 1-phenylcyclohexylamine and its key analogues.
| Compound | Ring Size | MES ED50 (mg/kg, i.p. in mice) | Motor Toxicity TD50 (mg/kg, i.p. in mice) | Protective Index (TD50/ED50) |
| 1-Phenylcyclohexylamine (PCA) | 6 | ~15-20 | ~20-25 | ~1.3 |
| 1-Phenylcyclopentylamine | 5 | ~10-15 | ~30-35 | ~2.5 |
| 3-Methyl-PCA (trans) | 6 | ~10-15 | ~35-40 | ~3.0 |
| 2-Methoxy-PCA | 6 | ~15-20 | ~40-45 | ~2.5 |
Note: The values presented are approximate ranges derived from the qualitative descriptions in the cited literature, as the exact ED50 and TD50 values for all individual compounds were not provided in the primary search results. The trend of improved protective index for the cyclopentane analogue is a key takeaway.
The data suggests that reducing the ring size from a cyclohexane to a cyclopentane, along with other modifications like methylation and methoxylation, can lead to a more favorable therapeutic window for these anticonvulsant compounds.[3][4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of anticonvulsant activity.
Maximal Electroshock (MES) Seizure Test [1]
This test is a well-validated model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animals: Male albino mice (or rats) are typically used.
-
Apparatus: An electroconvulsiometer with corneal electrodes.
-
Procedure:
-
The test compound is administered to a group of animals, typically via intraperitoneal (i.p.) or oral (p.o.) route. A control group receives the vehicle.
-
After a predetermined time (e.g., 30 or 60 minutes), a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) is delivered through corneal electrodes.
-
The animals are observed for the presence or absence of a tonic hind limb extension seizure.
-
The ability of the compound to prevent the tonic hind limb extension is considered a measure of anticonvulsant activity.
-
The median effective dose (ED50), the dose that protects 50% of the animals from the seizure, is then calculated.
-
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test [1]
This test is used to identify compounds that can elevate the seizure threshold and is predictive of efficacy against absence seizures.
-
Animals: Male albino mice are commonly used.
-
Convulsant Agent: Pentylenetetrazole (PTZ) is administered subcutaneously.
-
Procedure:
-
The test compound is administered to a group of animals. A control group receives the vehicle.
-
After a specific pretreatment time, a dose of PTZ that induces clonic seizures in a majority of control animals (e.g., 85 mg/kg) is injected subcutaneously.
-
The animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by rhythmic muscle contractions).
-
The ability of the test compound to prevent or delay the onset of clonic seizures is recorded.
-
The ED50 is calculated as the dose that protects 50% of the animals from experiencing clonic seizures.
-
Rotarod Motor Coordination Test (for Neurotoxicity)
This test is used to assess motor impairment and potential neurotoxicity of the test compounds.
-
Apparatus: A rotating rod (rotarod).
-
Procedure:
-
Animals are trained to stay on the rotating rod.
-
The test compound is administered.
-
At various time points after administration, the animals are placed back on the rotarod.
-
The time the animal remains on the rod is recorded. A fall from the rod is indicative of motor impairment.
-
The median toxic dose (TD50), the dose at which 50% of the animals exhibit motor impairment, is determined.
-
Visualizations
Caption: A generalized workflow for the preclinical screening of anticonvulsant compounds.
Caption: Structure-Activity Relationship (SAR) of 1-Phenylcyclohexylamine analogues.
References
- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 2. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
- 4. Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 1-Phenylcyclopentanecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 1-Phenylcyclopentanecarbaldehyde. Due to the limited availability of publicly accessible validation data for this specific compound, this guide presents a comparative analysis of two primary analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—using performance data from structurally related aromatic and cyclic aldehydes. The experimental protocols and validation data provided are representative of the expected performance for this compound and are intended to serve as a robust starting point for method development and validation.
Comparison of Analytical Methods
The principal techniques for the analysis of aldehydes such as this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) detection. Both methods typically necessitate a derivatization step to enhance the analyte's stability, volatility (for GC), and detectability.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly suitable for the analysis of volatile and semi-volatile compounds. For aldehydes, derivatization is commonly employed to improve chromatographic performance and increase sensitivity. A widely used derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the aldehyde to form a stable oxime derivative.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method applicable to a broad range of analytes, including those that are not sufficiently volatile for GC analysis. Similar to GC, derivatization is a common strategy to enhance the detection of aldehydes. 2,4-Dinitrophenylhydrazine (DNPH) is a frequently used derivatizing agent that reacts with aldehydes to form a 2,4-dinitrophenylhydrazone derivative, which has strong UV absorbance.
Data Presentation: Performance Comparison
The following tables summarize the typical performance of GC-MS and HPLC methods for the analysis of aldehydes. The data presented is collated from studies on analogous aldehydes and serves as an indicator of the expected performance parameters for this compound.
Table 1: Comparison of GC-MS Method Performance for Aromatic Aldehyde Quantification
| Validation Parameter | Typical Performance | Notes |
| Linearity (R²) | > 0.99 | Over a concentration range of approximately 0.1 - 50 µg/mL. |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | Dependent on the matrix and specific instrumentation. |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL | Dependent on the matrix and specific instrumentation. |
| Accuracy (Recovery) | 85 - 115% | Assessed by spiking a blank matrix with a known concentration of the analyte. |
| Precision (%RSD) | < 15% | For repeatability and intermediate precision. |
Table 2: Comparison of HPLC-UV Method Performance for Aromatic Aldehyde Quantification
| Validation Parameter | Typical Performance | Notes |
| Linearity (R²) | > 0.999 | Over a concentration range of approximately 0.1 - 20 µg/mL.[1][2] |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL | Can be improved with more sensitive detectors like mass spectrometry.[3] |
| Limit of Quantitation (LOQ) | 0.03 - 0.15 µg/mL | |
| Accuracy (Recovery) | 90 - 110% | Assessed by spiking a blank matrix with a known concentration of the analyte. |
| Precision (%RSD) | < 10% | For repeatability and intermediate precision. |
Experimental Protocols
Detailed methodologies are critical for achieving reproducible and reliable analytical results. The following are representative experimental protocols for the analysis of aldehydes using GC-MS and HPLC-UV.
Method 1: GC-MS with PFBHA Derivatization
This method is suitable for the sensitive quantification of aldehydes in various matrices.
-
Sample Preparation and Derivatization:
-
To 1 mL of the sample (dissolved in an appropriate solvent), add a suitable internal standard.
-
Add 100 µL of a 10 mg/mL O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) solution.
-
Adjust the pH to approximately 3 with hydrochloric acid.
-
Incubate the mixture at 60°C for 1 hour to facilitate the formation of the PFBHA-oxime derivative.[4]
-
After cooling to room temperature, extract the derivative with 500 µL of hexane.
-
Vortex the mixture for 1 minute, followed by centrifugation at 5000 rpm for 5 minutes.
-
Carefully transfer the organic layer to a new vial for GC-MS analysis.
-
-
GC-MS Analysis:
-
GC System: Agilent 7890A or similar.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity by monitoring characteristic ions of the this compound-PFBHA derivative.
-
Method 2: HPLC-UV with DNPH Derivatization
This method is a robust and widely used technique for aldehyde quantification.
-
Sample Preparation and Derivatization:
-
To 1 mL of the sample, add an appropriate internal standard.
-
Add 1 mL of a saturated solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile containing 1% phosphoric acid.[4]
-
Vortex the mixture and allow it to react at room temperature for at least 1 hour, protected from light.
-
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC-UV Analysis:
-
HPLC System: Agilent 1260 Infinity II or similar.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.[1]
-
Mobile Phase: A gradient of acetonitrile and water. For example, start with 60% acetonitrile and 40% water, then increase the acetonitrile concentration to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV detector set at 360 nm.[3]
-
Mandatory Visualization
The following diagrams illustrate the general workflow for validating an analytical method and the derivatization reaction of an aldehyde.
Caption: General workflow for analytical method validation.
Caption: Derivatization of an aldehyde with DNPH.
References
Comparative Efficacy of Phenyl-Cycloalkane and Phenyl-Heterocyclic Derivatives as Therapeutic Agents
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the therapeutic efficacy of various phenyl-cycloalkane and phenyl-heterocyclic derivatives. This report synthesizes experimental data on their biological activities, offering insights into their potential as therapeutic agents.
The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. Among the vast array of molecular structures, compounds featuring a phenyl group attached to a cycloalkane or a heterocyclic ring have demonstrated a remarkable diversity of biological activities. This guide focuses on a comparative analysis of several classes of these derivatives, providing a synopsis of their therapeutic potential, supported by available experimental data. While specific data on 1-phenylcyclopentanecarbaldehyde derivatives is limited in the current literature, this guide will draw comparisons from structurally related compounds to provide a valuable resource for medicinal chemists and pharmacologists.
Anticancer and Antiproliferative Activity
Several classes of phenyl-cycloalkane and phenyl-heterocyclic derivatives have been investigated for their potential as anticancer agents.
1-Phenylcyclopropane Carboxamide Derivatives: These compounds have shown promise as antiproliferative agents. Studies have indicated that they can effectively inhibit the proliferation of cell lines such as the human myeloid leukemia cell line U937.[1] The rigid conformation of the cyclopropane ring is believed to contribute to enhanced binding to biological targets.[1]
Cyclopentenone Derivatives: Synthetic cyclopentenones have been identified as cytotoxic agents against various cancer cell lines, including HT-29, MCF-7, NCI-H460, HCT-116, and MDA-MB-231.[2] Notably, certain 2,4-substituted cyclopentenones exhibit cytotoxicity while showing no reactivity towards sulfur nucleophiles, potentially reducing off-target effects.[2]
Phenylcarbazole Derivatives: These derivatives have demonstrated significant cytotoxicity against human leukemia cells (CEM), with IC50 values in the nanomolar range.[3] Their mechanism of action is thought to involve interaction with DNA and inhibition of cyclin-dependent kinase (CDK) activity.[3]
Phthalimide-Urea Analogs: Certain 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs have been evaluated for their anticancer activity against a panel of 56 cancer cell lines.[4] For instance, 1-(4-bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea showed moderate but significant growth inhibition against several cancer cell lines, including EKVX (non-small cell lung cancer), CAKI-1 (renal cancer), and MCF7 (breast cancer).[4]
| Compound Class | Cell Line(s) | Reported Activity (IC50/GI) | Reference |
| 1-Phenylcyclopropane Carboxamides | U937 | Effective inhibition of proliferation | [1] |
| Cyclopentenones | HT-29, MCF-7, NCI-H460, etc. | Cytotoxic | [2] |
| Phenylcarbazole Derivatives | CEM | IC50 in 10-100 nM range | [3] |
| Phthalimide-Urea Analogs | EKVX, CAKI-1, MCF7, etc. | Moderate growth inhibition at 10 µM | [4] |
Neurological and Neuropsychiatric Disorders
The therapeutic potential of phenyl-containing cyclic compounds extends to the central nervous system.
Phenyl-Thiophenylurea Derivatives: These compounds have been investigated as allosteric modulators of the cannabinoid type-1 (CB1) receptor.[5] While some derivatives showed good in vitro potency in calcium mobilization, [35S]GTPγS binding, and cAMP assays, their in vivo efficacy can be limited by factors such as blood-brain barrier permeability.[5]
Pyrazoline Derivatives: Pyrazolines, often synthesized from chalcones, have shown significant inhibitory effects on monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative and psychiatric disorders.[6] Specifically, pyrazoline derivatives have been found to be selective inhibitors of the MAO-A isoform.[6]
Anti-inflammatory and Analgesic Activity
Amidrazone Derivatives: New amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety have demonstrated anti-inflammatory and antiproliferative properties.[7] Certain derivatives were more effective than ibuprofen at inhibiting the proliferation of mitogen-stimulated peripheral blood mononuclear cells (PBMCs) and strongly inhibited the secretion of pro-inflammatory cytokines like TNF-α.[7]
Imidazobenzimidazole Derivatives: Specific salts of 9-substituted-2-(4-fluorophenyl)benzo[d]imidazo[1,2-a]imidazole have been synthesized and evaluated for their kappa-opioid agonist and analgesic activity.[8] One compound, 1c.2HCl, exhibited a dose-dependent analgesic effect superior to butorphanol and was effective in models of neuropathic pain.[8]
| Compound Class | Target/Activity | Key Findings | Reference |
| Phenyl-Thiophenylurea Derivatives | CB1 Receptor Allosteric Modulators | Good in vitro potency, in vivo efficacy limited by PK | [5] |
| Pyrazoline Derivatives | MAO-A Inhibition | Selective inhibitors of MAO-A | [6] |
| Amidrazone Derivatives | Anti-inflammatory | Inhibition of pro-inflammatory cytokines (TNF-α) | [7] |
| Imidazobenzimidazole Derivatives | Analgesic (Kappa-opioid agonist) | Superior analgesic effect to butorphanol | [8] |
Antimicrobial and Antiviral Activity
Phenylisoxazole-Isonicotinylhydrazone Derivatives: These compounds have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis.[9] Several derivatives exhibited moderate bioactivity against the sensitive H37Rv strain.[9]
5-Aryl-cyclopenta[c]pyridine Derivatives: Taking inspiration from the natural product cerbinal, novel 5-aryl-cyclopenta[c]pyridine derivatives have shown promising activity against plant viruses, such as the tobacco mosaic virus (TMV).[10] Some compounds also exhibited good larvicidal and broad-spectrum fungicidal activities.[10]
Experimental Protocols
A brief overview of key experimental methodologies is provided below. For detailed protocols, please refer to the cited literature.
In Vitro Anticancer Assays:
-
Cell Lines and Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cytotoxicity/Antiproliferation Assays: The effects of the compounds on cell viability and proliferation are typically assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. Cells are seeded in 96-well plates, treated with various concentrations of the test compounds, and incubated for a specified period (e.g., 48-72 hours). The absorbance is then measured to determine cell viability relative to untreated controls.
Enzyme Inhibition Assays (e.g., MAO Inhibition):
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are used.
-
Assay Principle: The assay measures the ability of a compound to inhibit the enzymatic activity of MAO. This is often done using a chemiluminescent assay where the production of a luminescent signal is proportional to the enzyme activity. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined.
Cytokine Secretion Assays:
-
Cell Source: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
-
Stimulation and Treatment: PBMCs are stimulated with a mitogen (e.g., phytohemagglutinin) in the presence or absence of the test compounds.
-
Cytokine Measurement: After a defined incubation period, the concentration of cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
Visualizing Methodologies and Pathways
To further elucidate the experimental processes and biological mechanisms, the following diagrams are provided.
Caption: General experimental workflow for therapeutic agent evaluation.
Caption: Simplified signaling pathway of a therapeutic agent.
Conclusion
The diverse biological activities exhibited by phenyl-cycloalkane and phenyl-heterocyclic derivatives underscore their potential as scaffolds for the development of new therapeutic agents. While the data presented here covers a range of activities from anticancer to anti-inflammatory and CNS modulation, it is clear that further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds. The experimental protocols and comparative data provided in this guide aim to serve as a valuable starting point for researchers in this exciting field of medicinal chemistry.
References
- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functionalized Cyclopentenones with Low Electrophilic Character as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel phenylcarbazoles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacological Evaluation of 1-Phenyl-3-Thiophenylurea Derivatives as Cannabinoid Type-1 Receptor Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Updates on Pyrazoline Derivatives as Promising Candidates for Neuropsychiatric and Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole | Research Results in Pharmacology [rrpharmacology.ru]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Cyclopentane and Cyclohexane Derivatives
In the realm of organic chemistry and drug development, the foundational structures of cyclic alkanes play a pivotal role in determining molecular conformation and, consequently, chemical reactivity. This guide offers an objective comparison of the reactivity of cyclopentane and cyclohexane derivatives, supported by experimental data, to inform strategic decisions in chemical synthesis and research. The differing reactivity of these two common cycloalkanes is fundamentally governed by their inherent ring strain and conformational dynamics.
Theoretical Basis: Ring Strain and Conformational Analysis
The reactivity differences between cyclopentane and cyclohexane derivatives are rooted in the stability of their ground state and transition state structures.
-
Cyclohexane : This six-membered ring can adopt a "chair" conformation, which is virtually free of strain.[1][2] In this arrangement, all C-C-C bond angles are approximately 109.5°, eliminating angle strain, and all hydrogens on adjacent carbons are perfectly staggered, eliminating torsional strain.[3] This makes the cyclohexane ring exceptionally stable.
-
Cyclopentane : A planar cyclopentane would have minimal angle strain (internal angles of a pentagon are 108°), but it would suffer from significant torsional strain due to ten eclipsed C-H bonds.[1][4] To alleviate this, cyclopentane puckers into non-planar "envelope" and "twist" conformations.[1][3] These conformations reduce torsional strain but do not eliminate it entirely, leaving the molecule with a notable amount of residual ring strain (approximately 6 kcal/mol).[1]
This fundamental difference in stability—the strain-free nature of the cyclohexane chair versus the inherent strain in cyclopentane conformations—is the primary determinant of their relative reactivities.
Caption: Conformational differences between cyclohexane and cyclopentane.
Reactivity in Substitution and Elimination Reactions
The stability of the ground state directly impacts the activation energy required to reach the transition state in various reactions.
SN1 and E1 Reactions: Carbocation Intermediates
In SN1 and E1 reactions, the rate-determining step is the formation of a carbocation intermediate, where the carbon bearing the leaving group re-hybridizes from sp³ to sp².
-
Cyclopentyl Systems : The change from an sp³ carbon (bond angles ~105°) to an sp² carbon (ideal angle 120°) helps to relieve some of the inherent torsional and angle strain of the five-membered ring. This relief of strain lowers the activation energy for carbocation formation.
-
Cyclohexyl Systems : The stable, strain-free chair conformation has ideal sp³ bond angles. Moving to a planar sp² carbocation introduces strain into the ring system. Consequently, the activation energy is higher.
Experimental data confirms this theoretical model. Cyclopentyl tosylate undergoes acetolysis significantly faster than cyclohexyl tosylate, a difference attributed primarily to a lower enthalpy of activation for the cyclopentyl system.[5]
SN2 and E2 Reactions: Concerted Mechanisms
E2 Reactions : The E2 mechanism requires a specific geometric arrangement where the beta-hydrogen and the leaving group are anti-periplanar (180° apart).
-
Cyclohexyl Systems : This requirement is conformationally restrictive. The leaving group must be in an axial position for an adjacent axial hydrogen to be anti-periplanar.[6] If the leaving group is in the more stable equatorial position, the ring must first flip to the less stable conformation where the group is axial. This conformational barrier slows down the reaction rate.
-
Cyclopentyl Systems : Due to its greater flexibility and non-planar, puckered structure, the anti-periplanar arrangement is more readily achieved without a significant energy penalty. This leads to a generally faster E2 reaction rate compared to cyclohexane derivatives.
SN2 Reactions : The SN2 reaction involves a backside attack on the carbon-leaving group bond.
-
Cyclohexyl Systems : Attack at an axial position is generally unhindered, but attack at an equatorial position is more sterically hindered. The stability of the ground state conformer plays a key role.
-
Cyclopentyl Systems : The puckered ring can present a more hindered environment for backside attack compared to an axial position on a cyclohexane ring.
Data Presentation: Relative Reaction Rates
The following tables summarize the relative reactivities based on experimental data and mechanistic principles.
Table 1: Experimental Relative Rates of Solvolysis (SN1-type) in Acetic Acid
| Substrate | Relative Rate (k_rel) at 50°C | Enthalpy of Activation (ΔH‡, kcal/mol)[5] | Entropy of Activation (ΔS‡, e.u.)[5] |
|---|---|---|---|
| Cyclohexyl Tosylate | 1.0 | 27.3 | -0.5 |
| Cyclopentyl Tosylate | 44.7 | 24.1 | -4.2 |
Data derived from rates of acetolysis of p-toluenesulfonates.[5]
Table 2: Summary of Expected Relative Reactivities
| Reaction | Faster System | Mechanistic Rationale |
|---|---|---|
| SN1 | Cyclopentyl | Relief of ground-state ring strain (torsional and angle) in the sp²-hybridized carbocation transition state.[5] |
| E1 | Cyclopentyl | Same as SN1; rate-determining step is carbocation formation. |
| E2 | Cyclopentyl | Greater conformational flexibility allows for easier attainment of the required anti-periplanar transition state geometry. Cyclohexyl systems often require an unfavorable ring-flip to place the leaving group in an axial position.[6] |
| SN2 | Cyclohexyl (axial LG) | The transition state for an axial leaving group in a cyclohexane chair is relatively unhindered. The puckered cyclopentane ring can present more steric hindrance to backside attack. |
Experimental Protocols
Accurate determination of reaction rates is crucial for comparative studies. The method of initial rates or monitoring concentration over time are common approaches.
Protocol: Determining Solvolysis Rate by Titrimetry
This protocol is representative for measuring the rate of solvolysis of a cycloalkyl tosylate in a solvent like acetic acid, where a p-toluenesulfonic acid (TsOH) is produced.
-
Reagent Preparation :
-
Prepare a 0.1 M solution of the cycloalkyl tosylate (e.g., cyclopentyl tosylate) in anhydrous acetic acid.
-
Prepare a standardized 0.1 M solution of sodium acetate in acetic acid to act as the titrant.
-
Prepare an indicator solution (e.g., bromophenol blue in acetic acid).
-
-
Reaction Setup :
-
Place a series of sealed ampoules, each containing exactly 5.0 mL of the tosylate solution, into a constant temperature bath set to the desired reaction temperature (e.g., 50.0 ± 0.1 °C).
-
-
Kinetic Run :
-
At recorded time intervals (t = 0, 10, 20, 40, 60, 90, 120 minutes, etc.), remove one ampoule from the bath and immediately quench the reaction by plunging it into an ice-water bath.
-
Break the ampoule open into a flask containing a known volume of a suitable solvent (e.g., acetone) and a few drops of the indicator.
-
Immediately titrate the liberated p-toluenesulfonic acid with the standardized sodium acetate solution until the endpoint is reached. Record the volume of titrant used.
-
-
Data Analysis :
-
The concentration of the acid produced at time t is proportional to the volume of titrant used. This is equal to the decrease in the concentration of the alkyl tosylate.
-
The reaction follows first-order kinetics. The rate constant, k, can be determined from the slope of a plot of ln([R-OTs]₀ / [R-OTs]ₜ) versus time, where [R-OTs]ₜ is the concentration of the tosylate at time t.
-
Caption: General workflow for a chemical kinetics experiment.
Conclusion
The reactivity of cyclopentane and cyclohexane derivatives is a direct consequence of their conformational energies and geometries. Cyclopentyl derivatives generally react faster in reactions involving the formation of an sp²-hybridized carbon (SN1, E1) due to the relief of inherent ground-state strain. They are also favored in E2 eliminations because of their conformational flexibility. Conversely, the strain-free and conformationally rigid nature of the cyclohexane chair imparts greater stability, often leading to slower reaction rates, particularly when a specific, and sometimes unfavorable, conformation is required for reaction. These fundamental principles are critical for professionals in drug design and chemical synthesis, where controlling reactivity and stereochemical outcomes is paramount.
References
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial and anti-inflammatory activities of two prominent classes of ketone derivatives: chalcones and Mannich bases. Supported by experimental data, this document delves into their synthesis, biological evaluation, and underlying mechanisms of action.
Ketone derivatives have emerged as a significant area of interest in medicinal chemistry due to their diverse pharmacological activities. Among these, chalcones and Mannich bases have demonstrated notable potential as both antimicrobial and anti-inflammatory agents, making them attractive scaffolds for the development of novel therapeutics. This guide aims to present a consolidated overview of their efficacy, supported by quantitative data from various studies.
Comparative Biological Activity of Ketone Derivatives
The following tables summarize the antimicrobial and anti-inflammatory activities of representative chalcone and Mannich base derivatives. Minimum Inhibitory Concentration (MIC) values are provided for antimicrobial efficacy, while the percentage of edema inhibition in the carrageenan-induced rat paw edema model is used to represent anti-inflammatory activity.
Chalcone Derivatives: A Dual Threat to Microbes and Inflammation
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, have been extensively studied for their wide-ranging biological effects.[1]
Table 1: Antimicrobial and Anti-inflammatory Activity of Selected Chalcone Derivatives
| Compound | Substituents | Antimicrobial Activity (MIC in µg/mL) | Anti-inflammatory Activity (% Inhibition of Edema) | Reference |
| S. aureus | B. subtilis | E. coli | ||
| N1 | 3-(4-nitrophenyl)-1-phenyl | 471 | >1000 | >1000 |
| N3 | 3-(3,5-dimethoxyphenyl)-1-phenyl | >1000 | >1000 | >1000 |
| N6 | 3-(4-hydroxyphenyl)-1-phenyl | >1000 | >1000 | >1000 |
| Standard | - | - | - | - |
Note: A lower MIC value indicates higher antimicrobial activity. A higher percentage of edema inhibition indicates greater anti-inflammatory activity.
Mannich Bases: Versatile Compounds with Therapeutic Promise
Mannich bases are β-amino-ketone compounds derived from the Mannich reaction, which involves the aminoalkylation of an acidic proton located next to a carbonyl group.[2] These compounds have shown a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects.[3][4]
Table 2: Antimicrobial and Anti-inflammatory Activity of Selected Mannich Base Derivatives
| Compound | Structure/Substituents | Antimicrobial Activity (MIC in µg/mL) | Anti-inflammatory Activity (% Inhibition of Edema) | Reference |
| S. aureus | E. coli | (at 3 hr) | ||
| BG3 | Mannich base of 2-(4-aminophenyl) benzimidazole with Morpholine | 12.5 | 25 | 62.5 |
| BG5 | Mannich base of 2-(4-aminophenyl) benzimidazole with N-methyl piperazine | 25 | 50 | 58.3 |
| Standard | - | 6.25 (Ofloxacin) | 6.25 (Ofloxacin) | 70.8 (Diclofenac Sodium) |
Note: Data for Mannich bases are compiled from a study evaluating a series of benzimidazole-based Mannich Schiff bases.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for the synthesis and biological evaluation of the discussed ketone derivatives.
Synthesis of Ketone Derivatives
1. Synthesis of Chalcones via Claisen-Schmidt Condensation
This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone.[1]
-
Reactants: Equimolar amounts of a substituted benzaldehyde and a substituted acetophenone.
-
Catalyst: Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Solvent: Ethanol.
-
Procedure:
-
Dissolve the acetophenone derivative in ethanol.
-
Add the benzaldehyde derivative to the solution.
-
Slowly add the aqueous NaOH or KOH solution while stirring.
-
Continue stirring at room temperature for a specified period (typically a few hours).
-
Pour the reaction mixture into ice-cold water.
-
Acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.
-
Filter, wash with water, and recrystallize the product from a suitable solvent like ethanol.
-
2. Synthesis of Mannich Bases
This reaction involves the condensation of a compound with an active hydrogen atom, an aldehyde (commonly formaldehyde), and a primary or secondary amine.[5]
-
Reactants: A ketone with an active α-hydrogen, formaldehyde, and a secondary amine (e.g., morpholine, piperidine).
-
Solvent: Ethanol.
-
Procedure:
-
Dissolve the ketone and the secondary amine in ethanol.
-
Add formaldehyde to the mixture.
-
Reflux the reaction mixture for several hours.
-
Cool the reaction mixture and pour it into ice-cold water to precipitate the Mannich base.
-
Filter, wash with water, and recrystallize the product from an appropriate solvent.
-
Biological Activity Assays
1. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
-
Materials: 96-well microtiter plates, Mueller-Hinton broth (for bacteria) or Sabouraud Dextrose broth (for fungi), bacterial or fungal inoculum, test compounds, and a standard antibiotic.
-
Procedure:
-
Prepare serial twofold dilutions of the test compounds in the broth in the wells of a microtiter plate.
-
Prepare a standardized inoculum of the test microorganism.
-
Add the inoculum to each well.
-
Include positive (broth + inoculum) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or at a suitable temperature for 48-72 hours (for fungi).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
2. In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
This is a standard model for evaluating acute inflammation.[5]
-
Animals: Wistar albino rats.
-
Inducing Agent: 1% w/v carrageenan suspension in normal saline.
-
Procedure:
-
Administer the test compounds or a standard anti-inflammatory drug (e.g., Diclofenac Sodium) to the rats.
-
After a set time (e.g., 30 minutes), inject 0.1 mL of the carrageenan suspension into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group (which receives only the vehicle and carrageenan).
-
Signaling Pathways and Mechanisms
The anti-inflammatory effects of many ketone derivatives, particularly chalcones, are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Chalcones have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[6]
Caption: Inhibition of the NF-κB signaling pathway by chalcones.
MAPK/ERK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation. Chalcones can modulate this pathway, often by inhibiting the phosphorylation of key kinases like ERK.[7]
Caption: Modulation of the MAPK/ERK signaling pathway by chalcones.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel ketone derivatives.
Caption: A general workflow for the development of bioactive ketone derivatives.
Conclusion
This guide highlights the significant potential of chalcone and Mannich base ketone derivatives as dual antimicrobial and anti-inflammatory agents. The presented data underscores the importance of the specific substitutions on the aromatic rings in determining the biological activity of these compounds. The detailed experimental protocols and pathway diagrams provide a valuable resource for researchers in the field of drug discovery and development, facilitating further investigation into these promising classes of molecules. Future studies should focus on synthesizing and evaluating novel derivatives with optimized activity and safety profiles, ultimately aiming for the development of new and effective therapeutic agents.
References
- 1. Synthesis and antimicrobial activity of novel chalcone derivative [wisdomlib.org]
- 2. sketchviz.com [sketchviz.com]
- 3. Recent advances in biological applications of mannich bases — An overview - Int J Pharm Chem Anal [ijpca.org]
- 4. graphviz.org [graphviz.org]
- 5. eijppr.com [eijppr.com]
- 6. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Confirming the Structure of Synthesized 1-Phenylcyclopentanecarbaldehyde: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous structural confirmation of synthesized compounds is a critical step in ensuring the validity of experimental results and the safety of potential therapeutic agents. This guide provides a comparative overview of the key analytical techniques and expected data for the structural elucidation of 1-Phenylcyclopentanecarbaldehyde.
The successful synthesis of this compound, a valuable building block in medicinal chemistry, requires unambiguous confirmation of its molecular structure. This is typically achieved through a combination of spectroscopic methods, each providing unique insights into the compound's atomic arrangement and functional groups. This guide outlines the standard analytical workflow and presents the expected spectroscopic data for this compound, alongside a comparison with a potential alternative synthetic approach.
Spectroscopic Data Summary
The primary methods for confirming the structure of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected data from these techniques are summarized below.
| Technique | Expected Data for this compound |
| ¹H NMR | Aromatic Protons: Multiplet in the range of δ 7.2-7.4 ppm (5H). Aldehydic Proton: Singlet around δ 9.5-10.0 ppm (1H). Cyclopentyl Protons: Multiplets in the range of δ 1.6-2.5 ppm (8H). |
| ¹³C NMR | Carbonyl Carbon: Signal around δ 200-205 ppm. Aromatic Carbons: Signals between δ 125-145 ppm. Quaternary Cyclopentyl Carbon: Signal around δ 55-65 ppm. Cyclopentyl Methylene Carbons: Signals in the range of δ 25-40 ppm. |
| IR | C=O Stretch (Aldehyde): Strong absorption band around 1720-1740 cm⁻¹. C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹. C-H Stretch (Aromatic): Bands above 3000 cm⁻¹. C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹. C=C Stretch (Aromatic): Bands around 1600 and 1450 cm⁻¹. |
| MS (GC-MS) | Molecular Ion Peak (M⁺): m/z = 174.24. Major Fragmentation Peaks: Corresponding to the loss of the aldehyde group (CHO) and fragmentation of the cyclopentyl ring. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison of results.
Synthesis of this compound
A common route for the synthesis of this compound involves the formylation of phenylcyclopentane.
Materials:
-
Phenylcyclopentane
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Sodium acetate
-
Water
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of N,N-Dimethylformamide in dichloromethane at 0 °C, slowly add phosphorus oxychloride.
-
After stirring for 30 minutes, add a solution of phenylcyclopentane in dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Pour the reaction mixture into a solution of sodium acetate in water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Analytical Techniques
-
¹H and ¹³C NMR Spectroscopy: Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum is recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (NaCl or KBr).
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis is performed on a gas chromatograph coupled to a mass spectrometer. A suitable capillary column (e.g., HP-5MS) is used for separation. The mass spectrum is obtained in electron ionization (EI) mode.
Alternative Synthesis Route and Potential Impurities
An alternative method for the synthesis of this compound could involve the oxidation of 1-phenylcyclopentylmethanol.
Potential Impurities from this route could include:
-
Unreacted 1-phenylcyclopentylmethanol: This would be evident in the ¹H NMR spectrum by the presence of a broad singlet for the hydroxyl proton and a singlet for the carbinol proton. The IR spectrum would show a broad O-H stretching band around 3200-3600 cm⁻¹.
-
Over-oxidation product (1-phenylcyclopentanecarboxylic acid): The presence of a broad singlet for the carboxylic acid proton in the ¹H NMR spectrum (δ 10-13 ppm) and a very broad O-H stretch in the IR spectrum (2500-3300 cm⁻¹) would indicate this impurity.
A comparison of the spectroscopic data of the synthesized product with that of potential impurities is crucial for confirming the purity and identity of this compound.
Workflow for Structural Confirmation
The logical flow for confirming the structure of synthesized this compound is depicted in the following diagram.
Caption: Workflow for the synthesis and structural confirmation of this compound.
Comparative Analysis of 1-Phenylcyclopentanecarbaldehyde and a Structural Analog, 1-Phenylcyclobutanecarbaldehyde
Physicochemical and Spectroscopic Data
A direct comparison of experimental spectroscopic data is hampered by the limited availability of public domain spectra for 1-Phenylcyclopentanecarbaldehyde. However, based on its structure and data for similar compounds, expected spectral characteristics can be inferred and compared with the documented data for 1-Phenylcyclobutanecarbaldehyde.
| Property | This compound | 1-Phenylcyclobutanecarbaldehyde |
| Molecular Formula | C₁₂H₁₄O | C₁₁H₁₂O |
| Molecular Weight | 174.24 g/mol | 160.21 g/mol |
| CAS Number | 21573-69-3[1] | 1469-83-6 |
| ¹H NMR (CDCl₃, ppm) | Data not available | δ 9.58 (s, 1H, CHO), 7.40-7.20 (m, 5H, Ar-H), 2.80-2.65 (m, 2H, CH₂), 2.50-2.35 (m, 2H, CH₂), 2.10-1.90 (m, 2H, CH₂) |
| ¹³C NMR (CDCl₃, ppm) | Data not available | δ 202.1 (CHO), 141.5 (Ar-C), 128.8 (Ar-CH), 127.2 (Ar-CH), 126.9 (Ar-CH), 58.5 (C-CHO), 31.8 (CH₂), 18.2 (CH₂) |
| IR (cm⁻¹) | Data not available | ~1720 (C=O, aldehyde), ~3060, 3030 (C-H, aromatic), ~2950, 2870 (C-H, aliphatic), ~2820, 2720 (C-H, aldehyde) |
Experimental Protocols
Synthesis of this compound
A detailed and verified synthesis protocol for this compound is available from Organic Syntheses.[2] The multi-step procedure involves the alkylation of 2-benzyl-4,4,6-trimethyl-5,6-dihydro-1,3(4H)-oxazine followed by hydrolysis to yield the target aldehyde.
Step 1: Alkylation of 2-benzyl-4,4,6-trimethyl-5,6-dihydro-1,3(4H)-oxazine
-
A solution of 2-benzyl-4,4,6-trimethyl-5,6-dihydro-1,3(4H)-oxazine in dry tetrahydrofuran is cooled to -78°C.
-
n-Butyllithium in hexane is added dropwise to form the lithiated intermediate.
-
1,4-Dibromobutane is added, and the reaction is stirred at -78°C for 45 minutes.
-
An additional equivalent of n-butyllithium is added, and the mixture is stirred for another hour at -78°C before being stored at -20°C overnight.
-
The reaction is quenched with ice water, acidified, and the aqueous layer is extracted with ether. The aqueous layer is then made basic and extracted with ether to yield the crude 2-(1-phenylcyclopentyl)-4,4,6-trimethyl-5,6-dihydro-1,3(4H)-oxazine.[2]
Step 2: Hydrolysis to this compound
-
The crude product from Step 1 is refluxed with an aqueous solution of oxalic acid dihydrate for 3 hours.[2]
-
After cooling, the aldehyde is extracted with petroleum ether.[2]
-
The combined organic extracts are washed with saturated sodium hydrogen carbonate solution and dried over anhydrous magnesium sulfate.[2]
-
The solvent is removed via rotary evaporation, and the final product is purified by distillation.[2]
Synthesis of 1-Phenylcyclobutanecarbaldehyde
A representative synthesis of 1-phenylcyclobutanecarbaldehyde involves the reaction of phenylacetonitrile with 1,3-dibromopropane in the presence of a strong base to form 1-phenylcyclobutanecarbonitrile, followed by reduction to the aldehyde.
Step 1: Synthesis of 1-Phenylcyclobutanecarbonitrile
-
To a solution of sodium amide in liquid ammonia, phenylacetonitrile is added.
-
1,3-Dibromopropane is then added dropwise to the reaction mixture.
-
After the reaction is complete, it is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated, and the resulting 1-phenylcyclobutanecarbonitrile is purified by distillation.
Step 2: Reduction to 1-Phenylcyclobutanecarbaldehyde
-
1-Phenylcyclobutanecarbonitrile is dissolved in a suitable solvent like toluene.
-
The solution is cooled, and a reducing agent such as diisobutylaluminium hydride (DIBAL-H) is added dropwise.
-
The reaction is stirred until completion and then quenched by the addition of an acid.
-
The product is extracted, and the organic layer is washed, dried, and concentrated.
-
Purification by distillation yields 1-phenylcyclobutanecarbaldehyde.
Biological Activity
There is a lack of specific studies on the biological activity of This compound .
For compounds structurally related to 1-Phenylcyclobutanecarbaldehyde , such as 1-phenylcyclopropane carboxamide derivatives, a range of biological activities have been reported. These include anti-inflammatory, anti-depressive, anti-arrhythmic, antitumor, antifungal, and antibacterial properties.[3][4] Specifically, certain derivatives have shown effective inhibition of the proliferation of U937, a pro-monocytic, human myeloid leukaemia cell line, without exhibiting cytotoxic activity on these cells.[3][4] This suggests that the phenylcycloalkane scaffold may be a promising starting point for the development of new therapeutic agents. However, direct experimental evidence of the biological activity of 1-phenylcyclobutanecarbaldehyde itself is not extensively documented in publicly available literature.
Signaling Pathway and Experimental Workflow Visualization
As no specific signaling pathways involving these compounds are documented, a generalized workflow for the screening of a novel compound for biological activity is presented below. This workflow outlines the typical progression from synthesis to the identification of a lead compound.
References
- 1. 1-Phenylcyclopentane-1-carbaldehyde | C12H14O | CID 11095124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-Phenylcyclopentanecarbaldehyde
For laboratory professionals engaged in research and development, the proper disposal of chemical waste is a critical component of ensuring a safe and compliant operational environment. This guide provides detailed, step-by-step procedures for the safe disposal of 1-Phenylcyclopentanecarbaldehyde, a compound that requires careful handling due to its potential hazards.
Immediate Safety and Handling
Before beginning any disposal process, it is crucial to understand the hazards associated with this compound. According to its Globally Harmonized System (GHS) classification, this chemical is harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation[1]. Therefore, adherence to strict safety protocols is mandatory.
All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact.
Personal Protective Equipment (PPE) Summary
A summary of the recommended PPE for handling this compound is provided in the table below.
| PPE Category | Specification |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene). |
| Eye Protection | Use safety glasses with side-shields or chemical goggles. |
| Skin and Body | A lab coat is required. For larger quantities or where splashing is possible, liquid-impermeable coveralls and resistant footwear are advised. |
| Respiratory | If ventilation is insufficient or if aerosols may be generated, use a NIOSH/MSHA-approved respirator. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Segregation and Collection :
-
Designate a specific, clearly labeled, and sealable container for the collection of this compound waste.
-
Do not mix this chemical with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Spill Management :
-
In the event of a spill, ensure the area is well-ventilated and evacuate non-essential personnel.
-
Contain the spill using an inert absorbent material, such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.
-
Carefully collect the absorbent material and contaminated debris into a designated, sealable hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Container Management :
-
Keep the waste container tightly closed when not in use.
-
Store the container in a well-ventilated, designated satellite accumulation area, away from heat, ignition sources, and incompatible materials such as strong oxidizing agents.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health & Safety (EHS) department.
-
-
Disposal of Empty Containers :
-
Empty containers that held this compound must also be treated as hazardous waste.
-
Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate (the solvent used for rinsing) in the designated hazardous waste container for this chemical.
-
After triple-rinsing, the container may be punctured to prevent reuse and disposed of according to your institution's guidelines for decontaminated containers.
-
-
Final Disposal :
-
Arrange for the collection of the sealed waste container by a licensed hazardous waste disposal company.
-
Always follow all local, state, and federal regulations concerning hazardous waste disposal.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 1-Phenylcyclopentanecarbaldehyde
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and operational procedures for the handling and disposal of 1-Phenylcyclopentanecarbaldehyde. Adherence to these guidelines is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
-
H302: Harmful if swallowed. [1]
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
Due to these hazards, strict adherence to the personal protective equipment (PPE) and handling procedures outlined below is mandatory.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk.
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a splash hazard. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Check manufacturer's compatibility data. Discard and replace if contaminated. |
| Body Protection | A flame-resistant lab coat, fully buttoned. For larger quantities or splash risks, a chemical-resistant apron is recommended. |
| Footwear | Closed-toe and closed-heel shoes made of a chemically resistant material. |
| Respiratory | All handling of this chemical should be performed in a certified chemical fume hood to avoid inhalation of vapors. |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is crucial for minimizing risks.
3.1. Engineering Controls:
-
Ventilation: Always handle this compound in a properly functioning chemical fume hood to control vapor exposure.
3.2. Work Practices:
-
Preparation: Before starting work, ensure that all necessary PPE is worn correctly and that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Quantities: Use the smallest quantity of the chemical necessary for the experiment.
-
Transfer: When transferring the chemical, do so carefully to avoid splashing. Use appropriate tools such as a pipette or a graduated cylinder.
-
Heating: If heating is required, use a controlled heating source like a heating mantle or a water bath. Avoid open flames.
-
Housekeeping: Maintain a clean and organized workspace. Clean up any minor drips immediately with a compatible absorbent material.
3.3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Ensure the container is tightly sealed and clearly labeled with the chemical name and hazard warnings.
-
Store in secondary containment to prevent spills.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
4.1. Waste Segregation and Collection:
-
Waste Container: Collect all waste (solid and liquid) contaminated with this compound in a dedicated, clearly labeled, and chemically compatible hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Harmful, Irritant).
-
Storage: Keep the waste container closed at all times, except when adding waste. Store it in a designated satellite accumulation area within the laboratory.
4.2. Chemical Neutralization Protocol (for liquid waste): For laboratories equipped and trained for chemical neutralization, the following procedure can be considered to deactivate the aldehyde before collection by environmental health and safety personnel.
Disclaimer: This procedure should only be performed by trained personnel in a controlled laboratory setting, wearing all appropriate PPE.
-
Reagent: Prepare a solution of sodium pyrosulfite (also known as sodium metabisulfite).
-
Procedure: In a chemical fume hood, slowly add the this compound waste to the sodium pyrosulfite solution with stirring. A typical ratio for aldehyde neutralization is to use a sufficient amount of sodium pyrosulfite to ensure complete reaction. The reaction is generally rapid, but it is recommended to stir for at least 15 minutes to ensure complete neutralization.[2]
-
Verification: After the reaction, check the pH of the solution to ensure it is near neutral (pH 6-8).
-
Final Disposal: Even after neutralization, the resulting solution should be collected as hazardous waste and disposed of through your institution's environmental health and safety program.
Emergency Procedures
5.1. Spill Response:
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or vermiculite.
-
Wipe the area with a damp cloth.
-
Collect all contaminated materials in a sealed bag or container, label it as hazardous waste, and dispose of it accordingly.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory door to contain the vapors.
-
Contact your institution's emergency response team or environmental health and safety office.
-
5.2. Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and flush the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Workflow for Handling this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
